alpha
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-8(11)7-3-4-9-10(5-7)13-6-12-9/h3-5,8H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOUOCLRLNJOLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562589, DTXSID701027199 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127292-42-6, 1241677-25-7 | |
| Record name | α-Ethyl-1,3-benzodioxole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127292-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127292426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-ETHYL-3,4-METHYLENEDIOXYBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC10C1L8VO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Physiological Function of Alpha-Synuclein in Healthy Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-synuclein is a 140-amino acid protein predominantly expressed in neurons and enriched at presynaptic terminals. While its aggregation is a hallmark of synucleinopathies such as Parkinson's disease, its physiological roles in healthy neurons are complex and multifaceted. This technical guide provides an in-depth overview of the core functions of this compound-synuclein, focusing on its involvement in synaptic vesicle dynamics, neurotransmitter release, and membrane interactions. The content herein is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
Core Functions of this compound-Synuclein at the Presynapse
In healthy neurons, this compound-synuclein is a key regulator of synaptic transmission. Its functions are intricately linked to its ability to interact with lipids and other presynaptic proteins. The primary roles of this compound-synuclein include:
-
Regulation of Synaptic Vesicle Trafficking: this compound-synuclein is critically involved in maintaining the organization and mobility of synaptic vesicles. It contributes to the clustering of vesicles, thereby influencing the size of the reserve, recycling, and readily releasable pools of synaptic vesicles.[1][2] Studies have shown that modest overexpression of this compound-synuclein can lead to a reduction in the size of the synaptic vesicle recycling pool.[3] This regulation is crucial for sustaining neurotransmitter release during periods of high neuronal activity.
-
Modulation of Neurotransmitter Release: The impact of this compound-synuclein on neurotransmitter release is complex, with reports suggesting both positive and negative regulatory roles.[1] Some studies indicate that it can enhance both spontaneous and evoked neurotransmitter release.[4] Conversely, its overexpression has been shown to inhibit neurotransmitter release.[3] This dual role suggests that the concentration and conformational state of this compound-synuclein are critical determinants of its effect on exocytosis.
-
Chaperoning of SNARE Complex Assembly: this compound-synuclein directly interacts with the vesicle-associated SNARE protein VAMP2 (synaptobrevin-2) and promotes the assembly of the SNARE complex.[5][6][7][8] This chaperone-like activity is essential for the fusion of synaptic vesicles with the presynaptic membrane, a critical step in neurotransmitter release. The interaction is mediated by the C-terminus of this compound-synuclein binding to the N-terminus of VAMP2.[7]
-
Sensing and Inducing Membrane Curvature: this compound-synuclein exhibits a strong affinity for curved lipid membranes, a characteristic that facilitates its association with small synaptic vesicles.[9][10][11] Upon binding to membranes, the N-terminal region of this compound-synuclein adopts an this compound-helical conformation.[12] Furthermore, monomeric this compound-synuclein can actively induce membrane curvature, suggesting a role in vesicle budding and remodeling processes at the presynaptic terminal.[10][11]
Quantitative Data on this compound-Synuclein Function
The following tables summarize key quantitative data from various studies, providing a comparative overview of this compound-synuclein's properties and its effects on synaptic parameters.
| Parameter | Value | Experimental System | Reference |
| Presynaptic Concentration | 2-5 µM | Mouse Brain | [10] |
| Molecules per Synaptic Vesicle | ~70 | Neuronal Cell Model | [13] |
| Binding Affinity (Kd) for Lipid Vesicles | Micromolar range | In vitro | [13] |
| Effect of Overexpression on Recycling Pool | Reduction in size | Hippocampal Neurons | [3] |
| Effect of Knockout on Reserve Pool | Reduction in size | Hippocampal Neurons | [1] |
Table 1: Quantitative Parameters of this compound-Synuclein in Healthy Neurons
| Condition | Effect on Neurotransmitter Release | Experimental Model | Reference |
| Presynaptic Injection | Long-lasting increase in mEPSC frequency | Cultured Hippocampal Neurons | [4] |
| Modest Overexpression | Marked inhibition of neurotransmitter release | Hippocampal Cultures | [3] |
| Knockout | No significant effect on basal transmission | Mouse Models | [3] |
| Knockout (high-frequency stimulation) | Impaired response | Mouse Models | [1] |
Table 2: Effects of this compound-Synuclein Levels on Neurotransmitter Release
Signaling Pathways and Logical Relationships
The intricate interplay of this compound-synuclein with various presynaptic components can be visualized through the following diagrams.
Key Experimental Protocols
This section provides detailed methodologies for cornerstone experiments used to elucidate the function of this compound-synuclein.
Protocol 1: Recombinant this compound-Synuclein Purification from E. coli
Objective: To obtain pure, monomeric this compound-synuclein for in vitro assays.
Methodology:
-
Transformation and Expression:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding human this compound-synuclein.
-
Grow a starter culture in LB medium with the appropriate antibiotic overnight at 37°C.
-
Inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 1 mM IPTG and continue to grow for 4-5 hours at 37°C.
-
Harvest the cells by centrifugation.
-
-
Lysis and Clarification:
-
Resuspend the cell pellet in a high-salt buffer (e.g., 750 mM NaCl, 10 mM Tris-HCl pH 7.6, 1 mM EDTA) containing protease inhibitors.
-
Lyse the cells by sonication on ice.
-
Boil the lysate for 15-20 minutes to precipitate heat-sensitive proteins.
-
Clarify the lysate by ultracentrifugation.
-
-
Chromatography:
-
Dialyze the supernatant against a low-salt buffer (e.g., 10 mM Tris-HCl pH 7.6, 50 mM NaCl, 1 mM EDTA).
-
Apply the dialyzed sample to an anion exchange chromatography column (e.g., Q-Sepharose).
-
Elute the protein using a linear NaCl gradient.
-
Pool the fractions containing this compound-synuclein and concentrate.
-
Perform size-exclusion chromatography (e.g., Superdex 75) to separate monomeric this compound-synuclein from any aggregates.
-
-
Verification:
-
Assess purity by SDS-PAGE and Coomassie blue staining.
-
Confirm the identity of the protein by Western blotting using an anti-alpha-synuclein antibody.
-
Verify the monomeric state by native PAGE or analytical ultracentrifugation.
-
Protocol 2: In Vitro Vesicle Binding Assay
Objective: To quantify the binding of this compound-synuclein to lipid vesicles.
Methodology:
-
Vesicle Preparation:
-
Prepare small unilamellar vesicles (SUVs) with a composition mimicking synaptic vesicles (e.g., a mixture of PC, PS, and PE) by lipid film hydration followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).
-
-
Binding Reaction:
-
Incubate a constant concentration of purified recombinant this compound-synuclein with increasing concentrations of SUVs in a suitable buffer (e.g., HEPES-buffered saline) at room temperature for a defined period (e.g., 30 minutes).
-
-
Separation of Bound and Free Protein:
-
Separate the vesicles (and bound protein) from the free protein by ultracentrifugation.
-
-
Quantification:
-
Carefully collect the supernatant (containing free protein) and resuspend the pellet (containing vesicle-bound protein).
-
Analyze the protein content in both fractions by SDS-PAGE and densitometry or by a protein quantification assay (e.g., BCA assay).
-
Plot the fraction of bound protein as a function of lipid concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
Protocol 3: Co-Immunoprecipitation of this compound-Synuclein and SNARE Proteins
Objective: To demonstrate the interaction between this compound-synuclein and SNARE proteins in a cellular context.
Methodology:
-
Cell Culture and Lysis:
-
Use a suitable cell line (e.g., HEK293T) co-transfected with plasmids expressing this compound-synuclein and the SNARE proteins (VAMP2, Syntaxin-1, SNAP-25) or use neuronal cell lysates.
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody specific for one of the proteins of interest (e.g., anti-VAMP2) or a control IgG overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot analysis using antibodies against the bait protein (e.g., VAMP2) and the putative interacting partner (this compound-synuclein) to detect co-precipitation.
-
Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Conclusion
In healthy neurons, this compound-synuclein is a dynamic and crucial regulator of presynaptic function. Its ability to interact with lipids and proteins allows it to modulate synaptic vesicle trafficking, neurotransmitter release, and the machinery of exocytosis. A thorough understanding of these physiological roles is paramount for elucidating the mechanisms by which its dysfunction contributes to neurodegenerative diseases. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the complex biology of this compound-synuclein and the development of therapeutic strategies for synucleinopathies.
References
- 1. The regulation of synaptic function by α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Synuclein in synaptic function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Expression of this compound-Synuclein Reduces Neurotransmitter Release by Inhibiting Synaptic Vesicle Reclustering After Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Synuclein produces a long-lasting increase in neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Synuclein Promotes SNARE-Complex Assembly in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional and Pathological Effects of α-Synuclein on Synaptic SNARE Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Effects of Curvature and Composition on α-Synuclein Binding to Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monomeric Synucleins Generate Membrane Curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monomeric synucleins generate membrane curvature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Synaptic Function of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The number of α-synuclein proteins per vesicle gives insights into its physiological function - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Alpha-Synuclein (SNCA) Gene Mutations in Familial Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the alpha-synuclein gene (SNCA) were the first identified genetic cause of familial Parkinson's disease (PD), fundamentally shaping our understanding of the molecular pathogenesis of this neurodegenerative disorder.[1][2][3][4] This technical guide provides a comprehensive overview of the landscape of SNCA mutations, their clinical phenotypes, and the molecular mechanisms through which they are believed to drive disease. We delve into the experimental models and protocols utilized to investigate SNCA-related pathology, offering a resource for researchers and drug development professionals. Data is presented in structured tables for comparative analysis, and key cellular signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.
Introduction to this compound-Synuclein and Familial Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder characterized by motor symptoms such as bradykinesia, resting tremor, rigidity, and postural instability, as well as a range of non-motor features.[5] A key pathological hallmark of PD is the presence of intracellular protein aggregates known as Lewy bodies and Lewy neurites, of which a misfolded form of the this compound-synuclein protein is a major component.[5][6][7] While the majority of PD cases are sporadic, approximately 5-10% have a monogenic basis.[2] The discovery of mutations in the SNCA gene as a cause for autosomal dominant PD solidified the central role of this compound-synuclein in the disease process.[3][8] These genetic alterations, which include point mutations and genomic multiplications of the SNCA locus, have provided invaluable insights into the mechanisms of this compound-synuclein aggregation and neurotoxicity.[5][6][9]
Quantitative Overview of SNCA Mutations in Familial Parkinson's Disease
A variety of pathogenic mutations in the SNCA gene have been identified in families with autosomal dominant PD. These can be broadly categorized into missense mutations and gene multiplications (duplications and triplications). The clinical and pathological phenotypes associated with these mutations can vary significantly.
| Mutation Type | Specific Mutation | Associated Phenotypes | Age of Onset (Typical) | Disease Progression | References |
| Missense | A53T | Early-onset parkinsonism, often with cognitive decline and psychiatric symptoms.[6][9] | 4th-5th decade | Rapid | [6][9][10] |
| A30P | Early-onset parkinsonism.[6][11] | 4th-5th decade | Variable | [6][11] | |
| E46K | Parkinsonism with dementia, often resembling Dementia with Lewy Bodies (DLB).[6][9] | 5th decade | Variable | [6][9] | |
| H50Q | Parkinsonism.[6][9] | 4th-5th decade | Variable | [6][9] | |
| G51D | Early-onset, aggressive parkinsonism with features of multiple system atrophy (MSA).[5][9] | 3rd-4th decade | Rapid | [5][9] | |
| A53E | Early-onset parkinsonism.[5] | 4th decade | Variable | [5] | |
| Multiplication | Duplication | Parkinsonism with a higher incidence of cognitive decline and psychiatric signs compared to sporadic PD.[2][3] | Variable, often earlier than sporadic PD | Variable, severity correlates with gene dosage.[5] | [2][3][5] |
| Triplication | Earlier onset and more severe phenotype than duplications, often with prominent dementia and dysautonomia.[5][6] | 3rd-4th decade | Rapid and severe | [2][5][6] |
Molecular Mechanisms of SNCA Mutations
The pathogenic effects of SNCA mutations are primarily attributed to a "gain-of-toxic-function" mechanism, leading to an increased propensity of the this compound-synuclein protein to misfold and aggregate.[2] This aggregation process is thought to be a critical step in the neurodegenerative cascade.[12]
Impact on Protein Aggregation and Fibril Formation
SNCA missense mutations are located in the N-terminal region of the this compound-synuclein protein, an area crucial for its structure and function.[13] These mutations are believed to alter the protein's conformation, making it more prone to self-assembly into oligomers and amyloid fibrils.[13] Both duplications and triplications of the SNCA locus lead to an overexpression of wild-type this compound-synuclein, and this increased protein concentration is sufficient to drive aggregation and cause disease, demonstrating a clear gene-dosage effect.[2][5]
Disruption of Cellular Signaling Pathways
Aggregated this compound-synuclein can disrupt a multitude of cellular processes, leading to neuronal dysfunction and death. Ingenuity Pathway Analysis (IPA) of the this compound-synuclein gene dataset has identified several key canonical signaling pathways implicated in its toxicity.[14][15] These include:
-
Mitochondrial Dysfunction: this compound-synuclein aggregates can impair mitochondrial function, leading to energy deficits and increased oxidative stress.[14][16]
-
Neuroinflammation: The presence of aggregated this compound-synuclein can trigger a chronic inflammatory response in the brain, contributing to neuronal damage.[14][15]
-
SNARE Complex Disruption: this compound-synuclein is involved in the regulation of synaptic vesicle trafficking through its interaction with the SNARE complex.[14] Mutations can disrupt this function, leading to impaired neurotransmission.[7]
-
Autophagy and Proteasome Impairment: The cell's protein clearance machinery, including the ubiquitin-proteasome system and autophagy, can be overwhelmed by the accumulation of misfolded this compound-synuclein, leading to a vicious cycle of further aggregation.[16]
-
Sumoylation and 14-3-3 Signaling: These pathways are also implicated in the toxic effects of this compound-synuclein.[14]
Experimental Models and Protocols
The study of SNCA-linked familial PD relies on a variety of experimental models that recapitulate key aspects of the disease.
Cellular Models
-
Immortalized Cell Lines: Cell lines such as SH-SY5Y are often used to overexpress wild-type or mutant forms of this compound-synuclein to study aggregation and cytotoxicity.[17][18]
-
Primary Neuronal Cultures: These provide a more physiologically relevant system to study the effects of this compound-synuclein on neuronal function.[17]
-
Induced Pluripotent Stem Cells (iPSCs): iPSCs derived from patients with SNCA mutations can be differentiated into neurons and other relevant cell types, providing a powerful tool for studying disease mechanisms in a patient-specific genetic context.[10][19] iPSC-derived neurons with the A53T mutation, for example, show a higher tendency to form this compound-synuclein oligomers and aggregates.[10]
Animal Models
A variety of animal models have been developed to study the in vivo consequences of SNCA mutations.[20][21]
-
Transgenic Mice: Mice overexpressing human wild-type or mutant SNCA are widely used.[17] For instance, transgenic mice overexpressing the A53T mutant develop motor deficits and synucleinopathy.[17]
-
Viral Vector-Mediated Expression: Adeno-associated viral (AAV) vectors can be used to deliver and overexpress this compound-synuclein in specific brain regions of rodents and non-human primates.[20]
-
Knock-in/Knock-out Models: Gene-editing technologies like CRISPR/Cas9 are used to create models with specific SNCA mutations or to knock out the gene entirely to study its normal function.[22][23]
Key Experimental Protocols
In vitro aggregation assays are crucial for studying the kinetics of this compound-synuclein fibrillization and for screening potential therapeutic inhibitors.[24][25][26]
Thioflavin T (ThT) Fluorescence Assay Protocol:
-
Preparation of Monomeric this compound-Synuclein: Recombinant human this compound-synuclein is expressed in E. coli and purified to obtain a highly pure, monomeric preparation.[27]
-
Reaction Setup: Monomeric this compound-synuclein is incubated in a suitable buffer (e.g., phosphate-buffered saline) at a specific concentration.
-
Induction of Aggregation: Aggregation can be induced by factors such as agitation, changes in pH, or the addition of pre-formed fibrils (seeds).[24]
-
Monitoring with Thioflavin T (ThT): ThT is a fluorescent dye that binds to amyloid fibrils, resulting in a significant increase in its fluorescence emission.[25][26] The fluorescence is monitored over time using a plate reader.
-
Data Analysis: The kinetics of fibril formation are analyzed by plotting ThT fluorescence against time, which typically shows a sigmoidal curve with a lag phase, an exponential growth phase, and a plateau phase.[26]
RT-QuIC is an ultrasensitive method for detecting pathological this compound-synuclein aggregates in biological samples.[27][28][29]
RT-QuIC Protocol for this compound-Synuclein Detection:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant this compound-synuclein substrate, a buffer solution (e.g., PIPES), NaCl, and Thioflavin T (ThT).[30]
-
Sample Addition: A small volume of the biological sample (e.g., cerebrospinal fluid) is added to the reaction mixture in a multi-well plate.[30]
-
Incubation and Shaking: The plate is incubated at a specific temperature with intermittent cycles of vigorous shaking and rest. This process promotes the seeded aggregation of the recombinant this compound-synuclein by the pathological aggregates present in the sample.
-
Real-Time Fluorescence Monitoring: The ThT fluorescence is measured at regular intervals to monitor the kinetics of amyloid formation.[29]
-
Interpretation: A positive sample will show a significant increase in ThT fluorescence over time compared to negative controls.
Conclusion and Future Directions
The study of SNCA mutations has been instrumental in advancing our understanding of the molecular underpinnings of Parkinson's disease. The clear genetic link between this compound-synuclein dysfunction and familial PD provides a strong rationale for therapeutic strategies aimed at reducing this compound-synuclein expression, inhibiting its aggregation, or enhancing its clearance. The continued development of sophisticated cellular and animal models, coupled with sensitive biochemical assays, will be crucial for the preclinical evaluation of such therapies. Future research will likely focus on elucidating the precise mechanisms by which different SNCA mutations lead to distinct clinical phenotypes and on identifying genetic and environmental modifiers that influence disease penetrance and progression. This knowledge will be vital for the development of personalized medicine approaches for individuals with SNCA-related synucleinopathies.
References
- 1. Genetics of Parkinson's Disease: Genotype-Phenotype Correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Genetic Analysis and Literature Review of SNCA Variants in Parkinson's Disease [frontiersin.org]
- 3. Genetic Analysis and Literature Review of SNCA Variants in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genotype-Phenotype Correlations in Monogenic Parkinson Disease: A Review on Clinical and Molecular Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Variants in SNCA and the Risk of Sporadic Parkinson's Disease and Clinical Outcomes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Parkinson’s Disease: Overview of Transcription Factor Regulation, Genetics, and Cellular and Animal Models [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Genetic modifiers of synucleinopathies—lessons from experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Ingenuity pathway analysis of α-synuclein predicts potential signaling pathways, network molecules, biological functions, and its role in neurological diseases [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. α-synuclein, LRRK2 and their interplay in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular and Animal Models for Neurodegeneration Research [stressmarq.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Cellular Models of this compound-Synuclein Aggregation: What Have We Learned and Implications for Future Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Animal models of Parkinson’s disease: a guide to selecting the optimal model for your research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. JAXMice Search [mice.jax.org]
- 23. Generation of a homozygous and a heterozygous SNCA gene knockout human-induced pluripotent stem cell line by CRISPR/Cas9 mediated allele-specific tuning of SNCA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Assays for α-synuclein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 28. α-Synuclein Seeding Assay Using RT-QuIC | Springer Nature Experiments [experiments.springernature.com]
- 29. Streamlined this compound-synuclein RT-QuIC assay for various biospecimens in Parkinson’s disease and dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. RT-QuIC this compound-synuclein [protocols.io]
The Native State of Monomeric Alpha-Synuclein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-synuclein (αS) is a 140-amino acid protein predominantly expressed in presynaptic terminals of the central nervous system. While its precise physiological function remains under investigation, it is intrinsically linked to a class of neurodegenerative disorders known as synucleinopathies, which includes Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. A central event in the pathology of these diseases is the aggregation of αS from its soluble monomeric form into insoluble amyloid fibrils. Therefore, a comprehensive understanding of the native structure and conformational dynamics of monomeric αS is paramount for elucidating the mechanisms of its aggregation and for the development of effective therapeutic interventions.
This technical guide provides a detailed overview of the current understanding of the native structure and conformation of monomeric αS. It is designed for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key concepts and workflows.
The Conformational Ensemble of Monomeric this compound-Synuclein
Monomeric αS is classified as an intrinsically disordered protein (IDP), meaning it does not adopt a single, stable three-dimensional structure under physiological conditions. Instead, it exists as a dynamic ensemble of interconverting conformations.[1][2][3] This conformational heterogeneity is a key feature of its biology and pathology.
The primary sequence of αS can be divided into three distinct regions:
-
The N-terminal region (residues 1-60): This region contains a series of imperfect lysine-rich repeats and is responsible for the protein's affinity for lipid membranes. Upon binding to negatively charged lipid surfaces, this region undergoes a conformational change to form an α-helix.[4][5]
-
The central region (residues 61-95): Known as the non-amyloid-β component (NAC), this hydrophobic region is critical for the aggregation of αS into amyloid fibrils.[4]
-
The C-terminal region (residues 96-140): This region is highly acidic and proline-rich, contributing to the protein's overall negative charge and disordered nature.[4]
While disordered, the monomeric state is not a true random coil. Long-range interactions between the C-terminal region and the NAC region, as well as between the C-terminus and the N-terminus, lead to a more compact ensemble of conformations than would be expected for a fully unfolded polypeptide chain.[6] These intramolecular interactions are thought to play a protective role by shielding the aggregation-prone NAC region.[6]
The conformational ensemble of monomeric αS is highly sensitive to its environment, with factors such as temperature, pH, and the presence of binding partners influencing the distribution of conformations.[3]
Quantitative Data on the Structure of Monomeric this compound-Synuclein
The following tables summarize key quantitative data that characterize the native structure of monomeric αS, derived from various biophysical techniques.
Table 1: Hydrodynamic Properties of Monomeric this compound-Synuclein
| Parameter | Technique | Value | Reference |
| Hydrodynamic Radius (Rh) | Dynamic Light Scattering (DLS) | ~4 nm | [7] |
| Hydrodynamic Radius (Rh) | Fluorescence Correlation Spectroscopy (FCS) | ~3.6 nm | [8] |
| Hydrodynamic Radius (Rh) | Pulsed-field Gradient NMR | 3.2 ± 0.1 nm | [9] |
| Radius of Gyration (Rg) | Small-Angle X-ray Scattering (SAXS) | 3.59 ± 0.28 nm | [10] |
Table 2: Residue-Specific Secondary Structure Propensity of Monomeric this compound-Synuclein from NMR Chemical Shifts
The following data, derived from the analysis of Cα and Cβ chemical shifts, indicate the propensity of each residue to adopt α-helical (positive values) or β-sheet (negative values) conformations. The values represent a percentage of propensity.
| Residue Range | Secondary Structure Propensity (%) | Predominant Character | Reference |
| 1-48 | Generally low, with some positive values | Disordered with slight helical propensity | [11] |
| 49-99 | Close to random coil with some β-structure propensity | Disordered with slight β-sheet propensity | [11] |
| 100-140 | Predominantly negative values | Disordered with β-sheet propensity | [4][11] |
Note: The exact percentages can vary depending on the specific experimental conditions and the method of calculation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the structure and conformation of monomeric αS.
Expression and Purification of Recombinant Human this compound-Synuclein
A high yield of pure, untagged αS is crucial for structural studies. The following protocol is adapted from established methods.[12][13][14][15]
1. Transformation and Expression:
- Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding human αS (e.g., pRK172).
- Grow a starter culture in Luria-Bertani (LB) broth with the appropriate antibiotic.
- Inoculate a large volume of Terrific Broth with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours.
- Harvest the cells by centrifugation.
2. Cell Lysis and Initial Purification:
- Resuspend the cell pellet in a high-salt lysis buffer (e.g., 750 mM NaCl, 10 mM Tris-HCl pH 7.6, 1 mM EDTA) supplemented with protease inhibitors.
- Lyse the cells by sonication on ice.
- Boil the lysate for 15-20 minutes to precipitate heat-labile proteins.
- Centrifuge at high speed to pellet the precipitated proteins and cell debris.
3. Chromatographic Purification:
- Dialyze the supernatant from the previous step against a low-salt buffer (e.g., 10 mM Tris-HCl pH 7.6, 25 mM NaCl, 1 mM EDTA).
- Apply the dialyzed sample to an anion-exchange chromatography column (e.g., Hi-Trap Q HP).
- Elute the protein with a linear salt gradient (e.g., 25 mM to 1 M NaCl). αS typically elutes at around 300 mM NaCl.
- Analyze the fractions by SDS-PAGE and pool the fractions containing pure αS.
- Concentrate the pooled fractions and apply to a size-exclusion chromatography column (e.g., Superdex 75) for a final polishing step.
4. Final Preparation and Storage:
- Collect the monomeric αS peak.
- Estimate the protein concentration using a spectrophotometer (Extinction coefficient at 280 nm = 5960 M-1cm-1).
- Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for obtaining residue-specific structural and dynamic information on IDPs like αS.
1. Sample Preparation for 1H-15N HSQC:
- Express and purify 15N-labeled αS by growing the bacteria in M9 minimal medium containing 15NH4Cl as the sole nitrogen source.[5]
- Dissolve the lyophilized 15N-αS in an NMR buffer (e.g., 20 mM sodium phosphate pH 6.5, 100 mM NaCl, 10% D2O) to a final concentration of 100-500 µM.
- Filter the sample through a 100 kDa molecular weight cutoff filter to remove any pre-existing aggregates.[5]
2. Data Acquisition (1H-15N HSQC):
- Perform the experiment on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
- The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is a standard 2D experiment that provides a fingerprint of the protein, with each peak corresponding to a backbone or sidechain N-H group.[16][17]
- Typical acquisition parameters include a spectral width of ~14 ppm in the 1H dimension and ~35 ppm in the 15N dimension.
3. Data Analysis for Secondary Structure Propensity:
- Assign the peaks in the HSQC spectrum to specific residues using standard triple-resonance experiments (for 13C/15N labeled samples).[18]
- Calculate the secondary chemical shifts (Δδ) by subtracting the random coil chemical shifts from the experimentally observed chemical shifts for Cα and Cβ nuclei.
- Use the secondary chemical shifts to calculate the residue-specific secondary structure propensity (SSP) score, which indicates the tendency to form α-helical or β-sheet structures.[4][11]
Small-Angle X-ray Scattering (SAXS)
SAXS provides information about the overall size and shape of macromolecules in solution.
1. Sample Preparation:
- Prepare highly pure, aggregate-free monomeric αS at a concentration range of 1-10 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl).
- Prepare a matching buffer blank with identical composition.
- Centrifuge both the sample and buffer at high speed immediately before data collection to remove any dust or aggregates.
2. Data Collection:
- Collect SAXS data at a synchrotron source for high-quality results.[2][19]
- Expose the sample and buffer to the X-ray beam in a temperature-controlled sample cell.
- Record the scattering intensity as a function of the scattering angle (2θ) or the momentum transfer vector, q (q = 4πsin(θ)/λ).
3. Data Analysis:
- Subtract the buffer scattering from the sample scattering.
- Perform a Guinier analysis on the low-q region of the scattering curve to determine the radius of gyration (Rg).[20][21]
- Analyze the full scattering curve to obtain information about the overall shape and to generate low-resolution 3D models of the protein ensemble.
Single-Molecule Förster Resonance Energy Transfer (smFRET)
smFRET is a powerful technique to probe conformational distributions and dynamics within the αS ensemble.
1. Protein Labeling:
- Introduce two cysteine mutations at specific sites in the αS sequence for labeling with donor and acceptor fluorophores (e.g., Alexa Fluor 488 and Alexa Fluor 594).
- Express and purify the double-cysteine mutant.
- Label the protein with a maleimide-functionalized donor and acceptor dye.
- Separate the labeled protein from free dye.
2. Sample Immobilization and Imaging:
- Immobilize the dual-labeled αS molecules on a passivated glass surface at a low density to ensure individual molecules can be resolved.[22]
- Image the immobilized molecules using a total internal reflection fluorescence (TIRF) microscope.[23]
3. Data Acquisition and Analysis:
- Excite the donor fluorophore with a laser and simultaneously detect the fluorescence emission from both the donor and acceptor channels.
- Calculate the FRET efficiency for each molecule, which is related to the distance between the two dyes.
- Generate a FRET efficiency histogram to visualize the distribution of different conformational states within the ensemble.
Visualizations of Key Concepts and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and experimental workflows related to the study of monomeric αS.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of intrinsically disordered proteins by small-angle X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational Equilibria in Monomeric α-Synuclein at the Single-Molecule Level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salient Features of Monomeric this compound-Synuclein Revealed by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing Structural Changes in this compound-Synuclein by Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www-vendruscolo.ch.cam.ac.uk [www-vendruscolo.ch.cam.ac.uk]
- 7. Hydrodynamic radii of α-synuclein and tau pro - Unspecified - BNID 115860 [bionumbers.hms.harvard.edu]
- 8. Early stages of aggregation of engineered α-synuclein monomers and oligomers in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sensitivity of secondary structure propensities to sequence differences between α- and γ-synuclein: Implications for fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression and Purification of Untagged α-Synuclein | Springer Nature Experiments [experiments.springernature.com]
- 13. Human and mouse this compound-synuclein protein expression and purification [protocols.io]
- 14. Expression and Purification of Human α-Synuclein | McGovern Medical School [med.uth.edu]
- 15. Purification of Recombinant α-synuclein: A Comparison of Commonly Used Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protein-nmr.org.uk [protein-nmr.org.uk]
- 17. researchgate.net [researchgate.net]
- 18. Structural Characterization of Intrinsically Disordered Proteins by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. embl-hamburg.de [embl-hamburg.de]
- 20. Determining R g of IDPs from SAXS Data | Springer Nature Experiments [experiments.springernature.com]
- 21. Determining Rg of IDPs from SAXS Data | Division of Computational Chemistry [compchem.lu.se]
- 22. courses.physics.illinois.edu [courses.physics.illinois.edu]
- 23. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Alpha-Synuclein's Role in Synaptic Vesicle Trafficking
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Alpha-synuclein, a protein intrinsically linked to Parkinson's disease and other synucleinopathies, is a key modulator of synaptic vesicle trafficking. Under physiological conditions, it plays a crucial role in maintaining the delicate balance of neurotransmitter release by influencing vesicle clustering, docking, fusion, and recycling. However, its pathological aggregation disrupts these finely tuned processes, leading to synaptic dysfunction and neurodegeneration. This technical guide provides a comprehensive overview of the multifaceted role of this compound-synuclein in synaptic vesicle trafficking, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a resource for researchers and professionals in drug development.
Introduction
This compound-synuclein is a 140-amino acid protein abundant in presynaptic terminals.[1] While its precise physiological function has been a subject of intense research, a consensus is emerging that it acts as a chaperone for SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex assembly, a critical step in vesicle fusion.[2][3][4] It also contributes to the organization and maintenance of synaptic vesicle pools.[5][6][7] The transition of this compound-synuclein from a soluble monomer to aggregated forms, such as oligomers and fibrils, is a hallmark of synucleinopathies.[8][9] These aggregates are associated with a gain of toxic function and a potential loss of normal function, both of which contribute to the synaptic deficits observed in these devastating neurological disorders.[8][10]
Physiological Role of this compound-Synuclein in Synaptic Vesicle Trafficking
Interaction with the SNARE Complex and Vesicle Fusion
This compound-synuclein directly interacts with the vesicle-associated SNARE protein VAMP2 (also known as synaptobrevin-2), promoting the assembly of the SNARE complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane.[2][3][4] This chaperone-like activity ensures the efficient release of neurotransmitters. The C-terminus of this compound-synuclein appears to be crucial for this interaction.[2]
dot
Caption: this compound-synuclein's role in promoting SNARE complex assembly for vesicle fusion.
Regulation of Synaptic Vesicle Pools
This compound-synuclein is involved in the spatial organization of synaptic vesicles within the presynaptic terminal. It has been shown to regulate the size of the distal or reserve pool of synaptic vesicles.[5][6][7] This function is critical for maintaining a readily available supply of vesicles for sustained neurotransmission. Overexpression of this compound-synuclein can lead to a reduction in the size of the recycling pool of synaptic vesicles, thereby impairing the ability of the synapse to respond to high-frequency stimulation.[11]
Clustering and Motility of Synaptic Vesicles
This compound-synuclein has been observed to cluster synaptic vesicles, which may restrict their motility and influence the kinetics of neurotransmitter release.[12][13] This clustering effect is thought to be mediated by the formation of this compound-synuclein multimers upon binding to vesicle membranes.[14]
Pathological Impact of this compound-Synuclein on Synaptic Vesicle Trafficking
The aggregation of this compound-synuclein is a central event in the pathogenesis of Parkinson's disease and other synucleinopathies. These aggregates can disrupt synaptic vesicle trafficking through various mechanisms, ultimately leading to synaptic dysfunction.[9][15]
Impairment of Neurotransmitter Release
Overexpression of this compound-synuclein, particularly in its aggregated forms, has been shown to inhibit neurotransmitter release.[11] This can be due to a reduction in the size of the readily releasable pool (RRP) of vesicles and an impairment of vesicle reclustering after endocytosis.[11] Pathological this compound-synuclein can also lead to a loss of critical presynaptic proteins, further contributing to deficits in exocytosis and endocytosis.[15]
Disruption of Vesicle Recycling
Excess this compound-synuclein can impair synaptic vesicle recycling, leading to a depletion of synaptic vesicles and an accumulation of endocytic intermediates.[16][17] Different forms of this compound-synuclein (monomeric vs. multimeric) may impact distinct stages of the endocytic process.[16]
dot
Caption: Pathological cascade from this compound-synuclein aggregation to neurodegeneration.
Quantitative Data on this compound-Synuclein's Effects
The following tables summarize quantitative findings from key studies on the impact of this compound-synuclein on synaptic vesicle trafficking.
Table 1: Effects of this compound-Synuclein Overexpression on Neurotransmitter Release and Vesicle Pools
| Parameter | Experimental System | Manipulation | Result | Reference |
| Neurotransmitter Release | Cultured Hippocampal Neurons | Overexpression of human α-synuclein | Marked inhibition of release | [11] |
| Readily Releasable Pool (RRP) | Cultured Hippocampal Neurons | Overexpression of human α-synuclein | Substantial reduction | [11] |
| Recycling Pool Size | Cultured Hippocampal Neurons | Overexpression of human α-synuclein | Specific reduction | [11] |
| Synaptic Vesicle Density at Active Zone | Cultured Hippocampal Neurons | Overexpression of human α-synuclein | Reduced | [11] |
Table 2: Effects of this compound-Synuclein Knockout/Knockdown on Synaptic Vesicle Pools
| Parameter | Experimental System | Manipulation | Result | Reference |
| Distal Vesicle Pool | Cultured Hippocampal Neurons | Antisense oligonucleotide knockdown of α-synuclein | Significant reduction | [5][6] |
| SNARE-Complex Assembly | Triple knockout (α/β/γ-synuclein) mice | Genetic knockout | Decreased SNARE-complex assembly | [2][3] |
| Undocked Vesicles | α-synuclein knockout synapses | Genetic knockout | Selective deficiency | [12] |
Table 3: Effects of Pathological this compound-Synuclein on Synaptic Vesicle Trafficking
| Parameter | Experimental System | Manipulation | Result | Reference |
| Neurotransmitter Release | Neurons overexpressing α-synuclein | Transgenic mice | Striking release deficits | [15] |
| Synaptic Vesicle Number | Lamprey Reticulospinal Synapses | Introduction of excess human α-synuclein | 78% reduction | [17] |
| Clathrin-Coated Pits/Vesicles | Lamprey Reticulospinal Synapses | Introduction of excess human α-synuclein | Two-fold increase | [17] |
| Synaptic Vesicle Diameter | Lamprey Reticulospinal Synapses | Introduction of excess brain-derived human α-synuclein | 16.22% increase | [18] |
| Number of Cisternae | Lamprey Reticulospinal Synapses | Introduction of excess brain-derived human α-synuclein | 3.4-fold increase | [18] |
Key Experimental Protocols
VGLUT1-pHluorin Imaging of Synaptic Vesicle Exocytosis and Endocytosis
This technique allows for the direct visualization of synaptic vesicle cycling in living neurons.
-
Principle: VGLUT1, a vesicular glutamate transporter, is tagged with a pH-sensitive GFP variant, pHluorin. The fluorescence of pHluorin is quenched in the acidic lumen of synaptic vesicles but increases dramatically upon exocytosis when exposed to the neutral pH of the synaptic cleft. Re-acidification of the vesicle during endocytosis quenches the fluorescence again.
-
Methodology:
-
Constructs: Co-transfect cultured neurons (e.g., hippocampal or midbrain neurons) with a plasmid encoding VGLUT1-pHluorin and either a vector control or a plasmid for human this compound-synuclein expression.[11]
-
Cell Culture: Grow transfected neurons for 14-21 days in vitro (DIV).[11]
-
Stimulation: Perfuse neurons with a standard extracellular solution. Stimulate vesicle cycling using electrical field stimulation (e.g., 10 Hz for 60 seconds or 30 Hz for 3 seconds).[11]
-
Imaging: Acquire fluorescence images using a cooled CCD camera on an inverted microscope.
-
Analysis: Measure the change in fluorescence (ΔF) over baseline (F0) in individual synaptic boutons. The peak ΔF/F0 is proportional to the size of the recycling vesicle pool. The rate of fluorescence decay after stimulation reflects the kinetics of endocytosis. To measure the total vesicle pool, perfuse with an NH4Cl solution to alkalinize all vesicles.[11]
-
dot
Caption: Workflow for VGLUT1-pHluorin imaging of synaptic vesicle cycling.
Co-immunoprecipitation to Assess SNARE Complex Assembly
This biochemical technique is used to determine if proteins interact within a cell.
-
Principle: An antibody to a specific protein of interest is used to pull down that protein from a cell lysate. Any proteins that are physically associated with the target protein will also be pulled down and can be identified by Western blotting.
-
Methodology:
-
Cell Culture and Lysis: Culture neurons or cell lines (e.g., HEK293T cells) expressing the proteins of interest (e.g., this compound-synuclein and SNARE proteins). Lyse the cells in a buffer that preserves protein-protein interactions.[2][3]
-
Immunoprecipitation: Incubate the cell lysate with an antibody against one of the SNARE proteins (e.g., SNAP-25 or synaptobrevin-2).[2] Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against the other SNARE proteins and this compound-synuclein to detect their co-precipitation. The amount of co-precipitated proteins reflects the extent of SNARE complex assembly.[2][3]
-
Electron Microscopy for Ultrastructural Analysis of Synapses
This imaging technique provides high-resolution images of synaptic structures.
-
Principle: Tissues are fixed, dehydrated, embedded in resin, and cut into ultrathin sections. These sections are then stained with heavy metals and imaged with an electron beam to visualize subcellular structures with high resolution.
-
Methodology:
-
Fixation: Fix cultured neurons or brain tissue with a solution containing glutaraldehyde and paraformaldehyde to preserve cellular structures.
-
Processing: Post-fix with osmium tetroxide, dehydrate through a series of ethanol concentrations, and embed in an epoxy resin.
-
Sectioning: Cut ultrathin sections (60-80 nm) using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
Imaging: Image the sections using a transmission electron microscope.
-
Analysis: Acquire images of synapses and perform morphometric analysis to quantify parameters such as the number and density of synaptic vesicles, the number of docked vesicles, and the size of the active zone.[5][6][11]
-
Conclusion
This compound-synuclein's role in synaptic vesicle trafficking is complex and context-dependent. Physiologically, it is a crucial facilitator of neurotransmission, ensuring the proper assembly of the fusion machinery and the maintenance of vesicle pools. Pathologically, its aggregation disrupts these vital functions, leading to a cascade of events that culminates in synaptic failure and neurodegeneration. A thorough understanding of these dual roles is paramount for the development of effective therapeutic strategies for Parkinson's disease and related synucleinopathies. Future research should continue to dissect the precise molecular mechanisms by which different species of this compound-synuclein modulate synaptic vesicle dynamics, paving the way for targeted interventions that can restore normal synaptic function.
References
- 1. α-Synuclein: A Multifunctional Player in Exocytosis, Endocytosis, and Vesicle Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Synuclein Promotes SNARE-Complex Assembly in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Synucleins are developmentally expressed, and this compound-synuclein regulates the size of the presynaptic vesicular pool in primary hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. α-Synuclein in synaptic function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Functional and Pathological Effects of α-Synuclein on Synaptic SNARE Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased Expression of this compound-Synuclein Reduces Neurotransmitter Release by Inhibiting Synaptic Vesicle Reclustering After Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Synaptic Function of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. α-synuclein multimers cluster synaptic-vesicles and attenuate recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. jneurosci.org [jneurosci.org]
- 16. researchgate.net [researchgate.net]
- 17. molbiolcell.org [molbiolcell.org]
- 18. Frontiers | Effects of Excess Brain-Derived Human α-Synuclein on Synaptic Vesicle Trafficking [frontiersin.org]
An In-depth Technical Guide to Alpha-Synuclein Expression Patterns in Different Brain Regions
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of alpha-synuclein (α-synuclein) expression patterns across various brain regions, details the experimental protocols used for its quantification, and explores the key signaling pathways in which it is involved. This compound-synuclein, a protein encoded by the SNCA gene, is of significant interest in neuroscience due to its central role in the pathophysiology of synucleinopathies, such as Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA).[1][2] Understanding its expression, localization, and interactions is critical for developing effective therapeutic strategies.
This compound-Synuclein Expression Patterns: mRNA and Protein Levels
This compound-synuclein is predominantly found in neural tissue, constituting up to 1% of all proteins in the cytosol of brain cells.[3] Its expression varies significantly across different brain regions, which may contribute to the selective neuronal vulnerability observed in neurodegenerative diseases.[4][5]
The expression of the SNCA gene, which codes for α-synuclein, shows regional specificity within the brain. Studies using quantitative reverse transcription PCR (qPCR) have demonstrated these variations. For instance, in human brain tissue, the highest SNCA mRNA expression has been found in the occipital cortex, with the lowest levels in the putamen.[2] In rats, mRNA expression is similar in the brain cortex, hippocampus, and striatum, but markedly lower in the cerebellum.[6] Furthermore, genetic variants in the SNCA locus can influence mRNA levels in a region-specific manner, suggesting a complex regulatory mechanism that plays a role in disease susceptibility.[7][8]
Table 1: Summary of this compound-Synuclein (SNCA) mRNA Expression in Brain Regions
| Brain Region | Relative Expression Level | Species | Method | Reference |
| Occipital Cortex | Highest | Human | qPCR | [2] |
| Frontal Cortex | High | Human | qPCR | [7][8] |
| Temporal Cortex | High | Human | qPCR | [7][8] |
| Brain Cortex | High (similar to Hippocampus & Striatum) | Rat | RT-PCR | [6] |
| Hippocampus | High (similar to Cortex & Striatum) | Rat | RT-PCR | [6] |
| Striatum/Putamen | Low to High | Human, Rat | qPCR, RT-PCR | [2][6] |
| Substantia Nigra | Moderate to High | Human | qPCR | [7][8] |
| Cerebellum | Markedly Lower (compared to Cortex) | Rat | RT-PCR | [6] |
Consistent with mRNA data, α-synuclein protein levels also exhibit regional differences. It is highly expressed in presynaptic terminals of neurons in areas including the frontal cortex, hippocampus, striatum, and olfactory bulb.[3][5] Quantitative immunoassays have revealed that in the human brain, total α-synuclein levels can be approximately tenfold lower in the substantia nigra compared to the hippocampus and putamen.[1]
In the adult mouse brain, high levels of α-synuclein are found in the neuronal cell bodies of regions affected early in Parkinson's disease, such as the olfactory bulb, dorsal motor nucleus of the vagus, and substantia nigra pars compacta.[5] The protein is primarily associated with excitatory synapses, though its presence in inhibitory synapses varies by region.[5]
Table 2: Summary of this compound-Synuclein Protein Expression in Brain Regions
| Brain Region | Relative Expression Level | Species | Method | Reference |
| Hippocampus | High | Human | Immunoassay | [1] |
| Putamen | High | Human | Immunoassay | [1] |
| Frontal Cortex | High | Human | Not specified | [3] |
| Striatum | High | Human | Not specified | [3] |
| Olfactory Bulb | High | Human, Mouse | Not specified, IHC | [3][5] |
| Substantia Nigra | Low (tenfold lower than Hippocampus) | Human | Immunoassay | [1] |
| Cerebellum | Significantly Lower (compared to Cortex) | Rat | Western Blot | [6] |
Experimental Protocols for Quantification
Accurate quantification of α-synuclein mRNA and protein is fundamental to studying its role in health and disease. The following sections detail the standard methodologies employed.
This method is used to quantify the levels of SNCA mRNA in tissue samples.[9]
Protocol Steps:
-
RNA Extraction: Total RNA is extracted from brain tissue homogenates using a reagent like TRI Reagent®, followed by purification.[9][10]
-
cDNA Synthesis: Purified RNA (typically 1-2 micrograms) is reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.[9][11]
-
qPCR Amplification: The cDNA is diluted and used as a template for PCR amplification with gene-specific primers for SNCA and a reference (housekeeping) gene. A fluorescent dye (e.g., SYBR™ Green) is used to monitor the amplification in real-time.[9][11]
-
Data Analysis: The relative expression of SNCA mRNA is calculated using the comparative 2-ΔΔCT method, which normalizes the data to the reference gene.[9][10]
Caption: Workflow for quantifying SNCA mRNA using qRT-PCR.
Western blotting is a widely used technique to detect and quantify α-synuclein protein levels in brain tissue extracts.[12][13]
Protocol Steps:
-
Tissue Homogenization: Brain tissue samples are homogenized in an ice-cold lysis buffer containing protease and phosphatase inhibitors to extract total protein.[13]
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard assay, such as the bicinchoninic acid (BCA) assay.[13]
-
SDS-PAGE: A standardized amount of protein (e.g., 4 µg) is mixed with sample buffer, heated, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to α-synuclein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is visualized using a chemiluminescent substrate (ECL) or a colorimetric substrate (DAB), and the band intensity is quantified using densitometry.[14]
Caption: Standard experimental workflow for Western blot analysis.
IHC is used to visualize the distribution and localization of α-synuclein within brain tissue sections, providing critical spatial context.[12]
Protocol Steps:
-
Tissue Preparation: Brains are fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned (e.g., 5-30 µm thick) using a microtome or cryostat.[15][16]
-
Antigen Retrieval: For paraffin-embedded tissues, sections undergo deparaffinization and antigen retrieval (e.g., boiling in citrate buffer) to unmask antibody epitopes.[15][17]
-
Blocking & Permeabilization: Sections are treated to block endogenous peroxidase activity and non-specific antibody binding. A detergent is often included for permeabilization.[15]
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific to α-synuclein, typically overnight at 4°C.[16]
-
Secondary Antibody Incubation: A biotinylated or fluorochrome-conjugated secondary antibody that binds to the primary antibody is applied.[15]
-
Signal Detection: For enzymatic detection, a complex like avidin-biotin-peroxidase is applied, followed by a substrate such as diaminobenzidine (DAB), which produces a colored precipitate. For fluorescence, the section is mounted and viewed with a fluorescence microscope.[15]
-
Counterstaining & Imaging: Sections may be counterstained (e.g., with hematoxylin) to visualize cell nuclei and are then imaged using light or fluorescence microscopy.[15]
Caption: General workflow for immunohistochemical staining.
Signaling and Interaction Pathways
This compound-synuclein is a presynaptic protein that interacts with numerous other molecules to regulate key cellular processes.[18] Its aggregation disrupts these pathways, contributing to neuronal dysfunction.
Under normal conditions, α-synuclein is involved in neurotransmitter release by modulating the assembly of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex.[18] It binds to the synaptic vesicle protein VAMP2 (synaptobrevin) and interacts with other SNARE proteins like syntaxin-1 and SNAP25, facilitating the fusion of synaptic vesicles with the presynaptic membrane for exocytosis.[18] Overexpression or aggregation of α-synuclein can disrupt this process, impairing synaptic function.[19]
Caption: Role of α-synuclein in SNARE-mediated exocytosis.
The aggregation of α-synuclein is a potent trigger for neuroinflammation.[18] Abnormal forms of the protein can activate microglia and astrocytes, leading to the release of pro-inflammatory cytokines. This inflammatory response, coupled with α-synuclein-induced mitochondrial dysfunction and oxidative stress, creates a toxic cycle that contributes to the progressive loss of neurons.[19][20]
Caption: Cycle of α-synuclein aggregation and neurotoxicity.
Conclusion
The expression of α-synuclein is tightly regulated and varies significantly across different brain regions, a factor that likely influences the selective pathology of synucleinopathies. This guide has summarized the quantitative expression data for both mRNA and protein, provided detailed overviews of the core experimental techniques used for their analysis, and visualized the key molecular pathways where α-synuclein plays a functional or pathological role. A thorough understanding of these aspects is essential for researchers working to unravel the mechanisms of neurodegeneration and develop novel therapeutics targeting this critical protein.
References
- 1. Multi-platform quantitation of this compound-synuclein human brain proteoforms suggests disease-specific biochemical profiles of synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-synuclein mRNA expression in oligodendrocytes in MSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-synuclein - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Brain region-dependent differential expression of this compound-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of this compound-synuclein in different brain parts of adult and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic Regulation of α-Synuclein mRNA Expression in Various Human Brain Tissues | PLOS One [journals.plos.org]
- 8. Genetic regulation of this compound-synuclein mRNA expression in various human brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. qPCR of α-synuclein, TNF and NF-κβ [protocols.io]
- 10. scispace.com [scispace.com]
- 11. protocols.io [protocols.io]
- 12. The Application of Analytical Techniques to this compound-Synuclein in Parkinson’s Disease [scirp.org]
- 13. Western blot - this compound-synuclein [protocols.io]
- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Immunohistochemical Demonstration of the pGlu79 α-Synuclein Fragment in Alzheimer’s Disease and Its Tg2576 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 18. Frontiers | Ingenuity pathway analysis of α-synuclein predicts potential signaling pathways, network molecules, biological functions, and its role in neurological diseases [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
The Discovery of Alpha-Synuclein and its Link to Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-synuclein, a 140-amino acid protein abundant in the presynaptic terminals of neurons, has emerged from relative obscurity to become a central figure in the field of neurodegenerative disease research. Initially identified in the early 1990s, its profound connection to the pathogenesis of Parkinson's disease and a family of related disorders, now collectively known as synucleinopathies, was solidified by a series of landmark genetic and neuropathological discoveries. This technical guide provides an in-depth exploration of the discovery of this compound-synuclein, its initial characterization, and the pivotal findings that inextricably linked it to neurodegeneration. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the core molecular pathways.
The Early Discovery and Characterization of this compound-Synuclein
This compound-synuclein was first identified in 1988 as a protein localized to the nucleus and presynaptic terminals of neurons, hence its name derived from "synapse" and "nucleus". It was initially characterized as a heat-stable, natively unfolded protein. Structurally, the protein is divided into three distinct regions:
-
An N-terminal amphipathic region (residues 1-60): This region contains several KTKEGV repeat motifs that are responsible for its ability to bind to lipid membranes.
-
A central hydrophobic region (residues 61-95): Known as the non-amyloid-β component (NAC) region, this highly hydrophobic stretch is critical for the protein's propensity to aggregate.
-
A C-terminal acidic region (residues 96-140): This region is rich in acidic residues and proline, rendering it highly negatively charged and intrinsically disordered. It is thought to play a role in regulating the protein's interactions and preventing aggregation.
The primary function of this compound-synuclein is believed to be in the regulation of neurotransmitter release, synaptic vesicle trafficking, and the modulation of synaptic plasticity.[1] It has been shown to interact with various synaptic proteins and membranes, suggesting a role in the assembly of the SNARE complex, a critical component of the machinery for vesicle fusion and exocytosis.
The Genetic Link to Parkinson's Disease
The crucial breakthrough linking this compound-synuclein to neurodegeneration came in 1997 with the discovery of a missense mutation in the this compound-synuclein gene (SNCA) in families with a rare, autosomal dominant form of Parkinson's disease.[2][3] This mutation, A53T, was the first genetic defect to be definitively linked to Parkinson's disease. Shortly thereafter, it was discovered that Lewy bodies, the pathological hallmark of sporadic Parkinson's disease, are primarily composed of aggregated this compound-synuclein. These findings firmly established this compound-synuclein as a key player in both familial and sporadic forms of the disease.
Subsequent genetic studies have identified other pathogenic mutations in the SNCA gene (e.g., A30P, E46K, H50Q, G51D, and A53E) as well as multiplications (duplications and triplications) of the gene, all of which lead to an increased risk of developing Parkinson's disease. These genetic discoveries underscored the importance of both the protein's sequence and its expression level in the pathogenesis of the disease.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound-synuclein in the context of neurodegeneration.
| Parameter | Wild-Type α-Synuclein | A53T Mutant α-Synuclein | A30P Mutant α-Synuclein | Reference |
| Aggregation Kinetics (Lag Time) | Slower | Significantly Accelerated | Slower than Wild-Type | [2][4][5] |
| Half-life in SH-SY5Y cells | ~24 hours | ~36 hours (50% longer than WT) | Not significantly different from WT | [6][7] |
| Analyte | Parkinson's Disease Patients | Healthy Controls | Key Findings | Reference |
| Total α-Synuclein in CSF | Significantly Lower | Higher | Meta-analyses consistently show lower levels in PD patients. | [1][8][9] |
| Oligomeric α-Synuclein in CSF | Significantly Higher | Lower | Believed to be the more toxic species and is elevated in the CSF of PD patients. | [8][10] |
| Phosphorylated α-Synuclein (pS129) in CSF | Significantly Higher | Lower | A common post-translational modification found in Lewy bodies, also elevated in CSF. | [10] |
| Cellular Model | Parameter Measured | Effect of α-Synuclein Overexpression | Key Findings | Reference |
| SH-SY5Y cells | Reactive Oxygen Species (ROS) Levels | Increased | Mutant forms (A53T, A30P) show a greater increase in ROS compared to wild-type. | [11] |
| Primary Glio-neuronal co-culture | ROS Production | Significantly higher with aggregated (oligomeric) α-synuclein compared to monomeric form. | Oligomers are potent inducers of oxidative stress. | [12][13] |
| SH-SY5Y and PC12 cells | Proteasome Activity (Chymotrypsin-like) | Prominently Impaired | Stable expression of both wild-type and mutant α-synuclein inhibits proteasome function. | [14] |
| Human Midbrain Dopaminergic Neurons | Lysosomal Hydrolase Activity | Reduced | α-synuclein accumulation leads to lysosomal dysfunction. | [15] |
Key Experimental Protocols
Recombinant this compound-Synuclein Purification
This protocol describes a common method for expressing and purifying recombinant human this compound-synuclein from E. coli.
Expression:
-
Transform E. coli BL21 (DE3) cells with a pT7-7 plasmid containing the human this compound-synuclein cDNA.
-
Grow the transformed cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow for 4-5 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Heat the lysate at 90°C for 15 minutes to precipitate heat-labile proteins.
-
Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Load the supernatant onto an anion-exchange chromatography column (e.g., Q-Sepharose).
-
Elute the protein using a linear gradient of NaCl (e.g., 0-1 M).
-
Analyze the fractions by SDS-PAGE and pool the fractions containing pure this compound-synuclein.
-
Perform a final purification step using size-exclusion chromatography to isolate monomeric this compound-synuclein.
-
Dialyze the purified protein against a suitable buffer (e.g., PBS, pH 7.4), determine the concentration, and store at -80°C.
This compound-Synuclein Aggregation Assay (Thioflavin T)
This protocol outlines a standard method for monitoring the aggregation of this compound-synuclein in vitro using the fluorescent dye Thioflavin T (ThT).
Procedure:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).
-
Prepare the this compound-synuclein monomer solution at the desired concentration (e.g., 70 µM) in an appropriate buffer (e.g., PBS, pH 7.4).
-
In a 96-well black, clear-bottom plate, add the this compound-synuclein solution and ThT to a final concentration of 10-25 µM.
-
Include a small glass bead in each well to promote agitation.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader with shaking at 37°C.
-
Monitor the ThT fluorescence intensity over time using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
The increase in fluorescence intensity corresponds to the formation of amyloid-like fibrils.
Signaling Pathways in this compound-Synuclein-Mediated Neurodegeneration
The accumulation and aggregation of this compound-synuclein trigger a cascade of deleterious events within neurons, ultimately leading to cell death. The following diagrams illustrate the key signaling pathways implicated in this process.
Caption: Overview of this compound-synuclein aggregation and its downstream pathological effects.
Caption: this compound-synuclein-induced mitochondrial dysfunction pathway.
Caption: Protein degradation pathways for this compound-synuclein.
Conclusion
The journey from the initial discovery of this compound-synuclein to the elucidation of its central role in neurodegeneration represents a paradigm shift in our understanding of Parkinson's disease and related disorders. The convergence of genetics, pathology, and molecular biology has provided a robust framework for investigating the mechanisms by which this small, presynaptic protein can exert such devastating effects on the nervous system. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of synucleinopathies and to develop novel therapeutic strategies targeting this compound-synuclein. Continued research into the fundamental biology of this compound-synuclein and its pathological transformations holds the key to alleviating the burden of these debilitating neurodegenerative diseases.
References
- 1. Cerebrospinal fluid this compound-synuclein as a biomarker for Parkinson's disease diagnosis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of enhanced aggregation and fibril formation of Parkinson’s disease-related variants of α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mutant Protein A30P α-Synuclein Adopts Wild-type Fibril Structure, Despite Slower Fibrillation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accelerated in vitro fibril formation by a mutant α-synuclein linked to early-onset Parkinson disease | Scilit [scilit.com]
- 6. Stabilization of α-Synuclein Protein with Aging and Familial Parkinson's Disease-Linked A53T Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of this compound-synuclein by proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Diagnostic and Differential Diagnosis Utility of Cerebrospinal Fluid α-Synuclein Levels in Parkinson's Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diagnostic utility of cerebrospinal fluid α-synuclein in Parkinson's disease: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Human this compound-synuclein over-expression increases intracellular reactive oxygen species levels and susceptibility to dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid peroxidation is essential for α‐synuclein‐induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Proteasome impairment by α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. α-Synuclein–induced lysosomal dysfunction occurs through disruptions in protein trafficking in human midbrain synucleinopathy models - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Post-Translational Modifications of Alpha-Synuclein In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical post-translational modifications (PTMs) that affect alpha-synuclein (α-syn) in vivo. Understanding these modifications is paramount for elucidating the mechanisms of synucleinopathies, such as Parkinson's disease (PD), and for developing novel diagnostic and therapeutic strategies.
Introduction
This compound-synuclein is a 140-amino acid protein abundant in presynaptic terminals. While its precise physiological function is still under investigation, it is centrally implicated in the pathogenesis of a group of neurodegenerative disorders known as synucleinopathies, which includes Parkinson's disease, Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA).[1][2][3] A pathological hallmark of these diseases is the accumulation of aggregated α-syn into insoluble inclusions called Lewy bodies (LBs) and Lewy neurites (LNs).[3][4][5]
The transition of α-syn from its soluble, monomeric state to toxic, aggregated forms is a key event in disease progression. This process is heavily influenced by a variety of post-translational modifications.[4][6] These PTMs can alter the structure, function, aggregation propensity, and clearance of α-syn, thereby playing a crucial role in its pathobiology.[3][7] This document details the major in vivo PTMs of α-syn, presenting quantitative data, experimental methodologies, and pathway visualizations to serve as a comprehensive resource.
Major Post-Translational Modifications of this compound-Synuclein
This compound-synuclein is subject to a wide array of PTMs, including phosphorylation, ubiquitination, truncation, acetylation, nitration, SUMOylation, and O-GlcNAcylation.[3][4][6][7] These modifications can have profound and often conflicting effects on the protein's behavior.
Phosphorylation
Phosphorylation, the addition of a phosphate group, is the most studied PTM of α-syn.
-
Serine 129 (pS129): Phosphorylation at serine 129 is a defining hallmark of synucleinopathies, with the vast majority of α-syn found in Lewy bodies being phosphorylated at this site.[4] While pS129 is associated with pathological aggregates, its precise role is complex; some studies suggest it promotes toxicity and aggregation, while others indicate it may facilitate degradation under certain conditions.[5][6] Kinases implicated in S129 phosphorylation include Polo-like kinase 2 (PLK2), G protein-coupled receptor kinases (GRKs), and Casein Kinase (CK1).[6][8]
-
Serine 87 (pS87): Phosphorylation at S87 has also been identified. Unlike pS129, pS87 appears to inhibit aggregation.[9] There is a dynamic interplay between phosphorylation and other PTMs at this site.[9][10]
-
Tyrosine Residues (Y125, Y133, Y136): Phosphorylation of tyrosine residues has also been reported.[4] Increased levels of Y125 phosphorylated α-syn have been found in blood samples from PD patients.[11]
Ubiquitination
Ubiquitination is the process of attaching ubiquitin, a small regulatory protein, to a substrate protein. This can signal for degradation or modulate protein function.
-
Degradation Signal: Ubiquitination of α-syn can target it for degradation by either the ubiquitin-proteasome system (UPS) or the autophagy-lysosomal pathway (ALP).[12][13][14] The type of ubiquitin chain linkage determines the degradation pathway, with K48-linked chains typically leading to proteasomal degradation and K63-linked chains targeting proteins for lysosomal degradation.[12]
-
E3 Ligases: Several E3 ubiquitin ligases, including SIAH (Seven in absentia homolog) and Nedd4, have been shown to ubiquitinate α-syn.[4][15] SIAH-mediated ubiquitination has been shown to promote the formation of α-syn inclusions.[4]
-
Role in Aggregation: Ubiquitinated α-syn is a component of Lewy bodies, though its role in the aggregation process is multifaceted, potentially influencing both clearance and inclusion formation.[16]
Truncation
This compound-synuclein can be proteolytically cleaved, resulting in truncated forms, which are major components of pathological aggregates.[2][17][18]
-
C-terminal Truncation: The majority of truncated species lack portions of the C-terminus.[18] These forms, such as α-syn-(1-119) and α-syn-(1-122), are highly prone to aggregation and are believed to play a significant role in seeding the aggregation of the full-length protein.[2][18] These truncated species are enriched in the insoluble fractions of brains from individuals with synucleinopathies.[2]
-
N-terminal Truncation: N-terminally truncated forms have also been identified, though they appear to have a reduced propensity for aggregation.[19]
Acetylation
-
N-terminal Acetylation: this compound-synuclein is constitutively and irreversibly N-terminally acetylated in vivo.[20][21] This modification alters the charge and structure of the N-terminus and has been shown to slow the rate of lipid-induced aggregation and alter the morphology of the resulting fibrils.[20][22][23][24] While it reduces the rate of aggregation, it may increase the formation of toxic oligomers.[22]
Nitration and Oxidation
Oxidative and nitrative stress, common features in neurodegenerative diseases, can lead to the modification of α-syn.
-
Tyrosine Nitration: All four tyrosine residues (Y39, Y125, Y133, Y136) are susceptible to nitration.[8] Nitrated α-syn is found extensively in the inclusions of synucleinopathies, directly linking nitrative damage to the disease process.[25][26] Nitration may stabilize α-syn aggregates, making them resistant to proteolysis.[26] Increased levels of Y39 nitrated α-syn have been detected in the blood of PD patients.[11]
-
Methionine Oxidation: Methionine residues can be oxidized, which can also influence the protein's biophysical properties and aggregation.[1]
SUMOylation
SUMOylation is the attachment of a Small Ubiquitin-like Modifier (SUMO) protein.
-
Inhibition of Degradation: SUMOylation can counteract ubiquitination, thereby inhibiting the degradation of α-syn and promoting its accumulation.[27]
-
Effect on Aggregation: The role of SUMOylation in aggregation is complex. Some studies suggest that SUMOylation enhances the solubility of α-syn and reduces its aggregation and toxicity.[28][29] Conversely, other work indicates that SUMOylation, promoted by the SUMO ligase PIAS2, can directly cause α-syn aggregation, with disease-associated mutants being more susceptible.[27] Levels of SUMOylated α-syn are reportedly increased in PD brains.[27][30] The primary SUMO acceptor sites are lysines 96 and 102.[29]
O-GlcNAcylation
O-GlcNAcylation is the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar to serine or threonine residues.
-
Inhibition of Aggregation: O-GlcNAcylation at physiologically relevant sites, such as Threonine 72 (T72) and Serine 87 (S87), has a notable inhibitory effect on α-syn aggregation.[31][32]
-
Interplay with Phosphorylation: There is a dynamic interplay between O-GlcNAcylation and phosphorylation, as they can compete for the same or adjacent sites.[4] For instance, both modifications at S87 inhibit aggregation, though they produce structurally distinct fibrils.[9][10] This suggests that increasing O-GlcNAcylation could be a therapeutic strategy to prevent α-syn aggregation.[31]
Quantitative Data Summary
The following tables summarize the key quantitative aspects of major α-syn PTMs.
Table 1: Major Post-Translational Modifications of this compound-Synuclein and Their Functional Consequences
| PTM | Key Sites | Key Enzymes/Factors | Primary Effect on Aggregation | Primary Effect on Degradation | Other Key Effects |
| Phosphorylation | Ser129, Ser87, Tyr125 | PLK2, GRKs, CK1, c-Abl | Promotes (pS129), Inhibits (pS87)[6][9] | Can promote degradation[6] | pS129 is a major component of LBs[4] |
| Ubiquitination | Multiple Lysine residues | E3 Ligases (SIAH, Nedd4, CHIP)[4][15][16] | Promotes inclusion formation[4] | Promotes (UPS & ALP)[12][14] | Regulates protein turnover[12] |
| Truncation | C-terminal (e.g., 1-119) | Proteases | Strongly promotes[18] | - | Truncated forms seed aggregation[18] |
| N-term Acetylation | Met1 | N-acetyltransferases (NATs) | Slows kinetics, alters fibrils[20][23][24] | - | Constitutive modification[21] |
| Nitration | Tyr39, Tyr125, Y133, Y136 | Reactive Nitrogen Species | Promotes[26][33] | - | Links oxidative stress to pathology[25] |
| SUMOylation | Lys96, Lys102 | SUMO ligases (PIAS2) | Conflicting reports (inhibits/promotes)[27][29] | Inhibits (competes with ubiquitin)[27] | Levels increased in PD brain[27][30] |
| O-GlcNAcylation | Thr72, Thr75, Thr81, Ser87 | OGT/OGA | Inhibits[31][32] | - | Interacts with phosphorylation[4] |
| Glycation | Multiple Lysine residues | Non-enzymatic | Promotes toxic oligomers[6][33] | - | AGEs found in PD brains[33] |
Table 2: C-Terminally Truncated this compound-Synuclein Species in Synucleinopathies
| Truncated Species | Disease Context | Key Findings | Reference |
| α-syn (1-110) | Lewy Body Variant of AD (LBV-AD) | Present at higher levels in LBV-AD patients than controls.[18][34] | [18][34] |
| α-syn (1-119) | LBV-AD, PD | Present at higher levels in patients; can induce loss of striatal dopamine in mice.[18] | [18] |
| α-syn (1-122) | PD | Identified by mass spectrometry in insoluble fractions.[2] | [2] |
| α-syn (1-103) | DLB, PD | N-terminally acetylated C-terminally truncated form identified in patients.[17] | [17] |
| α-syn (1-139) | DLB, PD | N-terminally acetylated C-terminally truncated form identified in patients.[17] | [17] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of PTMs and the methods used to study them is crucial for a deeper understanding.
Caption: Key PTMs regulating this compound-synuclein fate.
Caption: Workflow for PTM identification by IP-Mass Spectrometry.
Caption: Interplay of PTMs on this compound-synuclein fate.
Experimental Protocols
Detailed methodologies are essential for the accurate detection and quantification of α-syn PTMs.
Protocol 1: Immunohistochemistry (IHC) for Phosphorylated α-Synuclein (pS129)
This protocol is for the detection of pS129-α-syn in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval. Immerse slides in a citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 30 minutes).
-
Rinse with Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).
-
-
Blocking and Permeabilization:
-
Quench endogenous peroxidase activity by incubating in 3% hydrogen peroxide in methanol for 15 minutes (for peroxidase-based detection).
-
Rinse with TBS/PBS.
-
Block non-specific binding by incubating in a blocking buffer (e.g., 5% normal goat serum, 1% BSA in TBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against pS129-α-syn (e.g., clone 7E2 or a rabbit monoclonal) in blocking buffer.[35]
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with TBS/PBS (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit/mouse) for 1 hour at room temperature.
-
Wash slides with TBS/PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes.
-
Wash slides with TBS/PBS.
-
Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate, or a silver enhancement method for a black signal.[35]
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Coverslip slides using a permanent mounting medium.
-
Protocol 2: Immunoprecipitation and Western Blot for Ubiquitinated α-Synuclein
This protocol is designed to enrich for α-syn and then probe for its ubiquitination status.
-
Cell/Tissue Lysis:
-
Lyse cells or homogenized tissue in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. Crucially, include a deubiquitinase (DUB) inhibitor like N-ethylmaleimide (NEM) to preserve ubiquitin chains.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
-
Immunoprecipitation (IP):
-
Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against total α-synuclein overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads and wash them 3-5 times with ice-cold IP wash buffer (e.g., PBS with 0.1% Tween 20) to remove non-specific binders.
-
Elute the bound proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE using a gradient gel (e.g., 4-20%) to resolve the high molecular weight smear characteristic of ubiquitination.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour in 5% non-fat milk or BSA in TBST (TBS with 0.1% Tween 20).
-
Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones) or linkage-specific antibodies (anti-K48, anti-K63) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate. The result should be a high molecular weight smear above the band for monomeric α-syn.
-
Protocol 3: Mass Spectrometry (MS) Workflow for PTM Identification
MS provides an unbiased and precise method for identifying and localizing various PTMs.
-
Protein Enrichment:
-
Enrich for α-syn from complex biological samples (lysates, CSF) via immunoprecipitation as described in Protocol 2.
-
-
Protein Digestion:
-
Elute the immunoprecipitated protein and run it briefly on an SDS-PAGE gel (in-gel digestion) or keep it in solution (in-solution digestion).
-
Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the protein into smaller peptides using a sequence-specific protease, most commonly trypsin, overnight at 37°C.
-
-
Peptide Cleanup and Fractionation:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove contaminants.
-
(Optional) For very complex samples or to enrich for specific PTMs (like phosphopeptides using TiO2 enrichment), perform an additional fractionation step.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture into a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Peptides are separated by the LC based on hydrophobicity and then ionized and introduced into the mass spectrometer.
-
The mass spectrometer performs a survey scan (MS1) to measure the mass-to-charge ratio (m/z) of the intact peptides.
-
It then selects the most abundant peptides for fragmentation (MS2 or tandem MS), generating fragment ion spectra.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer, Mascot) to match the experimental fragment ion spectra against a theoretical database containing the α-syn sequence.
-
The search parameters must include the expected PTMs as "variable modifications." The mass shifts caused by PTMs (e.g., +79.966 Da for phosphorylation, +42.011 Da for acetylation) allow for their identification and localization on specific amino acid residues.[36]
-
Conclusion
The post-translational modification of this compound-synuclein is a complex and critical area of research in the field of neurodegenerative diseases. PTMs such as phosphorylation, ubiquitination, and truncation are not merely incidental findings but are deeply integrated into the mechanisms of α-syn aggregation, toxicity, and clearance.[5][6] The interplay between different modifications, such as the competition between SUMOylation and ubiquitination or phosphorylation and O-GlcNAcylation, adds another layer of regulatory complexity.[4][27]
A comprehensive understanding of these processes, facilitated by the robust experimental protocols outlined in this guide, is essential for the scientific community. The modified forms of α-syn hold strong potential as disease biomarkers, and the enzymes that regulate these PTMs represent promising targets for the development of novel therapies aimed at halting the progression of devastating synucleinopathies.[3][7][11][36]
References
- 1. Oxidation and nitration of α-synuclein and their implications in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The emerging role of α-synuclein truncation in aggregation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synuclein post translational modifications: potential targets for Parkinson's disease therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Roles of Post-translational Modifications on α-Synuclein in the Pathogenesis of Parkinson’s Diseases [frontiersin.org]
- 5. This compound-Synuclein Post-translational Modifications: Implications for Pathogenesis of Lewy Body Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of post-translational modifications on the this compound-synuclein aggregation-related pathogenesis of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting α-synuclein post-translational modifications in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Phosphorylation and O-GlcNAcylation at the same α-synuclein site generate distinct fibril structures | Semantic Scholar [semanticscholar.org]
- 10. Phosphorylation and O-GlcNAcylation at the same α-synuclein site generate distinct fibril structures [ideas.repec.org]
- 11. scilit.com [scilit.com]
- 12. Monitoring α-synuclein ubiquitination dynamics reveals key endosomal effectors mediating its trafficking and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. scilit.com [scilit.com]
- 15. Enzymes that Catalyze for this compound-synuclein Ubiquitination and Degradation | Parkinson's Disease [michaeljfox.org]
- 16. α-Synuclein ubiquitination – functions in proteostasis and development of Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Uncovering the Mysteries of this compound-Synuclein Natural Truncation Variants [lakeforest.edu]
- 18. This compound-synuclein truncation and disease [scirp.org]
- 19. The effects of post-translational modifications on this compound-synuclein aggregation and immune cell activation in Parkinson’s disease [explorationpub.com]
- 20. Assessing the impact of N-terminal acetylation on the aggregation of this compound-synuclein and its disease-related mutants [repository.cam.ac.uk]
- 21. Frontiers | How important is the N-terminal acetylation of this compound-synuclein for its function and aggregation into amyloids? [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. scienceopen.com [scienceopen.com]
- 24. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 25. Oxidative damage linked to neurodegeneration by selective this compound-synuclein nitration in synucleinopathy lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. JCI - Oxidative stress and nitration in neurodegeneration: Cause, effect, or association? [jci.org]
- 27. pnas.org [pnas.org]
- 28. This compound Synuclein SUMOylation: A Novel Therapeutic Target [stressmarq.com]
- 29. rupress.org [rupress.org]
- 30. SUMOylation in α-Synuclein Homeostasis and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 31. O-GlcNAc modification blocks the aggregation and toxicity of the Parkinson’s disease associated protein α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 32. O-GlcNAcylation of α-Synuclein at Serine 87 Reduces Aggregation without Affecting Membrane Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Role of post-translational modifications on the this compound-synuclein aggregation-related pathogenesis of Parkinson’s disease [bmbreports.org]
- 34. researchgate.net [researchgate.net]
- 35. Immunohistochemical Detection of Synuclein Pathology in Skin in Idiopathic Rapid Eye Movement Sleep Behavior Disorder and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 36. This compound-synuclein post-translational modifications as potential biomarkers for Parkinson disease and other synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of Alpha-Synuclein in Neurotransmitter Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-synuclein (α-syn) is a 140-amino acid protein abundantly expressed in presynaptic terminals. While its aggregation is a hallmark of synucleinopathies such as Parkinson's disease, its physiological functions are complex and crucial for normal synaptic transmission. This technical guide provides an in-depth examination of the physiological role of α-syn in neurotransmitter release. It details its involvement in the synaptic vesicle cycle, its interaction with the SNARE complex, and its influence on synaptic plasticity. This document summarizes key quantitative data, outlines detailed experimental protocols used to elucidate these functions, and provides visualizations of the underlying molecular pathways and experimental workflows.
Introduction
This compound-synuclein is a key protein in neurobiology, primarily known for its central role in the pathophysiology of Parkinson's disease and other related neurodegenerative disorders.[1][2] However, understanding its native function is critical to unraveling the mechanisms that lead to disease. Physiologically, α-syn is a dynamic protein, existing in equilibrium between a soluble, unstructured monomer in the cytosol and a membrane-bound, this compound-helical form.[3] It is highly enriched in presynaptic terminals, where it associates with synaptic vesicles and plays a multifaceted role in the regulation of neurotransmitter release.[1][4][5] This guide synthesizes current knowledge on the physiological functions of α-syn at the synapse, with a focus on its direct impact on the machinery of neurotransmission.
Core Physiological Functions of this compound-Synuclein in Neurotransmission
This compound-synuclein's presynaptic localization places it at the heart of the synaptic vesicle cycle. Its functions are diverse, ranging from modulating the assembly of the core release machinery to influencing the spatial organization of synaptic vesicles.
Regulation of SNARE Complex Assembly
A primary function of α-syn is its role as a non-classical chaperone for the SNARE (Soluble NSF Attachment Protein Receptor) complex.[4][6][7] The assembly of the SNARE complex, consisting of synaptobrevin-2/VAMP2 on the vesicle and syntaxin-1/SNAP-25 on the plasma membrane, is the final step driving membrane fusion and neurotransmitter release. This compound-synuclein has been shown to directly bind to VAMP2 via its C-terminus and promote the assembly of the SNARE complex.[3][4][6][7] This interaction is crucial for sustaining neurotransmitter release, particularly during high-frequency stimulation.[6][7] Studies in triple knockout mice lacking synucleins have shown age-dependent neurological impairments and decreased SNARE-complex assembly, underscoring the importance of this chaperone-like function.[6][7]
Modulation of Synaptic Vesicle Pools and Recycling
This compound-synuclein plays a significant role in the organization and homeostasis of synaptic vesicle pools, including the readily releasable pool (RRP), the recycling pool, and the reserve pool.[8] It is involved in the clustering of synaptic vesicles, which helps to maintain the reserve pool.[4][8] This clustering is mediated by the simultaneous binding of α-syn to VAMP2 on adjacent vesicles and to the vesicle phospholipids.[3]
However, the effect of α-syn on vesicle recycling is complex and appears to be concentration-dependent. While physiological levels are important for maintaining vesicle pools, overexpression of α-syn can be inhibitory.[9][10] Increased levels of α-syn have been shown to reduce the size of the synaptic vesicle recycling pool by impairing the reclustering of vesicles after endocytosis.[9][11] This can lead to a reduction in neurotransmitter release, particularly during sustained neuronal activity.[9] Furthermore, excess α-syn can impair both clathrin-mediated and bulk endocytosis, leading to an accumulation of cisternae and an expansion of the presynaptic plasma membrane.[12][13][14]
Influence on Synaptic Plasticity and Dopamine Homeostasis
The modulatory roles of α-syn on neurotransmitter release directly impact synaptic plasticity. It has been implicated in both long-lasting potentiation and depression of synaptic transmission.[15][16][17] For instance, α-syn can augment transmitter release, and its absence can block certain forms of synaptic potentiation.[16][17] In dopaminergic neurons, α-syn is critical for activity-dependent plasticity, facilitating dopamine release during short bursts of activity and causing depression of release with prolonged bursts.[15][18]
This compound-synuclein also plays a crucial role in dopamine homeostasis. It has been shown to regulate the synthesis, storage, and reuptake of dopamine.[19][20] Overexpression of α-syn can decrease dopamine synthesis by inhibiting tyrosine hydroxylase, the rate-limiting enzyme in dopamine production.[19][20] It can also affect the vesicular monoamine transporter 2 (VMAT2) and the dopamine transporter (DAT), thereby influencing dopamine packaging into vesicles and its clearance from the synaptic cleft.[19]
Quantitative Data on this compound-Synuclein's Role in Neurotransmitter Release
The following tables summarize quantitative findings from key studies, providing a comparative overview of α-synuclein's impact on various aspects of synaptic function.
Table 1: Effects of this compound-Synuclein on Synaptic Vesicle Pools and Dynamics
| Parameter | Experimental Model | α-Synuclein Manipulation | Quantitative Change | Reference |
| Distal Reserve Pool | Cultured Hippocampal Slices | Knockdown | ~50% decrease | [4] |
| Recycling Pool Size | Cultured Hippocampal Neurons | Overexpression | Specific reduction | [9][11] |
| Synaptic Vesicle Number | Lamprey Reticulospinal Synapses | Excess human α-syn | 59% reduction | [21] |
| Cisternae Number | Lamprey Reticulospinal Synapses | Excess human α-syn | 3.4-fold increase | [21] |
| Clathrin-Coated Pits/Vesicles | Lamprey Reticulospinal Synapses | Excess human α-syn | 2-fold increase | [12][22] |
| Plasma Membrane Evaginations | Lamprey Reticulospinal Synapses | Excess human α-syn | 55% increase | [22] |
| Recycling/Total Pool Ratio | Cultured Neurons | WT α-syn overexpression | Decrease from 43% to 28% | [23] |
Table 2: Effects of this compound-Synuclein on Dopamine Neurotransmission
| Parameter | Experimental Model | α-Synuclein Manipulation | Observation | Reference |
| Dopamine Release | Substantia Nigra Neurons (in vivo) | Wild-type vs. knockout | Facilitation during short bursts, depression during long bursts | [15][18] |
| Striatal Dopamine Levels | Knockout Mice | Knockout | Reduced levels | [3] |
| Recovery from Paired-Pulse Depression | Striatal Dopaminergic Terminals | Knockout Mice | Faster recovery | [24] |
| Tyrosine Hydroxylase (TH) Activity | Cultured Cells | Overexpression | Reduction in TH promoter activity, mRNA, and protein levels | [20] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the physiological role of α-synuclein.
Synapto-pHluorin Imaging for Synaptic Vesicle Recycling
This technique is used to visualize and quantify synaptic vesicle exocytosis and endocytosis in real-time in cultured neurons.
Objective: To measure the dynamics of the recycling synaptic vesicle pool.
Methodology:
-
Constructs: Neurons are co-transfected with a plasmid encoding a pH-sensitive GFP (pHluorin) fused to a synaptic vesicle protein (e.g., VGLUT1 or synaptobrevin-2) and a plasmid for either wild-type, mutant, or no α-synuclein.
-
Cell Culture: Primary hippocampal or cortical neurons are cultured on glass coverslips. Transfection is typically performed at 7-10 days in vitro (DIV).
-
Imaging Setup: Live-cell imaging is performed on an inverted fluorescence microscope equipped with a perfusion system, a temperature controller (37°C), and a sensitive camera (EMCCD or sCMOS).
-
Stimulation: Neurons are stimulated electrically via field electrodes. A typical stimulation protocol to measure the recycling pool is a train of action potentials (e.g., 600 APs at 10 Hz).
-
Image Acquisition: A baseline fluorescence is recorded, followed by image acquisition during and after electrical stimulation. After the stimulation train, the total vesicle pool is revealed by perfusing the cells with a buffer containing NH4Cl (e.g., 50 mM), which alkalinizes all synaptic vesicles.
-
Data Analysis: The fluorescence intensity of individual synaptic boutons is measured over time. The change in fluorescence upon stimulation corresponds to exocytosis, and the subsequent decay reflects endocytosis. The peak fluorescence after NH4Cl application is used to normalize the data and calculate the fraction of the total vesicle pool that recycles.
In Vitro SNARE Complex Assembly Assay
This biochemical assay is used to determine the effect of α-synuclein on the formation of the SNARE complex.
Objective: To quantify the chaperone-like activity of α-synuclein on SNARE complex assembly.
Methodology:
-
Protein Purification: Recombinant SNARE proteins (syntaxin-1, SNAP-25, and the cytoplasmic domain of VAMP2) and α-synuclein are expressed and purified.
-
Assay Reaction: Purified VAMP2 is incubated with syntaxin-1 and SNAP-25 in a suitable buffer (e.g., HEPES-buffered saline) in the presence or absence of α-synuclein. The reaction is typically carried out at 37°C for a defined period.
-
Complex Detection: The formation of the stable, SDS-resistant SNARE complex is assessed by SDS-PAGE and Coomassie blue staining or Western blotting. The assembled complex runs at a higher molecular weight than the individual SNARE proteins.
-
Quantification: The intensity of the band corresponding to the assembled SNARE complex is quantified using densitometry. The rate of complex formation can be determined by taking samples at different time points.
Co-immunoprecipitation from Synaptosomes
This method is used to investigate the in vivo interaction between α-synuclein and SNARE proteins in a native-like environment.
Objective: To determine if α-synuclein physically interacts with SNARE proteins within presynaptic terminals.
Methodology:
-
Synaptosome Preparation: Synaptosomes (isolated presynaptic terminals) are prepared from fresh brain tissue (e.g., mouse cortex) by differential centrifugation.
-
Lysis: The synaptosomes are lysed in a non-denaturing lysis buffer containing protease inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: The lysate is pre-cleared with protein A/G beads. Then, an antibody specific to one of the proteins of interest (e.g., anti-VAMP2) is added to the lysate and incubated to form antibody-antigen complexes.
-
Complex Capture: Protein A/G beads are added to capture the antibody-antigen complexes. The beads are then washed several times to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads, separated by SDS-PAGE, and analyzed by Western blotting using antibodies against the putative interaction partners (e.g., anti-α-synuclein).
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to α-synuclein's function.
References
- 1. The role of α-synuclein in neurotransmission and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synucleins in synaptic plasticity and neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional and Pathological Effects of α-Synuclein on Synaptic SNARE Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | α-Synuclein: A Multifunctional Player in Exocytosis, Endocytosis, and Vesicle Recycling [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. α-Synuclein Promotes SNARE-Complex Assembly in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) α-Synuclein promotes SNARE-complex assembly in vivo and in vitro (2010) | Jacqueline Burré | 1671 Citations [scispace.com]
- 8. α-Synuclein in synaptic function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased Expression of this compound-Synuclein Reduces Neurotransmitter Release by Inhibiting Synaptic Vesicle Reclustering After Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The physiological role of α-synuclein and its relationship to Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased expression of this compound-synu ... | Article | H1 Connect [archive.connect.h1.co]
- 12. Acute increase of α-synuclein inhibits synaptic vesicle recycling evoked during intense stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. α-Synuclein-112 Impairs Synaptic Vesicle Recycling Consistent With Its Enhanced Membrane Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | α-Synuclein-112 Impairs Synaptic Vesicle Recycling Consistent With Its Enhanced Membrane Binding Properties [frontiersin.org]
- 15. A dual role for α-synuclein in facilitation and depression of dopamine release from substantia nigra neurons in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. α-Synuclein produces a long-lasting increase in neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. embopress.org [embopress.org]
- 18. biorxiv.org [biorxiv.org]
- 19. This compound-synuclein modulates dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 20. α-Synuclein and dopamine at the crossroads of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Effects of Excess Brain-Derived Human α-Synuclein on Synaptic Vesicle Trafficking [frontiersin.org]
- 22. molbiolcell.org [molbiolcell.org]
- 23. α-synuclein multimers cluster synaptic-vesicles and attenuate recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
alpha-synuclein protein structure and conserved domains
An In-depth Technical Guide to Alpha-Synuclein Protein Structure and Conserved Domains
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound-synuclein (α-Syn) is a 140-amino acid protein predominantly expressed in neurons and is of significant interest in the field of neurodegenerative diseases, particularly Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA).[1][2][3] Under physiological conditions, α-Syn is believed to be an intrinsically disordered protein, but it can adopt distinct conformations, including an α-helical structure upon binding to lipid membranes and a β-sheet-rich structure that aggregates into amyloid fibrils.[4][5][6] These fibrillar aggregates are the primary components of Lewy bodies and Lewy neurites, the pathological hallmarks of synucleinopathies.[7][8] This guide provides a comprehensive overview of the structure of α-Syn, its conserved domains, and the experimental methodologies used for its characterization.
Primary Structure and Conserved Domains
The primary structure of α-Syn is organized into three distinct domains, each with specific biochemical properties and functional roles.[9][10][11][12]
-
N-Terminal Amphipathic Domain (Residues 1-60): This region is characterized by a series of imperfect KTKEGV repeats that form an amphipathic α-helix upon binding to lipid membranes, particularly those with acidic phospholipids.[9][10][13] This interaction is believed to be crucial for its proposed physiological functions, including the regulation of synaptic vesicle trafficking.[6] Notably, all known point mutations associated with familial Parkinson's disease (e.g., A30P, E46K, H50Q, G51D, A53T) are located within this domain, highlighting its critical role in the protein's stability and function.[3][11][12]
-
Central Hydrophobic Domain / Non-Amyloid-β Component (NAC) (Residues 61-95): This hydrophobic region is essential for the aggregation of α-Syn.[9][10][13][14] It forms the core of the amyloid fibrils, adopting a β-sheet conformation.[13][15] The NAC domain is unique to this compound-synuclein within the synuclein family and is considered a key target for therapeutic strategies aimed at inhibiting aggregation.[10]
-
C-Terminal Acidic Domain (Residues 96-140): This region is rich in acidic residues (glutamate and aspartate) and proline, rendering it highly negatively charged and intrinsically disordered.[6][9][16] It is believed to play a role in the protein's solubility, chaperone-like activity, and interactions with other proteins and metal ions like calcium.[17][18] While it remains flexible and outside the core of amyloid fibrils, truncations of the C-terminal domain have been shown to significantly accelerate aggregation, suggesting it has a protective role against fibrillation.[8][9][15][16]
Below is a diagram illustrating the domain architecture of this compound-synuclein.
Data Presentation: this compound-Synuclein Domains
| Domain | Residue Range | Key Structural Features & Functions |
| N-Terminal | 1-60 | Contains KTKEGV repeats; forms amphipathic α-helices upon membrane binding; site of familial PD mutations.[9][10][13] |
| NAC (Non-Amyloid-β Component) | 61-95 | Highly hydrophobic; essential for aggregation; forms the β-sheet core of amyloid fibrils.[9][13][14] |
| C-Terminal | 96-140 | Highly acidic and proline-rich; intrinsically disordered; involved in solubility and chaperone activity; inhibits aggregation.[9][16][17] |
Secondary and Tertiary Structure
Monomeric State: In aqueous solution, full-length α-Syn is intrinsically disordered, lacking a stable secondary or tertiary structure.[5][17] However, there is evidence suggesting that it may exist in a dynamic equilibrium of multiple conformations, and some studies have proposed the existence of a stable, helically folded tetramer as the native state, though this remains a subject of debate.[9]
Membrane-Bound State: Upon interaction with synaptic vesicles or artificial lipid bilayers, the N-terminal region (approximately residues 1-97) folds into an extended α-helical structure.[13] This conformational change is crucial for its physiological function at the presynaptic terminal.
Aggregated State (Fibrils): Under pathological conditions, α-Syn undergoes a conformational transition to a β-sheet-rich structure, which self-assembles into oligomers, protofibrils, and ultimately mature amyloid fibrils.[5][19] Cryo-electron microscopy (cryo-EM) has revealed that these fibrils are often polymorphic, consisting of one or two protofilaments wound around each other.[2][7][20] The core of the fibril is formed by the NAC domain and parts of the N-terminal domain, while the C-terminal tail remains flexible and exposed to the solvent.[15]
Data Presentation: Structural Parameters of α-Syn Fibrils
| Fibril Type / Polymorph | Methodology | Resolution | Key Structural Features |
| α-Syn(1-121) Fibril | Cryo-EM | 3.4 Å | Two protofilaments forming a polar fibril composed of staggered β-strands.[7][21] |
| Polymorph 2a | Cryo-EM | 3.0 Å | 10 nm diameter; two protofilaments interacting via salt-bridges (K45, E57).[20] |
| Polymorph 2b | Cryo-EM | 3.4 Å | 10 nm diameter; two protofilaments interacting via salt-bridges (K45, E46).[20] |
| Single-protofilament Fibrils | Cryo-EM | N/A | Varying diameters around 5 nm.[2] |
| Peptide (36-55) Oligomer | X-ray Crystallography | N/A | β-hairpin structure assembling into trimers and higher-order oligomers.[22][23][24] |
Aggregation and Signaling Pathways
The aggregation of α-Syn is a central event in the pathogenesis of synucleinopathies. The process begins with the misfolding of monomers, leading to the formation of soluble oligomers, which are considered the most neurotoxic species. These oligomers can then elongate to form protofibrils and mature amyloid fibrils, which deposit as Lewy bodies.[5][19][25]
References
- 1. Electron Microscopic Analysis of α-Synuclein Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound-Synuclein: Mechanisms of Release and Pathology Progression in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cryo-EM structure of this compound-synuclein fibrils | eLife [elifesciences.org]
- 8. pnas.org [pnas.org]
- 9. This compound Synuclein - Overview of Structure | this compound Synuclein [this compound-synuclein.net]
- 10. This compound-synuclein - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A short motif in the N-terminal region of α-synuclein is critical for both aggregation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coupling of the Non-Amyloid-Component (NAC) Domain and the KTK(E/Q)GV Repeats Stabilize the α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The C-terminal tail of α-synuclein protects against aggregate replication but is critical for oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-synuclein structure, functions, and interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Distinct roles of the N-terminal-binding domain and the C-terminal-solubilizing domain of this compound-synuclein, a molecular chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Two new polymorphic structures of human full-length this compound-synuclein fibrils solved by cryo-electron microscopy | eLife [elifesciences.org]
- 21. Cryo-EM structure of this compound-synuclein fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 22. X-ray Crystallographic Structure of Oligomers Formed by a Toxic β-Hairpin Derived from α-Synuclein: Trimers and Higher-Order Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. X-ray Crystallographic Structure of Oligomers Formed by a Toxic β-Hairpin Derived from α-Synuclein: Trimers and Higher-Order Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
mechanisms of alpha-synuclein clearance and degradation
An In-depth Technical Guide to the Mechanisms of Alpha-Synuclein Clearance and Degradation
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound-synuclein (α-syn) is a presynaptic neuronal protein central to the pathogenesis of synucleinopathies, including Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA). The accumulation and aggregation of α-syn are hallmark pathological features of these devastating neurodegenerative disorders.[1] The cellular concentration of α-syn is meticulously regulated by a dynamic balance between its synthesis and its removal through various degradation pathways.[2] An imbalance, often stemming from overproduction or impaired clearance, leads to the buildup of toxic oligomeric and fibrillar species. Understanding the molecular machinery responsible for α-syn clearance is therefore paramount for developing effective therapeutic strategies. This technical guide provides a comprehensive overview of the primary intracellular and extracellular pathways governing α-syn degradation, details key experimental protocols for their study, and presents quantitative data on clearance kinetics.
Intracellular Clearance Pathways
The intracellular degradation of α-syn is primarily managed by two major quality control systems: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway (ALP). The choice of pathway is critically dependent on the conformational state (monomeric, oligomeric, fibrillar) and concentration of the α-syn protein.
The Ubiquitin-Proteasome System (UPS)
The UPS is the principal mechanism for the degradation of short-lived, soluble, and misfolded proteins. Under normal physiological conditions, it is considered a main degradation pathway for monomeric α-syn.[3][4] The process involves the tagging of substrate proteins with a polyubiquitin chain, which marks them for recognition and degradation by the 26S proteasome complex.
Mechanism:
-
Ubiquitination: Monomeric α-syn is targeted by a cascade of enzymes (E1, E2, and E3 ligases) that covalently attach a chain of ubiquitin molecules.
-
Recognition: The polyubiquitinated α-syn is recognized by the 19S regulatory particle of the 26S proteasome.
-
Degradation: The protein is unfolded, de-ubiquitinated, and translocated into the 20S core particle, where it is degraded into small peptides in an ATP-dependent manner.
However, the UPS is ineffective at clearing aggregated forms of α-syn.[5] In fact, α-syn oligomers and fibrils have been shown to inhibit proteasomal function, potentially creating a vicious cycle of accumulation and cellular toxicity.
References
- 1. Clearance Pathways for α-Synuclein in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Distinct Roles In Vivo for the Ubiquitin–Proteasome System and the Autophagy–Lysosomal Pathway in the Degradation of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for Recombinant Human Alpha-Synuclein Expression and Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-synuclein (α-syn) is a 140-amino acid protein predominantly expressed in neurons and is a key protein in the pathogenesis of neurodegenerative diseases such as Parkinson's disease and Dementia with Lewy Bodies.[1] The aggregation of α-syn into oligomers and fibrils is a central event in disease progression.[2] Therefore, obtaining high-purity, monomeric, and endotoxin-free recombinant human α-syn is crucial for in vitro and in vivo studies aimed at understanding its physiological functions and pathological mechanisms.[1][3] This document provides a detailed protocol for the expression of untagged human α-syn in Escherichia coli and its subsequent purification.
Experimental Protocols
Protocol 1: Expression of Recombinant Human α-Synuclein
This protocol describes the transformation and induction of α-syn expression in E. coli.
1.1. Materials and Reagents:
-
Expression Vector: pT7-7, pRK172, or pET series plasmid containing the full-length human α-synuclein cDNA.[4][5][6]
-
Bacterial Strain: E. coli BL21(DE3) or similar strains like Rosetta(DE3) pLysS.[5][7][8]
-
Growth Media: Luria-Bertani (LB) or Terrific Broth (TB).[5][9]
-
Antibiotics: Ampicillin or Carbenicillin (typically 100 µg/mL).[7][9]
-
Inducing Agent: Isopropyl β-D-1-thiogalactopyranoside (IPTG).[6][9]
1.2. Procedure:
-
Transformation: Transform the α-syn expression plasmid into competent E. coli BL21(DE3) cells.[5] Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of growth medium with antibiotic. Incubate for several hours at 37°C with shaking (200 rpm) to create a starter culture.[5]
-
Large-Scale Culture: Inoculate 1-2 L of growth medium with the starter culture. Grow at 37°C with vigorous shaking (200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.[9]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.[9] Some expression systems, like the pRK172 vector, may not require IPTG induction.[5]
-
Expression: Continue to incubate the culture for 4-5 hours at 37°C.[9][10]
-
Cell Harvest: Pellet the bacterial cells by centrifugation at 6,000-8,000 x g for 15 minutes at 4°C.[7][9] Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of Human α-Synuclein
This protocol utilizes the heat stability of α-syn, followed by two chromatography steps to achieve high purity.[3][5]
2.1. Cell Lysis (Boiling Method):
-
Resuspend the cell pellet in a high-salt lysis buffer (e.g., 750 mM NaCl, 10 mM Tris-HCl pH 7.6, 1 mM EDTA) supplemented with protease inhibitors.[5]
-
Heat the lysate in a boiling water bath (95-100°C) for 15-20 minutes to precipitate heat-labile proteins.[5][9]
-
Cool the lysate on ice for 15-20 minutes.
-
Clarify the lysate by centrifugation at 15,000-20,000 x g for 20-30 minutes at 4°C to pellet the precipitated proteins and cell debris.[4][5]
-
Collect the supernatant containing the heat-stable α-syn.
-
Dialyze the supernatant overnight at 4°C against a low-salt buffer (e.g., 10 mM Tris-HCl pH 7.6, 25 mM NaCl, 1 mM EDTA) to prepare for ion-exchange chromatography.[5]
2.2. Ion-Exchange Chromatography (IEX):
-
Filter the dialyzed sample through a 0.22 µm filter before loading it onto the chromatography system.[9]
-
Equilibrate an anion-exchange column (e.g., Hi-Trap Q HP) with a low-salt buffer (Buffer A: 10 mM Tris-HCl pH 7.5).[9]
-
Apply the sample to the column.
-
Wash the column with Buffer A to remove unbound proteins.[9]
-
Elute α-syn using a linear gradient of a high-salt buffer (Buffer B: 10 mM Tris-HCl pH 7.5, 1 M NaCl).[5][9] α-syn typically elutes at a concentration of approximately 300 mM NaCl.[5]
-
Collect fractions and analyze them by SDS-PAGE to identify those containing pure α-syn.[5][9]
2.3. Size-Exclusion Chromatography (SEC):
-
Pool the pure fractions from the IEX step and concentrate them using a centrifugal concentrator with a 10 kDa molecular weight cutoff (MWCO).[9]
-
Equilibrate a size-exclusion column (e.g., Superdex 75) with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.2).[9]
-
Load the concentrated protein onto the column.
-
Elute the protein isocratically. Monomeric α-syn is expected to elute at a volume corresponding to its molecular weight (~14.4 kDa).[9]
-
Collect fractions corresponding to the monomeric peak.
-
Confirm protein purity and identity using SDS-PAGE and assess concentration via UV absorbance at 280 nm (molar extinction coefficient = 5960 M⁻¹ cm⁻¹).[7]
Protocol 3: Endotoxin Removal
For cell-based or in-vivo applications, removing bacterial endotoxins is critical.[11]
3.1. Procedure (Phase Separation with Triton X-114):
-
Cool the purified protein solution and a stock solution of Triton X-114 to 4°C.
-
Add Triton X-114 to the protein sample to a final concentration of 1% (v/v) and incubate at 4°C for 30 minutes with gentle stirring.[12]
-
Induce phase separation by incubating the mixture in a 37°C water bath for 10 minutes.[12] The solution will become cloudy.
-
Separate the phases by centrifugation at 20,000 x g for 10 minutes at 25°C.[12]
-
Carefully collect the upper aqueous phase, which contains the protein, leaving the lower detergent phase, which contains the endotoxins.[12]
-
Repeat the process 1-2 times to further reduce endotoxin levels.[12]
-
Verify final endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. The target is typically < 0.5 EU/mL.[13][14]
Data Presentation
Table 1: Comparison of Initial Purification Strategies
This table summarizes the effectiveness of different initial extraction methods prior to chromatography.
| Purification Method | Purity | Monomer Percentage | Reference |
| Boiling | 89.9% | High | [4] |
| Acid Precipitation | 95.0% | 100% | [4] |
| Ammonium Sulfate Ppt. | High | High | [4] |
| Periplasmic Lysis | High | 96.5% | [4] |
Table 2: Typical Yield and Purity of Recombinant α-Synuclein
This table provides expected outcomes from the described protocols.
| Parameter | Typical Value | Method | Reference |
| Yield | 30-80 mg per 1 L of culture | Boiling, IEX, SEC / Osmotic Shock, IEX | [5][15] |
| Purity | >95% | SDS-PAGE | [13][14][15] |
| Endotoxin Level | < 0.5 EU/mL | LAL Assay | [13][14] |
| Final Form | Monomeric | Size-Exclusion Chromatography | [9] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for recombinant human α-synuclein expression and purification.
Storage of Purified Protein
To maintain the protein in its monomeric state and prevent degradation, it is recommended to concentrate the final purified α-syn, divide it into single-use aliquots, flash-freeze them in liquid nitrogen, and store them at -80°C.[5] Avoid repeated freeze-thaw cycles, as this can induce aggregation.[7][14]
References
- 1. Expression and Purification of Untagged α-Synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One single method to produce native and Tat-fused recombinant human α-synuclein in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and Purification of Untagged α-Synuclein | Springer Nature Experiments [experiments.springernature.com]
- 4. Purification of Recombinant α-synuclein: A Comparison of Commonly Used Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and Purification of Human α-Synuclein | McGovern Medical School [med.uth.edu]
- 6. DNA Cloning and Expression of this compound-Synuclein Protein in E. coli [biot.modares.ac.ir]
- 7. mdpi.com [mdpi.com]
- 8. A method of purifying this compound-synuclein in E. coli without chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Exposure to bacterial endotoxin generates a distinct strain of α-synuclein fibril - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. innoprot.com [innoprot.com]
- 14. brindx.com [brindx.com]
- 15. A new method for purification of recombinant human this compound-synuclein in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thioflavin T Assay for Monitoring Alpha-Synuclein Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-synuclein (α-synuclein) is a neuronal protein intrinsically linked to several neurodegenerative diseases, most notably Parkinson's disease, where its aggregation into amyloid fibrils is a pathological hallmark.[1] The Thioflavin T (ThT) assay is a widely used, sensitive, and high-throughput method for monitoring the kinetics of α-synuclein aggregation in vitro.[2] Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures characteristic of amyloid fibrils.[3] This increase in fluorescence provides a real-time measure of fibril formation, making the ThT assay an invaluable tool for studying aggregation mechanisms, screening for potential inhibitors, and characterizing the effects of mutations or environmental factors on the aggregation process.[1]
Principle of the Assay
The ThT assay is based on the specific interaction between Thioflavin T and the cross-β-sheet structures of amyloid fibrils. In its unbound state in solution, ThT has a low quantum yield and emits weak fluorescence. However, when it binds to the β-sheet structures of α-synuclein fibrils, its conformation becomes more rigid, leading to a significant increase in its fluorescence quantum yield and a red-shift in its emission spectrum.[3] The fluorescence intensity is directly proportional to the amount of aggregated α-synuclein, allowing for the kinetic monitoring of fibril formation over time.[4] A typical aggregation curve displays a lag phase (nucleation), an exponential growth phase (elongation), and a stationary phase (equilibrium).
Materials and Reagents
-
Recombinant human α-synuclein monomer
-
Recombinant human α-synuclein pre-formed fibrils (PFFs) (optional, for seeding)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
Black, clear-bottom 96-well microplates
-
Adhesive plate sealer
-
Fluorescence microplate reader with temperature control and shaking capabilities
Experimental Protocols
Reagent Preparation
-
Thioflavin T (ThT) Stock Solution (1 mM):
-
α-Synuclein Monomer Solution:
-
Assay Buffer:
-
Phosphate-buffered saline (PBS) at pH 7.4 is commonly used.[3]
-
Aggregation Assay Protocol
This protocol is designed for a 96-well plate format and can be adapted for different experimental setups.
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction mixture for each condition to be tested. The final volume per well is typically 100-200 µL.
-
A typical reaction mixture includes:
-
Include appropriate controls, such as a negative control with only buffer and ThT.[2]
-
-
Plate Setup:
-
Pipette the reaction mixtures into the wells of a black, clear-bottom 96-well plate. It is recommended to use at least three technical replicates for each condition.[5]
-
To minimize evaporation, avoid using the outer wells and consider filling them with water.[6]
-
Seal the plate securely with an adhesive plate sealer.[4][6]
-
-
Incubation and Fluorescence Measurement:
-
Place the sealed plate in a fluorescence microplate reader pre-heated to 37°C.[1][3]
-
Set the plate reader to the following parameters (these may need to be optimized for your specific instrument):
-
Reading: From the bottom of the plate
-
Shaking: Continuous or intermittent shaking (e.g., 600 rpm) is crucial to promote aggregation.[1][3] Some protocols use a cycle of shaking and resting.[6]
-
Kinetic Reading: Measure fluorescence at regular intervals (e.g., every 15-30 minutes) for up to 72 hours, or until the fluorescence signal reaches a plateau.[3][4]
-
Data Presentation
The quantitative data obtained from the ThT assay can be summarized to compare the aggregation kinetics under different conditions.
| Condition | Lag Time (hours) | Maximum Fluorescence (Arbitrary Units) | Aggregation Rate (RFU/hour) |
| α-synuclein Monomer | 12.5 ± 1.2 | 8500 ± 350 | 450 ± 30 |
| Monomer + PFFs (Seeding) | 3.2 ± 0.5 | 9200 ± 400 | 1800 ± 150 |
| Monomer + Inhibitor A | 25.8 ± 2.1 | 4300 ± 200 | 200 ± 25 |
| Monomer + Inhibitor B | 15.1 ± 1.5 | 8300 ± 380 | 420 ± 35 |
Data are presented as mean ± standard deviation from triplicate experiments. Lag time is defined as the time to reach 10% of the maximum fluorescence. The aggregation rate is calculated from the slope of the linear portion of the sigmoidal curve.
Experimental Workflow Diagram
Caption: Workflow of the Thioflavin T assay for this compound-synuclein aggregation.
Data Analysis and Interpretation
The raw fluorescence data is typically plotted against time to generate sigmoidal aggregation curves. From these curves, several key parameters can be extracted to quantify the aggregation kinetics:
-
Lag Time (t_lag): The time required for the formation of stable nuclei. A shorter lag time indicates faster nucleation.
-
Maximum Fluorescence Intensity (F_max): The fluorescence intensity at the plateau, which corresponds to the final amount of amyloid fibrils formed.
-
Aggregation Rate (k_app): The maximum slope of the sigmoidal curve, representing the rate of fibril elongation.
These parameters can be used to assess the effects of different factors on α-synuclein aggregation. For instance, an effective inhibitor would be expected to increase the lag time, decrease the maximum fluorescence, and/or reduce the aggregation rate.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | ThT solution is old or contains aggregates. | Prepare fresh ThT solution and filter it before use.[1][3] |
| Inconsistent replicates | Inaccurate pipetting; temperature fluctuations. | Ensure accurate pipetting and use a plate reader with stable temperature control.[1] |
| No aggregation observed | Inactive protein; inappropriate buffer conditions. | Use freshly thawed, high-quality α-synuclein. Optimize buffer pH and ionic strength. |
| Signal saturation | Detector gain is too high. | Adjust the gain settings on the plate reader.[6] |
By following this detailed protocol and considering the potential pitfalls, researchers can reliably employ the Thioflavin T assay to gain valuable insights into the mechanisms of this compound-synuclein aggregation and to advance the development of therapeutics for related neurodegenerative diseases.
References
- 1. Thioflavin T assay protocol for this compound-synuclein proteins [abcam.com]
- 2. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 3. This compound Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 4. agilent.com [agilent.com]
- 5. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
Application Notes and Protocols for Cellular Models of Alpha-Synucleinopathy Using Pre-formed Fibrils (PFFs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-synucleinopathies, including Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy, are characterized by the misfolding and aggregation of the this compound-synuclein (α-syn) protein into insoluble fibrils.[1] Modeling this pathological process in vitro is crucial for understanding disease mechanisms and for the discovery of novel therapeutics. The use of pre-formed fibrils (PFFs) of α-syn to seed aggregation of endogenous α-syn in cultured cells has become a robust and widely used method to create cellular models of synucleinopathy.[2][3] These models recapitulate key pathological features, including the formation of hyperphosphorylated and ubiquitinated α-syn inclusions that resemble Lewy bodies.[4]
This document provides detailed application notes and protocols for establishing cellular models of α-synucleinopathy using PFFs. It covers the preparation and validation of PFFs, their application to cell cultures, and methods for assessing α-syn aggregation and cytotoxicity.
Key Experimental Protocols
Preparation of this compound-Synuclein Pre-formed Fibrils (PFFs)
The generation of high-quality, pathogenic PFFs is the most critical step in this experimental paradigm.[2] The protocol involves the fibrillization of recombinant monomeric α-syn followed by sonication to create smaller seeds optimal for cellular uptake.
Protocol 1: PFF Generation and Sonication
-
Monomer Preparation : Start with high-purity, endotoxin-free recombinant human or mouse α-synuclein monomer.[5][6] Thaw monomeric α-syn on ice and centrifuge at >12,000 x g for 10 minutes at 4°C to remove any pre-existing aggregates.[7] Carefully collect the supernatant.
-
Protein Concentration : Determine the protein concentration of the monomer solution using a BCA assay or by measuring absorbance at 280 nm.[8]
-
Fibril Assembly : Dilute the α-syn monomer to a final concentration of 5 mg/mL in 1x Dulbecco's Phosphate-Buffered Saline (dPBS) without calcium and magnesium.[8] Incubate the solution at 37°C for 7 days with continuous shaking at 1,000 RPM on an orbital shaker.[9][10]
-
Sonication : On the day of use, dilute the PFFs to the desired working concentration (e.g., 2-2.5 mg/mL) in sterile dPBS.[7] Sonicate the PFF solution using a probe sonicator. The goal is to generate fibrils with an average length of 50 nm or less.[2][8] Sonication parameters must be optimized for each specific instrument.
Table 1: Quantitative Parameters for PFF Preparation
| Parameter | Value | Reference |
| Starting Monomer Concentration | 5 mg/mL | [8] |
| Incubation Temperature | 37°C | [9][10] |
| Incubation Time | 7 days | [9][10] |
| Shaking Speed | 1,000 RPM | [9] |
| Target Sonicated Fibril Length | < 50 nm | [8] |
Quality Control of PFFs
Thorough validation of each PFF batch is essential to ensure reproducibility.[11]
Protocol 2: Thioflavin T (ThT) Assay
The ThT assay confirms the presence of amyloid-like β-sheet structures characteristic of α-syn fibrils.[9]
-
Prepare a 25 µM Thioflavin T solution in dPBS.
-
In a 384-well plate, add 95 µL of the ThT solution to each well.[7]
-
Add 2.5 µL of the PFF sample (and monomeric α-syn as a negative control) to the wells.[7]
-
Incubate at room temperature for up to 1 hour.[7]
-
Measure fluorescence at an excitation of ~450 nm and an emission of ~485 nm.[7] A significantly higher signal for PFFs compared to monomers indicates successful fibrillization.
Protocol 3: Sedimentation Assay
This assay confirms the formation of insoluble α-syn aggregates.[9]
-
Dilute a small aliquot of the PFF solution 1:10 in dPBS.[9]
-
Centrifuge at 100,000 x g for 30 minutes at room temperature.
-
Carefully separate the supernatant and the pellet. Resuspend the pellet in a volume of dPBS equal to the supernatant volume.
-
Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE and Coomassie blue staining.[8] A prominent band in the pellet lane and a faint or absent band in the supernatant lane indicates the presence of insoluble fibrils.[6]
Protocol 4: Transmission Electron Microscopy (TEM)
TEM provides direct visualization of fibril morphology and size after sonication.[9]
-
Apply a diluted sample of sonicated PFFs to a carbon-coated grid.
-
Negatively stain with 2% uranyl acetate.[9]
-
Image the grid using a transmission electron microscope. The images should show short, fragmented fibrils.[2]
Table 2: PFF Quality Control Assays
| Assay | Purpose | Expected Outcome | Reference |
| Thioflavin T (ThT) Assay | Confirms amyloid β-sheet structure | High fluorescence signal with PFFs, low with monomers | [7][8] |
| Sedimentation Assay | Confirms insoluble aggregate formation | α-syn protein primarily in the pellet fraction | [6][9] |
| Transmission Electron Microscopy (TEM) | Visualizes fibril morphology and size | Short, fragmented fibrils (~50 nm) | [2][8] |
Induction of α-Synuclein Pathology in Cellular Models
PFFs can be applied to various cell types, including immortalized cell lines (e.g., SH-SY5Y) and primary neurons, to induce the aggregation of endogenous α-syn.[4][10]
Protocol 5: PFF Treatment of Cultured Cells
-
Cell Plating : Plate cells at an appropriate density to allow for several days of culture. For SH-SY5Y cells, differentiation with retinoic acid can increase their neuronal phenotype and susceptibility to PFF-induced pathology.[12]
-
PFF Application : Add sonicated PFFs directly to the cell culture medium at a final concentration typically ranging from 0.1 to 1 µM.[10][13]
-
Incubation : Culture the cells for a period ranging from a few days to several weeks, depending on the cell type and the desired extent of pathology.[9] Pathology, detected by immunostaining for phosphorylated α-syn, is typically apparent days later in cell culture.[9]
Table 3: Typical PFF Treatment Conditions for Cellular Models
| Cell Type | PFF Concentration | Incubation Time | Reference |
| SH-SY5Y | 0.1 - 1 µM | 3 - 5 days | [10][14] |
| Primary Neurons | 0.1 µM | 7 - 21 days | [13] |
| iPSC-derived Neurons | 1 µM | >30 days | [10] |
Assessment of α-Synuclein Aggregation and Cytotoxicity
Protocol 6: Immunocytochemistry for Phosphorylated α-Synuclein (pSer129)
Phosphorylation at Serine 129 is a key pathological modification of aggregated α-syn.[10]
-
Fix PFF-treated cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block with a suitable blocking buffer (e.g., 5% normal goat serum).
-
Incubate with a primary antibody specific for pSer129 α-syn.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI or Hoechst.
-
Image using fluorescence microscopy. The presence of intracellular puncta positive for pSer129 indicates successful seeding of α-syn pathology.[14]
Protocol 7: Thioflavin S Staining
Thioflavin S is a fluorescent dye that binds to amyloid structures and can be used to visualize dense α-syn aggregates.[15]
-
After immunocytochemistry for pSer129, incubate fixed and permeabilized cells with 0.025% Thioflavin S.[14]
-
Wash thoroughly to remove background fluorescence.
-
Image using a fluorescence microscope.
Protocol 8: Cytotoxicity Assays
Cell viability can be assessed using various standard assays.
-
MTT Assay : Measures the metabolic activity of cells as an indicator of viability.[16]
-
LDH Release Assay : Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Live/Dead Staining : Utilizes fluorescent dyes (e.g., Calcein-AM and Ethidium Homodimer-1) to visualize live and dead cells, respectively.
Visualizations
Experimental Workflow
Caption: Workflow for creating cellular models of α-synucleinopathy.
Cellular Pathway of PFF-Induced Aggregation
Caption: PFF uptake, seeding, and induction of pathology.
Conclusion
The PFF-induced cellular model of α-synucleinopathy is a powerful tool for investigating the molecular mechanisms of disease and for screening potential therapeutic agents. Adherence to detailed and validated protocols for PFF preparation and application is paramount for generating reproducible and reliable data. The methods outlined in this document provide a comprehensive guide for researchers to successfully establish and utilize these valuable in vitro models.
References
- 1. Monitoring α-synuclein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. michaeljfox.org [michaeljfox.org]
- 3. Frontiers | Quality Over Quantity: Advantages of Using this compound-Synuclein Preformed Fibril Triggered Synucleinopathy to Model Idiopathic Parkinson’s Disease [frontiersin.org]
- 4. Cellular models of this compound–synuclein toxicity and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. michaeljfox.org [michaeljfox.org]
- 8. Generation of this compound-Synuclein Preformed Fibrils from Monomers and Use In Vivo [jove.com]
- 9. Generation of this compound-Synuclein Preformed Fibrils from Monomers and use In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Models of this compound-Synuclein Aggregation: What Have We Learned and Implications for Future Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Best Practices for Generating and Using this compound-Synuclein Pre-Formed Fibrils to Model Parkinson’s Disease in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modelling α-synuclein processing in primary patient cells for pharmacological intervention [explorationpub.com]
- 14. Monitoring α-synuclein Aggregation Induced by Preformed α-synuclein Fibrils in an In Vitro Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunofluorescence Staining for Phosphorylated Alpha-Synuclein in Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the detection of phosphorylated alpha-synuclein (p-syn) in tissue samples using immunofluorescence. The phosphorylation of this compound-synuclein at serine 129 (pS129) is a key pathological hallmark of synucleinopathies, including Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy.[1][2][3] Accurate detection and quantification of p-syn are crucial for disease diagnosis, biomarker development, and the evaluation of therapeutic interventions.
Introduction
This compound-synuclein is a 140-amino acid protein abundant in the brain.[2] While its precise function is still under investigation, it is known to be a primary component of Lewy bodies and Lewy neurites, the pathological protein aggregates that characterize synucleinopathies.[2][3] A critical post-translational modification in the pathogenesis of these diseases is the phosphorylation of this compound-synuclein at serine 129.[1][3][4] This modification is believed to promote the misfolding, aggregation, and accumulation of this compound-synuclein, leading to the neuronal degeneration seen in these disorders.[2]
Immunofluorescence (IF) is a powerful technique to visualize the distribution and abundance of p-syn within tissue sections. This method relies on highly specific antibodies that recognize the phosphorylated form of the protein, allowing for its detection with fluorescently labeled secondary antibodies.
Key Experimental Considerations
Successful immunodetection of p-syn requires careful optimization of several steps, from tissue preparation to imaging. Key factors to consider include:
-
Tissue Fixation: The choice of fixative is critical for preserving tissue morphology and antigenicity. Formalin-fixed, paraffin-embedded (FFPE) tissues are commonly used for human post-mortem studies, while frozen tissues are often used for animal models.[1][5]
-
Antigen Retrieval: Formalin fixation creates cross-links that can mask the antigenic epitope of p-syn, necessitating an antigen retrieval step to unmask it.[6] Heat-induced epitope retrieval (HIER) with citrate or EDTA buffers is a common and effective method.[1][6] Some protocols also incorporate formic acid or proteinase K treatment to enhance signal.[1][7]
-
Antibody Specificity: The use of well-characterized and validated antibodies specific for pS129 this compound-synuclein is paramount to avoid non-specific staining and ensure accurate results.[5][8][9]
-
Permeabilization: To allow antibodies to access intracellular targets like p-syn aggregates, cell membranes must be permeabilized, typically using detergents like Triton X-100.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published protocols for p-syn immunofluorescence. These values should be used as a starting point for optimization in your specific experimental context.
Table 1: Primary Antibody Dilutions
| Antibody Name/Clone | Tissue Type | Dilution | Reference |
| Mouse anti-phospho-S129-α-syn | Human Colon & Rectum | 1:1,000 | [12] |
| PS129 (ab51253) | Human Brain | 4 µg/mL | [1] |
| p-syn (rabbit, Abcam) | Human Skin | 1:500 | [13] |
| P-alpha Synuclein (Ser129) polyclonal | Rat Hippocampal Neurons | 1:500 | [14] |
| Phospho-α-Synuclein (Ser129) (D1R1R) Rabbit mAb | Frozen Tissue | 1:400 - 1:1600 | [2] |
| EP1536Y | Mouse Brain | Not specified | [15] |
| 81A | Mouse Brain | Not specified | [15] |
Table 2: Antigen Retrieval Methods
| Method | Buffer | Temperature | Duration | Reference |
| Heat-Induced | Citrate buffer (pH 6.0) | 95°C (water bath) | 25 min | [12] |
| Heat-Induced + Formic Acid | Citrate buffer (pH 6.0) | Boiling | Not specified | [1] |
| Heat-Induced | Citrate buffer (pH 6.0) | 80°C | 30 min | [1] |
| Formic Acid | 70% Formic Acid | Room Temperature | 30 min | [7] |
| Proteinase K | 50 µg/mL PK in PK buffer | 55°C | 1 hour | [7] |
Experimental Protocols
The following are detailed protocols for immunofluorescence staining of p-syn in both FFPE and frozen tissue sections.
Protocol 1: Immunofluorescence Staining of Phosphorylated this compound-Synuclein in FFPE Tissue
This protocol is optimized for formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
FFPE tissue sections (5-10 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Sodium Citrate Buffer, pH 6.0)
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against pS129 this compound-synuclein
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval (Heat-Induced):
-
Preheat antigen retrieval buffer to 95-100°C in a water bath or steamer.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
-
Permeabilization:
-
Incubate slides in permeabilization buffer for 10-15 minutes at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate slides in blocking buffer for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against p-syn to the optimized concentration in blocking buffer.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate slides with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate slides with DAPI solution for 5-10 minutes at room temperature to stain cell nuclei.
-
Rinse with PBS (2 changes, 5 minutes each).
-
-
Mounting:
-
Carefully dry the area around the tissue section.
-
Apply a drop of antifade mounting medium to the tissue section and coverslip.
-
Store slides at 4°C in the dark until imaging.
-
Protocol 2: Immunofluorescence Staining of Phosphorylated this compound-Synuclein in Frozen Tissue
This protocol is suitable for fresh-frozen or fixed-frozen tissue sections.
Materials:
-
Frozen tissue sections (10-40 µm) on charged slides
-
4% Paraformaldehyde (PFA) in PBS (for post-fixation)
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against pS129 this compound-synuclein
-
Fluorophore-conjugated secondary antibody
-
DAPI
-
Antifade mounting medium
Procedure:
-
Tissue Preparation:
-
Allow frozen slides to equilibrate to room temperature for 15-30 minutes to prevent condensation.
-
-
Fixation (Optional, if tissue is not pre-fixed):
-
Fix slides in 4% PFA for 15-20 minutes at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Permeabilization:
-
Incubate slides in permeabilization buffer for 10-15 minutes at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate slides in blocking buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against p-syn to the optimized concentration in blocking buffer.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate slides with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate slides with DAPI solution for 5-10 minutes at room temperature.
-
Rinse with PBS (2 changes, 5 minutes each).
-
-
Mounting:
-
Apply a drop of antifade mounting medium and coverslip.
-
Store slides at 4°C in the dark.
-
Visualizations
The following diagrams illustrate the experimental workflow and the central role of this compound-synuclein phosphorylation in synucleinopathy pathogenesis.
Caption: Immunofluorescence staining workflow for phosphorylated this compound-synuclein.
Caption: Role of this compound-synuclein phosphorylation in aggregation and neurodegeneration.
Troubleshooting
Effective troubleshooting is key to obtaining high-quality immunofluorescence data.
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Recommendation |
| Weak or No Signal | Inadequate antigen retrieval | Optimize antigen retrieval time, temperature, and buffer pH.[16] |
| Primary antibody concentration too low | Increase primary antibody concentration or incubation time.[17] | |
| Incompatible primary/secondary antibodies | Ensure the secondary antibody is raised against the host species of the primary antibody.[17] | |
| Photobleaching | Minimize exposure to light; use an antifade mounting medium.[16] | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking agent (e.g., serum from the secondary antibody host species).[16] |
| Primary antibody concentration too high | Decrease primary antibody concentration.[16] | |
| Autofluorescence of the tissue | Use an autofluorescence quenching agent or select fluorophores in a different spectral range.[17] | |
| Insufficient washing | Increase the number and duration of wash steps.[16] | |
| Non-specific Staining | Cross-reactivity of the primary antibody | Use a highly specific and well-validated monoclonal antibody. Perform antibody absorption controls.[9] |
| Secondary antibody binding to the tissue | Use a secondary antibody that has been pre-adsorbed against the species of the tissue. |
By following these detailed protocols and considering the key experimental variables, researchers can confidently and accurately detect phosphorylated this compound-synuclein in tissue, contributing to a deeper understanding of synucleinopathies and the development of novel therapeutics.
References
- 1. Investigating the presence of doubly phosphorylated α‐synuclein at tyrosine 125 and serine 129 in idiopathic Lewy body diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho this compound Synuclein Antibody (Ser129) (D1R1R) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. Specific Detection of Physiological S129 Phosphorylated α-Synuclein in Tissue Using Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An immunoassay for the quantification of phosphorylated α-synuclein at serine 129 in human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of α-synuclein immunohistochemical methods used by invited experts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Dissecting α-synuclein inclusion pathology diversity in multiple system atrophy: implications for the prion-like transmission hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Characterization of a Novel Monoclonal Antibody for Serine-129 Phosphorylated α-Synuclein: A Potential Application for Clinical and Basic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Optimization of the Detection Method for Phosphorylated α-Synuclein in Parkinson Disease by Skin Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phospho-alpha Synuclein (Ser129) Polyclonal Antibody (PA5-77815) [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
Application Notes and Protocols for Alpha-Synuclein Seed Amplification Assays (SAAs) in Diagnostics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-synuclein (αSyn) is a presynaptic neuronal protein that is genetically and neuropathologically linked to a group of neurodegenerative disorders known as synucleinopathies, which include Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA).[1][2] A pathological hallmark of these diseases is the misfolding and aggregation of αSyn into insoluble amyloid fibrils, which form the primary component of Lewy bodies and Lewy neurites.[1][3]
This compound-synuclein Seed Amplification Assays (αSyn-SAAs) are a novel class of ultrasensitive biochemical assays designed to detect minute quantities of these pathological αSyn aggregates in various biological samples.[2][3] These assays exploit the "prion-like" seeding capability of misfolded αSyn, where a small amount of aggregated protein (the "seed") can induce the misfolding and aggregation of a much larger pool of soluble, monomeric αSyn (the "substrate").[2][4][5] Through cycles of amplification, the initial seeds are multiplied to a detectable level.[4][6] This technology offers a direct window into the core pathology of synucleinopathies, enabling a biological diagnosis rather than one based solely on clinical symptoms.[2][7]
Two primary methods of αSyn-SAA are Real-Time Quaking-Induced Conversion (RT-QuIC) and Protein Misfolding Cyclic Amplification (PMCA).[4][5] Both operate on the same principle of seeded polymerization but differ in the method used to fragment the growing aggregates and generate new seeds; RT-QuIC uses shaking, while PMCA typically uses sonication.[4][5] The formation of amyloid fibrils is monitored in real-time using fluorescent dyes like Thioflavin T (ThT), which binds to β-sheet-rich structures.[8][9][10]
Diagnostic Applications
The high sensitivity and specificity of αSyn-SAAs make them a powerful tool for several diagnostic and research applications:
-
Early and Accurate Diagnosis: SAAs can detect αSyn pathology with high accuracy, even in the early or prodromal stages of disease, such as in individuals with isolated REM sleep behavior disorder (iRBD) or hyposmia who are at high risk of developing a synucleinopathy.[3][11] This allows for earlier and more accurate diagnosis than is often possible with clinical evaluation or dopamine transporter imaging alone.[3]
-
Differential Diagnosis: While current assays primarily provide a positive or negative result for the presence of αSyn pathology, some protocols can differentiate between the conformational "strains" of αSyn aggregates found in different synucleinopathies, such as PD and MSA.[6][12] This can aid in the difficult clinical task of distinguishing between various parkinsonian disorders.[13]
-
Biomarker for Clinical Trials: SAAs provide an objective, pathology-based biomarker. This is invaluable for enriching clinical trial cohorts, ensuring that enrolled participants have the target αSyn pathology.[14] This increases the likelihood of observing a treatment effect for therapies targeting αSyn.
-
Disease Progression Monitoring: Quantitative aspects of the SAA, such as the lag time to signal increase or the rate of aggregation, may correlate with the burden of αSyn pathology and disease severity.[15][16] Longitudinal studies support the use of SAA kinetic parameters to monitor the progression of the disease over time.[16]
Data Presentation: Diagnostic Performance of αSyn-SAAs
The diagnostic accuracy of αSyn-SAAs has been evaluated across numerous studies and in various biological samples. The results consistently demonstrate high sensitivity and specificity, particularly with cerebrospinal fluid (CSF) and skin samples.
| Biospecimen | Sensitivity (95% CI) | Specificity (95% CI) | Reference(s) |
| Cerebrospinal Fluid (CSF) | 88% (84%–91%) to 89% (88%-91%) | 93% (92%–94%) to 96% (93%-98%) | [1][17] |
| Skin Biopsies | 91% (88%–93%) to 92% (87%-95%) | 93.33% | [1][17][18] |
| Blood (Extracellular Vesicles) | 94% (89%–97%) | 100% (100%–95%) | [1] |
| Blood (General) | 90% (86%–93%) | Not specified in source | [1] |
| Olfactory Mucosa | 64% (49%–76%) | Not specified in source | [17] |
| Saliva | Moderate effectiveness | High specificity | [1] |
Note: Sensitivity and specificity values can vary between studies due to differences in cohorts, assay protocols, and diagnostic criteria.
Diagrams and Visualizations
Caption: Figure 1. Core mechanism of α-Synuclein Seed Amplification.
Caption: Figure 2. General experimental workflow for α-Syn SAA.
References
- 1. mdpi.com [mdpi.com]
- 2. ayuapp.com [ayuapp.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. The past, present, and future roles of α-synuclein seed amplification assays [movementdisorders.org]
- 5. α-Synuclein seeding amplification assays for diagnosing synucleinopathies: an innovative tool in clinical implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. neurology.org [neurology.org]
- 8. The standardization of synuclein seed amplification assays – Synexa Life Sciences [synexagroup.com]
- 9. α-Synuclein Seeding Assay Using RT-QuIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Streamlined this compound-synuclein RT-QuIC assay for various biospecimens in Parkinson’s disease and dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. healthday.com [healthday.com]
- 12. Seed amplification assay for the detection of pathologic this compound-synuclein aggregates in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. α-Synuclein seed amplification assay as a diagnostic tool for parkinsonian disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improving protocols for α-synuclein seed amplification assays: analysis of preanalytical and analytical variables and identification of candidate parameters for seed quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. khu.elsevierpure.com [khu.elsevierpure.com]
- 18. A skin-specific α-Synuclein seeding amplification assay for diagnosing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
methods for isolating different alpha-synuclein species (monomers, oligomers, fibrils)
For researchers, scientists, and drug development professionals, the isolation of distinct alpha-synuclein (α-syn) species—monomers, oligomers, and fibrils—is a critical step in investigating the pathogenesis of synucleinopathies like Parkinson's disease. The ability to obtain pure populations of these species is essential for understanding their respective roles in disease progression and for the development of targeted therapeutics. This document provides detailed application notes and protocols for the most common and effective methods of isolating α-syn species.
Introduction to this compound-Synuclein Species and Their Significance
This compound-synuclein is an intrinsically disordered protein that can aggregate into various forms. While the soluble monomeric form is thought to be its native state, the protein can misfold and assemble into soluble oligomers and insoluble fibrils.[1][2] There is growing evidence that prefibrillar oligomeric species are more neurotoxic than mature amyloid fibrils.[3] Therefore, the ability to isolate and study each of these species independently is paramount for elucidating disease mechanisms and for screening potential therapeutic agents.
Methods for Isolating this compound-Synuclein Species
Several techniques are employed to separate α-syn monomers, oligomers, and fibrils, each with its own advantages and limitations. The choice of method often depends on the starting material (recombinant protein or biological samples) and the desired purity and yield of the target species. The primary methods covered in these notes are:
-
Purification of Recombinant Monomeric α-Synuclein: Essential for generating starting material for aggregation assays and for use as a control in various experiments.
-
Generation and Isolation of α-Synuclein Pre-formed Fibrils (PFFs): Widely used to model the pathogenic effects of α-syn aggregation in vitro and in vivo.
-
Centrifugation- and Filtration-Based Separation: A straightforward method for separating monomers, oligomers, and fibrils from a heterogeneous mixture based on their size and solubility differences.[1][4][5]
-
Size Exclusion Chromatography (SEC): A powerful technique for separating proteins based on their hydrodynamic radius, allowing for the isolation of different oligomeric species.[1]
-
Sucrose Density Gradient Centrifugation: A method that separates macromolecules based on their size and density, useful for isolating different α-syn assemblies from brain lysates.[6][7]
-
Asymmetrical Flow Field-Flow Fractionation (AF4): A high-resolution technique for the separation and characterization of macromolecules and nanoparticles, suitable for analyzing the heterogeneity of α-syn oligomers.[8][9]
-
Immunoprecipitation (IP): A technique that can be used to isolate specific conformations of α-syn oligomers using conformation-specific antibodies.[10]
Purification of Recombinant Monomeric α-Synuclein
The production of highly pure and monomeric recombinant α-syn is the first step for many in vitro and in vivo studies. Several protocols exist for purifying α-syn expressed in E. coli. A comparison of common methods reveals that acid precipitation and periplasmic lysis protocols tend to yield the highest percentage of monomeric protein.[11][12][13][14]
Quantitative Comparison of Monomer Purification Protocols
| Purification Protocol | Purity (by aRP) | Monomeric Content | Reference |
| Boiling | 86% | - | [14] |
| Ammonium Sulfate Precipitation | 81% | - | [14] |
| Acid Precipitation | 89.9% | 100% | [12][13][14] |
| Periplasmic Lysis | 95% | 96.5% | [12][13][14] |
aRP: analytical reversed-phase chromatography
Experimental Protocol: Acid Precipitation followed by Chromatography
This protocol is favored for its ability to produce highly monomeric α-syn.[12][13]
Materials:
-
E. coli cell pellet expressing human α-synuclein
-
Lysis Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Sulfuric acid (0.5 M)
-
Saturated ammonium sulfate solution
-
Anion Exchange Chromatography (AEC) column (e.g., HiTrap Q HP)
-
AEC Buffer A (e.g., 20 mM Tris-HCl, pH 8.0)
-
AEC Buffer B (e.g., 20 mM Tris-HCl, pH 8.0, 1 M NaCl)
-
Size Exclusion Chromatography (SEC) column (e.g., Superdex 75)
-
SEC Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Cell Lysis: Resuspend the E. coli pellet in Lysis Buffer and lyse the cells using a sonicator or French press.
-
Acid Precipitation: Centrifuge the lysate to remove cell debris. To the supernatant, slowly add 0.5 M sulfuric acid to a final pH of 3.5 to precipitate many contaminating proteins. Centrifuge to pellet the precipitated proteins and collect the supernatant containing α-syn.
-
Ammonium Sulfate Precipitation: Add saturated ammonium sulfate to the supernatant to a final concentration of 55% to precipitate the α-syn.[15] Incubate for 1 hour at 4°C with gentle stirring.
-
Pellet Collection: Centrifuge to pellet the α-syn and discard the supernatant. Resuspend the pellet in AEC Buffer A.
-
Anion Exchange Chromatography: Load the resuspended pellet onto a pre-equilibrated AEC column. Elute the bound proteins using a linear gradient of NaCl (AEC Buffer B). Collect fractions and analyze by SDS-PAGE to identify those containing α-syn.
-
Size Exclusion Chromatography: Pool the α-syn containing fractions from AEC and concentrate them. Load the concentrated sample onto a pre-equilibrated SEC column to separate monomeric α-syn from any remaining oligomers or aggregates.[11][14]
-
Purity and Concentration Determination: Collect fractions containing monomeric α-syn. Verify purity by SDS-PAGE and analytical reversed-phase chromatography. Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
Generation and Isolation of α-Synuclein Pre-formed Fibrils (PFFs)
PFFs are used to seed the aggregation of endogenous α-syn in cellular and animal models, mimicking the prion-like spread of pathology.[16][17][18][19]
Experimental Protocol: PFF Generation
Materials:
-
Purified, endotoxin-free monomeric α-synuclein (5 mg/mL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator/shaker at 37°C
-
Sonicator
Procedure:
-
Preparation: Dilute the monomeric α-syn to a final concentration of 5 mg/mL in PBS in a sterile microcentrifuge tube.[20]
-
Incubation: Place the tube in an incubator/shaker at 37°C with continuous shaking (e.g., 1000 rpm) for 5-7 days.[16]
-
Fibril Formation Confirmation: After incubation, confirm fibril formation using a Thioflavin T (ThT) assay, which shows increased fluorescence in the presence of amyloid fibrils.[12][16]
-
Harvesting Fibrils: Centrifuge the sample at high speed (e.g., 100,000 x g) for 30 minutes to pellet the fibrils.[1]
-
Washing: Resuspend the pellet in sterile PBS and centrifuge again to wash away any remaining soluble protein. Repeat this step.
-
Sonication: Resuspend the final fibril pellet in sterile PBS. Sonicate the fibrils to create smaller fragments, which are more effective at seeding.[16][20] The optimal size for seeding is typically less than 50 nm in length.[20]
-
Characterization: Characterize the sonicated PFFs by transmission electron microscopy (TEM) to confirm their morphology and size distribution.[16]
-
Storage: Aliquot the PFFs and store at -80°C. Avoid repeated freeze-thaw cycles.[20]
References
- 1. Disentangling aggregation-prone proteins: a new method for isolating α-synuclein species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural and Biophysical Characterization of Stable this compound-Synuclein Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple, versatile and robust centrifugation-based filtration protocol for the isolation and quantification of α-synuclein monomers, oligomers and fibrils: Towards improving experimental reproducibility in α-synuclein research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple, versatile and robust centrifugation‐based filtration protocol for the isolation and quantification of α‐synuclein monomers, oligomers and fibrils: Towards improving experimental reproducibility in α‐synuclein research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Synuclein filaments from transgenic mouse and human synucleinopathy-containing brains are major seed-competent species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric flow field flow fractionation - Wikipedia [en.wikipedia.org]
- 9. Asymmetrical Flow Field-Flow Fractionation | Coriolis Pharma [coriolis-pharma.com]
- 10. The Use of Co-immunoprecipitation to Study Conformation-Specific Protein Interactions of Oligomeric α-Synuclein Aggregates | Springer Nature Experiments [experiments.springernature.com]
- 11. Purification of Recombinant α-synuclein: A Comparison of Commonly Used Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Generation of this compound-Synuclein Preformed Fibrils from Monomers and use In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. [PDF] Best Practices for Generating and Using this compound-Synuclein Pre-Formed Fibrils to Model Parkinson’s Disease in Rodents | Semantic Scholar [semanticscholar.org]
- 19. Best Practices for Generating and Using this compound-Synuclein Pre-Formed Fibrils to Model Parkinson’s Disease in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. michaeljfox.org [michaeljfox.org]
Application Notes and Protocols for High-Throughput Screening of Alpha-Synuclein Aggregation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-synuclein (α-Syn) is a 140-amino acid protein predominantly expressed in the presynaptic terminals of neurons. While its precise physiological function is not fully elucidated, it is implicated in synaptic vesicle trafficking and neurotransmitter release. In several neurodegenerative disorders, collectively known as synucleinopathies, which include Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA), α-Syn misfolds and aggregates into insoluble fibrils. These aggregates are the primary component of Lewy bodies and Lewy neurites, the pathological hallmarks of these diseases. The aggregation process, from soluble monomers to toxic oligomers and insoluble fibrils, is considered a critical pathogenic event, making the inhibition of α-Syn aggregation a promising therapeutic strategy.
High-throughput screening (HTS) plays a pivotal role in the identification of small molecule inhibitors of α-Syn aggregation. This document provides detailed application notes and protocols for three commonly employed HTS assays: the Thioflavin T (ThT) fluorescence assay, the Förster Resonance Energy Transfer (FRET)-based assay, and the Seed Amplification Assay (SAA).
Key High-Throughput Screening Assays
Thioflavin T (ThT) Fluorescence Assay
The ThT assay is the most widely used method for monitoring amyloid fibril formation in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This assay is robust, cost-effective, and readily adaptable to HTS formats.
Förster Resonance Energy Transfer (FRET)-Based Assay
FRET-based assays offer a more sensitive method to detect early-stage aggregation and oligomerization of α-Syn. This technique relies on the transfer of energy between two fluorescent molecules (a donor and an acceptor) when they are in close proximity. By labeling α-Syn monomers with a FRET pair, their aggregation can be monitored by an increase in the FRET signal. This assay can be performed in vitro or in cellular models.
Seed Amplification Assay (SAA)
The SAA, also known as Real-Time Quaking-Induced Conversion (RT-QuIC) or Protein Misfolding Cyclic Amplification (PMCA), is an ultra-sensitive method that mimics the prion-like propagation of α-Syn misfolding. A small amount of pre-formed α-Syn fibrils (seeds) is added to a solution of monomeric α-Syn, triggering a rapid amplification of fibril formation. This assay is particularly useful for identifying inhibitors that interfere with the seeding and propagation steps of aggregation.
Data Presentation: Comparison of Screening Assay Parameters and Inhibitor Potency
The following tables summarize key quantitative data relevant to the performance of these HTS assays and the potency of identified inhibitors.
| Assay Parameter | Thioflavin T (ThT) Assay | FRET-Based Assay | Seed Amplification Assay (SAA) |
| Principle | Fluorescence enhancement upon binding to β-sheet structures | Energy transfer between fluorescently labeled monomers upon aggregation | Amplification of fibril formation from pre-formed seeds |
| Detection | Late-stage fibril formation | Early-stage oligomerization and aggregation | Seed-induced fibril propagation |
| Typical Z'-Factor | 0.6 - 0.8[1] | 0.5 - 0.7 | > 0.5 |
| Advantages | Cost-effective, simple, robust | High sensitivity to early aggregates, cell-based potential | Extremely high sensitivity, relevant to disease propagation |
| Disadvantages | Insensitive to early oligomers, potential for compound interference | More complex, higher cost, potential for labeling to affect aggregation | Can be lengthy, sensitive to contamination |
| Inhibitor Compound | Assay Type | IC50 Value (µM) | Reference |
| Baicalein | ThT Assay | 7.6 | Molecules, 2017 |
| Epigallocatechin Gallate (EGCG) | ThT Assay | 0.3 - 3.0 | J. Biol. Chem., 2005 |
| Anle138b | FRET Assay (in cells) | ~1.0 | Acta Neuropathol., 2013 |
| SynuClean-D | ThT Assay | ~10 | PNAS, 2018[2] |
| ZPD-2 | ThT Assay | ~5 | ACS Chem. Neurosci., 2019 |
| Nordihydroguaiaretic acid (NDGA) | Disaggregation Assay | 0.02 | Future Med. Chem., 2017[3] |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay in 384-Well Format
Materials:
-
Recombinant human α-Synuclein (purified and lyophilized)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, black, clear-bottom 384-well plates
-
Teflon beads (1/8" diameter, optional, to enhance agitation)
-
Plate sealer
-
Fluorescence plate reader with 440-450 nm excitation and 480-490 nm emission filters
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of ThT in sterile water and filter through a 0.22 µm filter. Store protected from light.
-
Reconstitute lyophilized α-Syn in PBS to a final concentration of 140 µM (2 mg/mL). It is critical to ensure the protein is monomeric by size-exclusion chromatography or other methods.
-
-
Assay Setup:
-
In each well of the 384-well plate, add the following components to a final volume of 50 µL:
-
25 µL of 140 µM α-Syn monomer solution (final concentration 70 µM)
-
5 µL of 400 µM ThT solution (final concentration 40 µM)
-
0.5 µL of test compound dissolved in DMSO (final concentration typically 10-100 µM, with a final DMSO concentration of 1%)
-
19.5 µL of PBS
-
-
Include negative controls (no inhibitor, 1% DMSO) and positive controls (known inhibitor).
-
If using, add one sterile Teflon bead to each well.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous orbital or linear shaking in a plate reader.
-
Measure the ThT fluorescence intensity (Excitation: ~450 nm, Emission: ~485 nm) at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.[4]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each well.
-
Determine the lag time and the maximum fluorescence intensity for each curve.
-
Calculate the percentage of inhibition for each compound by comparing the maximum fluorescence to the negative control.
-
Determine the IC50 value for hit compounds by testing a range of concentrations.
-
Protocol 2: In-Cell FRET-Based Assay for α-Synuclein Aggregation
Materials:
-
HEK293T or SH-SY5Y cells
-
Plasmids encoding α-Syn fused to a FRET donor (e.g., mCerulean) and acceptor (e.g., mVenus)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
384-well black, clear-bottom cell culture plates
-
Fluorescence plate reader or high-content imaging system capable of measuring FRET
Procedure:
-
Cell Seeding:
-
Seed HEK293T or SH-SY5Y cells into a 384-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with the donor- and acceptor-tagged α-Syn plasmids according to the manufacturer's protocol for the transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, add the test compounds at the desired concentrations to the cells. Include appropriate vehicle controls (e.g., DMSO).
-
-
Induction of Aggregation (Optional):
-
To accelerate aggregation, cells can be treated with a low concentration of pre-formed α-Syn fibrils or an agent known to induce oxidative stress (e.g., rotenone).
-
-
FRET Measurement:
-
48-72 hours after compound treatment, measure the FRET signal. This can be done by measuring the fluorescence emission of the acceptor upon excitation of the donor.
-
For more quantitative results, fluorescence lifetime imaging (FLIM) can be used to measure the donor's fluorescence lifetime, which decreases in the presence of FRET.
-
-
Data Analysis:
-
Calculate the FRET efficiency for each well.
-
Normalize the FRET signal to a control (e.g., cells expressing only the donor fluorophore).
-
Determine the effect of the compounds on α-Syn aggregation by comparing the FRET signal in treated wells to the vehicle control.
-
Protocol 3: Seed Amplification Assay (SAA) for Inhibitor Screening
Materials:
-
Recombinant human α-Synuclein (monomeric)
-
Pre-formed α-Synuclein fibrils (seeds)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS with 0.1% Triton X-100)
-
384-well black, clear-bottom plates
-
Plate sealer
-
Fluorescence plate reader with shaking capabilities
Procedure:
-
Preparation of Seeds:
-
Generate pre-formed α-Syn fibrils by incubating a concentrated solution of monomeric α-Syn at 37°C with shaking for several days.
-
Sonicate the fibrils to create smaller seeds, which are more effective at templating aggregation.
-
-
Assay Setup:
-
In each well of a 384-well plate, add the following to a final volume of 100 µL:
-
50 µL of 2x monomeric α-Syn solution (final concentration 50-100 µg/mL)
-
10 µL of 10x ThT solution (final concentration 10 µM)
-
1 µL of test compound in DMSO
-
10 µL of diluted α-Syn seeds
-
29 µL of assay buffer
-
-
Include controls with no seeds (to assess spontaneous aggregation) and no inhibitor.
-
-
Amplification Cycles:
-
Seal the plate and place it in a plate reader set to 37°C.
-
The assay consists of repeated cycles of shaking and incubation. A typical cycle is 1 minute of double orbital shaking followed by 29 minutes of incubation.
-
Measure ThT fluorescence after each cycle.
-
-
Data Analysis:
-
Plot the ThT fluorescence against time.
-
The time to reach a fluorescence threshold is inversely proportional to the seeding activity.
-
Determine the inhibitory effect of the compounds by observing the delay or reduction in the fluorescence increase compared to the control.
-
Visualizations
This compound-Synuclein Aggregation Pathway
References
Application Notes: Humanized Yeast Models for Studying Alpha-Synuclein Toxicity
The budding yeast, Saccharomyces cerevisiae, has emerged as a powerful and tractable model organism for dissecting the complex cellular mechanisms underlying neurodegenerative diseases, particularly Parkinson's Disease (PD).[1][2] The core cellular processes, such as protein quality control, vesicular trafficking, and mitochondrial function, are highly conserved between yeast and humans.[3] This conservation allows for the faithful recapitulation of key aspects of alpha-synuclein (α-syn) toxicity when the human protein is expressed in yeast cells.[1][4]
Humanized yeast models offer several advantages for studying α-syn toxicity, including rapid growth, genetic tractability, and suitability for high-throughput screening of genetic modifiers and potential therapeutic compounds.[5][6] Expression of human α-syn in yeast leads to dose-dependent cytotoxicity, formation of intracellular aggregates, disruption of vesicular trafficking, induction of oxidative stress, and mitochondrial dysfunction, all of which are hallmarks of PD pathology in human neurons.[3][7][8] These models have been instrumental in identifying cellular pathways affected by α-syn and have paved the way for discovering novel targets for therapeutic intervention.[9][10]
Key Cellular Pathways Implicated in α-Synuclein Toxicity:
-
Vesicular Trafficking Defects: One of the earliest and most significant defects observed in yeast expressing α-syn is a block in endoplasmic reticulum (ER)-to-Golgi vesicular transport.[9][11] This disruption leads to an accumulation of vesicles and is a major contributor to cytotoxicity.[12][13] Genetic screens in yeast have identified several components of the trafficking machinery, such as the Rab GTPase Ypt1p (the yeast homolog of human Rab1), as potent modifiers of α-syn toxicity.[9]
-
Oxidative Stress and Mitochondrial Dysfunction: α-syn expression induces the accumulation of reactive oxygen species (ROS), leading to oxidative stress.[14][15] This is closely linked to mitochondrial dysfunction, a key feature in PD.[16][17] Yeast models have shown that α-syn can damage mitochondria, leading to increased ROS and apoptosis-like cell death.[14][18] Deletion of genes involved in mitochondrial function, such as those for certain respiratory chain complexes, can enhance α-syn toxicity.[16]
-
Proteostasis and Protein Degradation: α-syn aggregation is a central event in PD. Yeast models have been crucial for studying the mechanisms of α-syn misfolding, aggregation, and clearance.[3][19] Expression of α-syn can impair the function of the ubiquitin-proteasome system (UPS), a primary pathway for protein degradation.[1][19] Furthermore, the process of autophagy, particularly the selective degradation of mitochondria (mitophagy), is implicated in both the clearance of α-syn aggregates and the mediation of its toxicity.[17]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies using humanized yeast models to investigate α-synuclein toxicity.
Table 1: Comparative Toxicity of α-Synuclein Variants in Yeast
| α-Synuclein Variant | Relative Cytotoxicity | Aggregate Formation | Key Phenotype | Reference(s) |
| Wild-Type (WT) | Moderate to High | Forms cytoplasmic foci/inclusions | Disrupts ER-Golgi trafficking, induces ROS | [20][21] |
| A53T | High | Forms cytoplasmic foci/inclusions | More rapid onset of trafficking block than WT | [9][20] |
| A30P | Low / Non-toxic | Diffuse cytoplasmic localization, no aggregates | Does not associate with membranes, does not block trafficking | [12][20][22] |
Table 2: Modulators of α-Synuclein-Induced Oxidative Stress in Yeast
| Genetic Modification | Effect on ROS Levels | Effect on α-Syn Toxicity | Mechanism | Reference(s) |
| sod2Δ (lacks mitochondrial Mn-SOD) | Increased ROS | Extreme lethality | Impaired mitochondrial antioxidant defense | [16][19] |
| cta1Δ (lacks cytosolic catalase) | No significant change in ROS | No significant change in toxicity | Cytosolic ROS defense less critical in this context | [16] |
| Overexpression of HSP70 | Decreased ROS | Suppresses toxicity | Chaperone-mediated protein folding, inhibits apoptosis | [14][15] |
Visualizations: Pathways and Workflows
Caption: Core pathways of α-synuclein toxicity in yeast models.
Caption: Workflow for a high-throughput drug screen using a yeast model.
Experimental Protocols
Protocol 1: Inducible Expression of Human α-Synuclein in Yeast
This protocol describes the transformation and galactose-inducible expression of human α-synuclein, often tagged with Green Fluorescent Protein (GFP), in S. cerevisiae. The W303a or BY4741 strains are commonly used.[20]
Materials:
-
Yeast strain (e.g., W303a, BY4741).
-
Expression plasmid: pYES2 or pRS426 vector containing human α-syn (WT, A53T, or A30P) fused to GFP under a GAL1 promoter (e.g., pYES2-aSyn-GFP).[20]
-
Yeast transformation kit or reagents for the lithium acetate method.
-
Selective media:
-
SRd-Ura: Synthetic Raffinose (2%) with 0.1% glucose, lacking uracil.
-
SD-Ura: Synthetic Dextrose (2%), lacking uracil (for non-induced control).
-
SG-Ura: Synthetic Galactose (2%), lacking uracil (for induction).
-
Procedure:
-
Transformation: Transform the yeast strain with the α-syn expression plasmid using a standard lithium acetate protocol.
-
Selection: Plate the transformed cells onto SD-Ura agar plates and incubate at 30°C for 2-3 days until colonies appear.
-
Starter Culture: Inoculate a single colony into 3-5 mL of SRd-Ura liquid medium. Incubate overnight at 30°C with shaking (200 rpm).[20] The raffinose provides a carbon source that does not repress or induce the GAL1 promoter.
-
Induction Culture: The next day, dilute the overnight culture into fresh SG-Ura medium to an optical density at 600 nm (OD600) of 0.1-0.2.
-
Expression: Incubate the culture at 30°C with shaking. Expression of α-syn will begin. Samples can be taken at various time points (e.g., 4, 6, 12, 24 hours) for analysis of toxicity, aggregation, or other phenotypes.
Protocol 2: Assessing α-Synuclein Cytotoxicity
Cytotoxicity is typically measured by comparing the growth of yeast expressing α-syn to a control strain (e.g., carrying an empty vector). This can be done on solid media (spotting assay) or in liquid culture.[20][23]
A. Spotting Assay (Qualitative)
-
Grow starter cultures of the control and α-syn-expressing strains overnight in SRd-Ura medium as described in Protocol 1.
-
The next day, adjust the OD600 of all cultures to be equal (e.g., OD600 = 0.5) in sterile water.
-
In a 96-well plate, perform a 5- or 10-fold serial dilution of each culture with sterile water.[23]
-
Using a multichannel pipette, spot 5-10 µL of each dilution onto two types of agar plates:
-
Control Plate: SD-Ura (α-syn expression is OFF).
-
Toxicity Plate: SG-Ura (α-syn expression is ON).
-
-
Allow the spots to dry completely, then incubate the plates at 30°C for 2-3 days.
-
Analysis: Compare the growth of the α-syn strains to the control on the SG-Ura plate. Reduced growth in a specific spot relative to the control indicates toxicity.
B. Liquid Growth Curve (Quantitative)
-
Grow starter cultures overnight as described above.
-
The next day, inoculate fresh SD-Ura and SG-Ura media in a 96-well plate to a starting OD600 of 0.05 with the overnight cultures.[23] Include multiple replicates for each strain and condition.
-
Place the 96-well plate in a microplate reader capable of incubation at 30°C and shaking.
-
Measure the OD600 of each well every 30-60 minutes for 48-72 hours.
-
Analysis: Plot the OD600 values over time to generate growth curves. Compare the curves of α-syn expressing cells in galactose to the controls to quantify the growth defect.[20]
Protocol 3: Visualizing α-Synuclein Aggregation by Fluorescence Microscopy
This protocol is used to visualize the subcellular localization and aggregation of GFP-tagged α-syn.
Materials:
-
Yeast cells expressing α-syn-GFP (from Protocol 1).
-
Fluorescence microscope with appropriate filters for GFP.
-
Glass slides and coverslips.
Procedure:
-
Induce α-syn-GFP expression in liquid SG-Ura culture for 4-6 hours (for observing early localization and foci formation).[20]
-
Take a 1 mL aliquot of the cell culture. Centrifuge at low speed (e.g., 3,000 x g) for 1-2 minutes to pellet the cells.
-
Resuspend the cell pellet in a small volume (50-100 µL) of fresh media or PBS.
-
Pipette 5 µL of the cell suspension onto a clean glass slide and place a coverslip over it.
-
Observe the cells under the fluorescence microscope using a 60x or 100x oil immersion objective.
-
Analysis: Acquire images using both bright-field (for cell morphology) and fluorescence channels.
References
- 1. The Benefits of Humanized Yeast Models to Study Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Method to Study α-Synuclein Toxicity and Aggregation Using a Humanized Yeast Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel yeast‐based screening system for potential compounds that can alleviate human α‐synuclein toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yeast-Based Screens to Target this compound-Synuclein Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Compounds from an unbiased chemical screen reverse both ER-to-Golgi trafficking defects and mitochondrial dysfunction in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Synuclein Blocks ER-Golgi Traffic and Rab1 Rescues Neuron Loss in Parkinson’s Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yeast reveal a “druggable” Rsp5/Nedd4 Network that Ameliorates α–Synuclein Toxicity in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α-Synuclein Delays Endoplasmic Reticulum (ER)-to-Golgi Transport in Mammalian Cells by Antagonizing ER/Golgi SNAREs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound-Synuclein, oxidative stress and apoptosis from the perspective of a yeast model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Can Oxidative Stress and Mitochondrial Dysfunction Enhance α-synuclein Toxicity in a Yeast Model of Parkinson's Disease? — Journal of Young Investigators [jyi.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Apoptosis, Induced by Human α-Synuclein in Yeast, Can Occur Independent of Functional Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound-Synuclein budding yeast model: toxicity enhanced by impaired proteasome and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Method to Study α-Synuclein Toxicity and Aggregation Using a Humanized Yeast Model [jove.com]
- 21. researchgate.net [researchgate.net]
- 22. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
- 23. Video: A Method to Study α-Synuclein Toxicity and Aggregation Using a Humanized Yeast Model [jove.com]
Application Notes: Establishing iPSC-Derived Neuronal Models for Alpha-Synuclein Research
Introduction
Alpha-synuclein (α-Syn) is a presynaptic protein central to the pathogenesis of a group of neurodegenerative disorders known as synucleinopathies, which include Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA).[1][2][3] A pathological hallmark of these diseases is the accumulation of misfolded α-Syn into toxic aggregates, forming Lewy bodies and Lewy neurites in neurons.[1][3] Understanding the mechanisms that trigger α-Syn aggregation and subsequent neurodegeneration is critical for developing effective therapies.
Induced pluripotent stem cells (iPSCs) offer a powerful platform for modeling synucleinopathies.[2][4] Derived from somatic cells of patients, iPSCs carry the individual's specific genetic background, allowing for the study of disease mechanisms in a relevant human context.[1] These cells can be differentiated into various neuronal subtypes affected in PD, most notably midbrain dopaminergic (mDA) neurons.[4][5] Furthermore, the advent of CRISPR/Cas9 gene-editing technology enables the creation of isogenic control lines, where a disease-causing mutation is corrected, providing a genetically matched comparison to dissect the specific effects of the mutation.[1][6]
These "disease-in-a-dish" models are invaluable for investigating the early stages of pathology, screening potential therapeutic compounds, and exploring the complex interplay between genetic predisposition and cellular dysfunction.[1][4] This document provides detailed protocols for differentiating iPSCs into dopaminergic neurons and for inducing and analyzing α-Syn aggregation.
Experimental Workflow for a-Synuclein Modeling
Data Presentation
Quantitative data from iPSC models provide crucial insights into disease-related phenotypes.
Table 1: Representative Data for iPSC Differentiation into Dopaminergic Neurons
| Parameter | Metric | Healthy Control iPSCs | PD Patient iPSCs (e.g., SNCA Triplication) | Reference |
| Neuronal Progenitor Yield | Cells per 1x10⁶ iPSCs | 10–15 x 10⁶ | 10–15 x 10⁶ | [7] |
| Differentiation Efficiency | % TH+ cells of total cells | ~60% | ~60% | [8] |
| Differentiation Efficiency | % MAP2+ cells of total cells | >90% | >90% | [7] |
| Maturity Marker Expression | Relative NURR1 mRNA level | Baseline | Baseline | [9] |
| Maturity Marker Expression | Relative TH mRNA level | Baseline | Baseline | [9] |
TH (Tyrosine Hydroxylase) is a marker for dopaminergic neurons. MAP2 (Microtubule-Associated Protein 2) is a general neuronal marker. NURR1 is a key transcription factor in dopaminergic neuron development.
Table 2: Summary of a-Synuclein-Related Phenotypes in iPSC-Derived Neurons
| Phenotype | Readout Method | Control Neurons | SNCA-A53T Neurons | SNCA-Triplication Neurons | Reference |
| α-Synuclein Aggregation | pS129-α-Syn Immunostaining | Low / Basal | Increased puncta | High levels of aggregation | [2][9][10] |
| α-Synuclein Seeding | HTRF for pS129-α-Syn (post-PFF) | Dose-dependent increase | Higher seeding propensity | Highest seeding propensity | [10] |
| Mitochondrial Function | Basal Respiration (Seahorse) | Normal | Reduced | Reduced | [8][9] |
| Oxidative Stress | ROS Production Assay | Basal | Elevated | Elevated | [8] |
| Lysosomal Function | GCase enzyme activity | Normal | Normal | Reduced | [1] |
| Neurite Integrity | Neurite length analysis | Normal | Impaired growth | Dystrophic neurites | [9] |
pS129-α-Syn refers to α-Syn phosphorylated at serine 129, a common post-translational modification in pathological aggregates. HTRF (Homogeneous Time-Resolved Fluorescence) is a sensitive immunoassay.
Experimental Protocols
Protocol 1: Differentiation of iPSCs into Midbrain Dopaminergic (mDA) Neurons
This protocol is a floor plate-based method adapted from multiple sources, designed to efficiently generate mDA neurons.[11][12] It involves dual SMAD inhibition for neural induction followed by patterning with Sonic Hedgehog (SHH) and FGF8.[13]
Materials:
-
iPSC culture medium (e.g., mTeSR1)
-
Neural induction medium (NIM): NB/B27 medium
-
Reagents: LDN193189 (100 nM), SB431542 (10 µM), SHH (100 ng/mL), Purmorphamine (2 µM), FGF8 (100 ng/mL), CHIR99021 (3 µM)[13]
-
Maturation medium: NB/B27 supplemented with BDNF (20 ng/mL), GDNF (20 ng/mL), Ascorbic Acid (0.2 mM), DAPT (10 µM), db-cAMP (1 mM), TGFβ3 (1 ng/mL)[13]
-
Substrates: Matrigel or Geltrex
-
Accutase for cell dissociation
-
ROCK inhibitor (Y-27632)
Procedure:
Stage 1: Neural Induction (Days 0-11)
-
Day -1: Plate high-quality iPSCs onto Matrigel-coated plates at a high density suitable for differentiation (e.g., 200,000 cells/cm²) in mTeSR1 with ROCK inhibitor.[11][13]
-
Day 0: When cells reach ~80-90% confluency, switch to NIM supplemented with dual SMAD inhibitors LDN193189 and SB431542.
-
Days 1-4: Perform a full media change with fresh NIM + dual SMAD inhibitors daily.
-
Day 5: Switch to NIM supplemented with LDN193189, SB431542, SHH, and Purmorphamine.
-
Days 6-11: Continue daily media changes. By day 11, cells should have adopted a neural progenitor morphology.
Stage 2: Midbrain Patterning & Expansion (Days 12-24)
-
Day 12: Dissociate cells into small clumps using Accutase and replate onto new Matrigel-coated plates in NIM supplemented with SHH, Purmorphamine, FGF8, and CHIR99021 to pattern the progenitors towards a midbrain floor plate identity.[13]
-
Days 13-24: Allow progenitors to expand, performing media changes every 2 days. Progenitors can be passaged or cryopreserved at this stage.[7]
Stage 3: Neuronal Differentiation and Maturation (Day 25 onwards)
-
Day 25: Dissociate the midbrain progenitors into single cells with Accutase and plate them at a final density (e.g., 150,000 cells/cm²) on plates coated with Poly-L-ornithine/Laminin/Fibronectin.[13]
-
Day 26: Culture the cells in the final Maturation Medium. Add ROCK inhibitor for the first 24 hours post-plating.[13]
-
Day 27 onwards: Perform half-media changes every 2-3 days with fresh Maturation Medium (without ROCK inhibitor).
-
Analysis: Neurons begin to express dopaminergic markers like TH around day 35-40 and continue to mature for over 60 days.[7] Electrophysiological properties and dopamine release can be assessed in mature cultures.[11][14]
Protocol 2: Induction and Detection of a-Synuclein Aggregation
This protocol uses pre-formed fibrils (PFFs) of recombinant α-Syn to seed the aggregation of endogenous α-Syn within the iPSC-derived neurons.[10][15]
Materials:
-
Mature iPSC-derived neuron cultures (from Protocol 1, >45 days in vitro)
-
Recombinant human α-Synuclein monomer
-
Equipment for generating PFFs (e.g., shaking incubator)
-
RIPA buffer for lysis
-
Antibodies: anti-pS129-α-Synuclein, anti-total-α-Synuclein, anti-β-actin
-
Reagents for Immunocytochemistry (ICC) and Immunoblotting
Procedure:
Part A: Preparation of a-Synuclein Pre-formed Fibrils (PFFs)
-
Reconstitute lyophilized recombinant α-Syn monomer in a sterile buffer like PBS.
-
Incubate the monomer solution at 37°C with continuous agitation (e.g., 1000 rpm in a thermomixer) for 5-7 days to induce fibrillization.
-
Confirm fibril formation using Thioflavin T (ThT) assay or transmission electron microscopy (TEM).
-
Sonicate the PFFs to create smaller, seeding-competent fragments.
Part B: Seeding Neuronal Cultures
-
Day 0: Treat mature neuron cultures (e.g., at Day 45 of differentiation) by adding sonicated PFFs directly to the culture medium at a final concentration of 1 µM.[10] Include a vehicle-only control (PBS).
-
Incubate the cultures for the desired time period (e.g., 7, 14, or 30 days). Perform regular media changes as per the maturation protocol.
Part C: Detection of a-Synuclein Aggregation
1. Immunocytochemistry (ICC) for Visualizing Aggregates: a. Fix the cells with 4% paraformaldehyde. b. Permeabilize with 0.25% Triton X-100. c. Block with 5% BSA in PBS. d. Incubate with primary antibody against pS129-α-Syn overnight at 4°C. e. Incubate with a fluorescently-labeled secondary antibody. f. Counterstain nuclei with DAPI and image using a fluorescence microscope. Pathological aggregates will appear as bright intracellular puncta.[10]
2. Immunoblotting for Insoluble a-Synuclein: a. Harvest cells and lyse in RIPA buffer to separate soluble and insoluble protein fractions. b. Centrifuge the lysate at high speed (e.g., 100,000 x g) for 30 minutes at 4°C. c. The supernatant contains the RIPA-soluble fraction. The pellet contains the RIPA-insoluble fraction. d. Resuspend the insoluble pellet in urea buffer. e. Run both soluble and insoluble fractions on an SDS-PAGE gel and transfer to a PVDF membrane. f. Probe the membrane with antibodies for pS129-α-Syn, total α-Syn, and a loading control (β-actin for the soluble fraction). A significant increase in pS129-α-Syn in the insoluble fraction indicates pathological aggregation.[10]
Key Signaling Pathways in a-Synuclein Pathology
Dysfunction in cellular protein clearance mechanisms and stress response pathways are heavily implicated in α-Syn accumulation and toxicity.
a-Synuclein Clearance Pathways
Healthy neurons manage α-Syn levels through two primary degradation systems: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway (ALP).[16][17] The UPS primarily degrades monomeric α-Syn, while the ALP, including chaperone-mediated autophagy (CMA) and macroautophagy, is responsible for clearing oligomeric and aggregated forms.[16]
Pathological Cascade of a-Synuclein Aggregation
The accumulation of α-Syn aggregates triggers a cascade of detrimental cellular events, including mitochondrial dysfunction, increased reactive oxygen species (ROS), and endoplasmic reticulum (ER) stress, ultimately leading to synaptic failure and neuronal death.[8][9]
References
- 1. Targeting α-Synuclein in Parkinson's Disease by Induced Pluripotent Stem Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Patient-specific pluripotent stem cell-based Parkinson’s disease models showing endogenous this compound-synuclein aggregation [bmbreports.org]
- 4. Modeling Parkinson's disease with induced pluripotent stem cells harboring α-synuclein mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting α-Synuclein in Parkinson's Disease by Induced Pluripotent Stem Cell Models [frontiersin.org]
- 6. CRISPR and iPSCs: Recent Developments and Future Perspectives in Neurodegenerative Disease Modelling, Research, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Differentiation of human Dopamine Neurons (DaNs) from induced pluripotent stem cells (iPSCs) [protocols.io]
- 12. Preparation and Co‐Culture of iPSC‐Derived Dopaminergic Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. An Efficient 2D Protocol for Differentiation of iPSCs into Mature Postmitotic Dopaminergic Neurons: Application for Modeling Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Propagation of α-Synuclein Strains within Human Reconstructed Neuronal Network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Troubleshooting & Optimization
troubleshooting low yield in recombinant alpha-synuclein purification
This technical support center provides troubleshooting guidance for researchers encountering low yields during the purification of recombinant human α-synuclein expressed in E. coli.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My α-synuclein expression levels are very low. What are the common causes and how can I improve them?
Low expression is a frequent issue. Several factors in your expression protocol could be the cause. Here’s a step-by-step guide to troubleshoot this problem.
Troubleshooting Steps:
-
Optimize Induction Conditions: The concentration of the inducer (IPTG) and the timing of induction are critical.
-
IPTG Concentration: High concentrations of IPTG are not always better and can sometimes lead to the formation of insoluble protein aggregates. Test a range of IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM). One study found that for BL21(DE3) E. coli, 0.1 mM IPTG provided the highest protein production.[1]
-
Optical Density (OD) at Induction: The growth phase of the bacterial culture at the time of induction can significantly impact expression. Inducing at an OD600 of 0.4-0.6 is a common starting point.[1]
-
Induction Time and Temperature: The duration of induction and the temperature at which it is carried out are also key parameters. While induction at 37°C for 3-5 hours is common, lowering the temperature to 16-25°C and inducing overnight can sometimes improve the yield of soluble protein.[2]
-
-
Verify Plasmid Integrity: Ensure that the α-synuclein gene has been correctly inserted into the expression vector and that the plasmid is being maintained by the bacteria. Sequence the plasmid to confirm the insert is correct and in-frame.
-
Check Cell Viability: α-synuclein can be toxic to E. coli, which may lead to reduced cell growth and lower protein yield.[3][4] Monitor cell growth post-induction. If you observe a significant drop in OD600 after adding IPTG, this could indicate toxicity.
A troubleshooting workflow for low expression is outlined below:
Caption: Troubleshooting workflow for low α-synuclein expression.
Q2: I see a good expression band on SDS-PAGE, but the yield of purified protein is still low. Why is this happening?
This often points to issues during cell lysis and protein purification, where the protein is being lost.
Troubleshooting Steps:
-
Inefficient Cell Lysis: If cells are not completely lysed, a significant amount of your protein will remain trapped and will be discarded with the cell debris.
-
Sonication: Ensure sonication is performed on ice and is sufficient to clarify the lysate.
-
Osmotic Shock: This is a gentler method that can be effective for releasing periplasmic proteins.[5]
-
-
Protein Insolubility (Inclusion Bodies): Overexpressed α-synuclein can form insoluble aggregates known as inclusion bodies.
-
Analyze the insoluble pellet after cell lysis on an SDS-PAGE gel. A strong band corresponding to α-synuclein indicates the formation of inclusion bodies.
-
To improve solubility, try expressing the protein at a lower temperature (e.g., 16-25°C) for a longer duration.[2]
-
-
Loss During Chromatography: Protein can be lost at various stages of chromatographic purification.
-
Ion-Exchange Chromatography (IEX): Ensure the pH of your buffer is appropriate for binding α-synuclein to the column. α-synuclein is an acidic protein, so anion exchange chromatography is typically used.
-
Size-Exclusion Chromatography (SEC): This step is often used for polishing and to separate monomeric α-synuclein from oligomers and aggregates.[6][7] Improper column calibration or running conditions can lead to poor separation and loss of monomeric protein.
-
The following diagram illustrates a general purification workflow:
Caption: General experimental workflow for α-synuclein purification.
Q3: My purified α-synuclein is not monomeric and shows aggregation. How can I prevent this?
As an intrinsically disordered protein, α-synuclein is prone to aggregation.[8] The purification protocol itself can influence the aggregation propensity of the final protein product.[6]
Troubleshooting Steps:
-
Choice of Lysis/Initial Purification Method: Harsh methods can sometimes promote aggregation.
-
Boiling: While effective at precipitating many contaminating proteins, heating can lead to C-terminal truncation of α-synuclein.[6]
-
Acid Precipitation: This method has been shown to yield a high percentage of monomeric protein.[6][7][9]
-
Ammonium Sulfate Precipitation: Another common method, but may result in a lower percentage of monomeric protein compared to acid precipitation.[6][7][9]
-
Periplasmic Lysis: This gentle method can also yield a high percentage of monomeric protein.[6][7][9]
-
-
Final Polishing Step: A final size-exclusion chromatography (gel filtration) step is crucial to separate monomeric α-synuclein from any oligomers or aggregates that may have formed during purification.[6][7]
-
Storage Conditions: Proper storage is critical to maintain the monomeric state of the purified protein.
-
Flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
Avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
| Purification Method | Purity (%) | Monomeric Protein (%) | Typical Yield (mg/L of culture) | Reference |
| Boiling | ~89.9 | ~89.9 | ~30 | [6][10] |
| Acid Precipitation | ~89.9 | 100 | ~68.7 | [5][6] |
| Ammonium Sulfate Ppt. | Not specified | Not specified | Not specified | [6][7][9] |
| Periplasmic Lysis | ~95 | 96.5 | ~12-35 | [1][6] |
Note: Yields can vary significantly depending on the specific expression system and protocol details.
Experimental Protocols
1. Expression of α-Synuclein in E. coli
-
Transform E. coli BL21(DE3) cells with an expression vector containing the human α-synuclein gene (e.g., pET-21a or pRK172).
-
Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of Terrific Broth or LB medium with the starter culture.[10]
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to incubate the culture for 3-5 hours at 37°C or overnight at a lower temperature (16-25°C).
-
Harvest the cells by centrifugation.
2. Cell Lysis by Boiling
-
Resuspend the cell pellet in a high-salt buffer (e.g., 750 mM NaCl, 10 mM Tris pH 7.6, 1 mM EDTA) with protease inhibitors.[10]
-
Sonicate the cell suspension on ice to reduce viscosity.
-
Boil the lysate for 15-20 minutes.[10]
-
Cool the lysate on ice and then centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the heat-stable α-synuclein.
3. Ion-Exchange Chromatography (IEX)
-
Dialyze the supernatant from the previous step against a low-salt buffer (e.g., 10 mM Tris pH 7.6, 25 mM NaCl, 1 mM EDTA).[10]
-
Apply the dialyzed sample to an anion exchange column (e.g., Hi-Trap Q HP).[10]
-
Wash the column with the low-salt buffer.
-
Elute the bound α-synuclein using a linear gradient of increasing salt concentration (e.g., 25 mM to 1 M NaCl).[10] α-synuclein typically elutes at around 300 mM NaCl.[10]
-
Analyze fractions by SDS-PAGE to identify those containing pure α-synuclein.
4. Size-Exclusion Chromatography (SEC)
-
Pool and concentrate the pure fractions from IEX.
-
Apply the concentrated sample to a size-exclusion column (e.g., Superdex 75).[6][7]
-
Elute the protein with a suitable buffer (e.g., 20 mM Tris pH 7.2).[6][7]
-
Collect fractions corresponding to the molecular weight of monomeric α-synuclein (~14.5 kDa).
References
- 1. One single method to produce native and Tat-fused recombinant human α-synuclein in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression, purification and characterization of α-synuclein fibrillar specific scFv from inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A method of purifying this compound-synuclein in E. coli without chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Yield α-Synuclein Purification and Ionic Strength Modification Pivotal to Seed Amplification Assay Performance and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of Recombinant α-synuclein: A Comparison of Commonly Used Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Three common hurdles in studying this compound-synuclein aggregation and how to tackle them - Fluidic Sciences Ltd % [fluidic.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Expression and Purification of Human α-Synuclein | McGovern Medical School [med.uth.edu]
Technical Support Center: Preventing Premature Aggregation of Monomeric Alpha-Synuclein
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the premature aggregation of monomeric alpha-synuclein during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that induce premature aggregation of monomeric this compound-synuclein?
A1: The aggregation of this compound-synuclein is a complex process influenced by a variety of factors. Key triggers for premature aggregation in vitro include:
-
pH: Acidic pH has been shown to facilitate the aggregation of this compound-synuclein when compared to neutral pH conditions. A decrease in pH can lead to a more than three-fold increase in the lifetime of this compound-synuclein dimers, an early step in the aggregation pathway.[1][2][3] This is hypothesized to be due to the neutralization of residues in the C-terminal region, which reduces electrostatic repulsion and allows monomers to associate more easily.[1][2][3]
-
Metal Ions: Certain metal ions can promote the aggregation of this compound-synuclein.[4][5] Trivalent cations like iron (Fe³⁺) and aluminum (Al³⁺) have been shown to have a dual effect, promoting fibril elongation at lower concentrations and inhibiting it at higher concentrations.[4] Divalent cations such as zinc (Zn²⁺) can accelerate de novo aggregation in a concentration-dependent manner.[4] These ions are thought to bind to the negatively charged C-terminus of the protein, altering its conformation and promoting aggregation.[4][6]
-
Temperature: Higher temperatures can increase the rate of this compound-synuclein aggregation.[7] Monomeric this compound-synuclein is more stable at lower temperatures and may begin to aggregate if left at room temperature or 37°C for extended periods.[8]
-
Protein Concentration: Higher concentrations of this compound-synuclein can increase the likelihood of intermolecular interactions, leading to aggregation.[9]
-
Agitation: Mechanical agitation, such as shaking or stirring, can promote the formation of this compound-synuclein fibrils by increasing the rate of nucleation.
-
Contaminants: The presence of even small amounts of pre-existing aggregates or seeds can dramatically accelerate the aggregation process.[10] Other impurities from the purification process can also influence aggregation kinetics.[6][11]
Q2: What are the best practices for storing monomeric this compound-synuclein to prevent aggregation?
A2: Proper storage is critical to maintaining a monomeric population of this compound-synuclein. Here are the recommended best practices:
-
Storage Temperature: Monomeric this compound-synuclein should be stored at -80°C for long-term stability.[8]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can induce aggregation, it is highly recommended to store the protein in single-use aliquots.
-
Thawing: When ready to use, thaw monomeric this compound-synuclein on ice or at 4°C.[8] Avoid thawing at room temperature or higher, as this can promote aggregation.[8]
-
Buffer Composition: Store the protein in a buffer that maintains a stable pH and minimizes interactions that could lead to aggregation. Common storage buffers include Tris or phosphate buffers at a neutral pH.
Q3: How can I confirm that my this compound-synuclein preparation is monomeric?
A3: It is essential to verify the monomeric state of your this compound-synuclein preparation before initiating any experiment. Several techniques can be used for this purpose:
-
Size Exclusion Chromatography (SEC): This is a powerful technique to separate proteins based on their size. A properly prepared monomeric this compound-synuclein sample will elute as a single, sharp peak corresponding to its molecular weight. The presence of earlier eluting peaks indicates the presence of oligomers or larger aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. A monodisperse solution of monomeric this compound-synuclein will show a narrow peak corresponding to the hydrodynamic radius of the monomer.
-
Native PAGE: Running your sample on a native polyacrylamide gel can help visualize the presence of different oligomeric species. Monomeric this compound-synuclein will migrate as a single band, while aggregates will appear as higher molecular weight bands.
-
Transmission Electron Microscopy (TEM): Negative stain TEM can be used to visually inspect the sample for the presence of fibrils or other large aggregates. A truly monomeric sample should not show any fibrillar structures.
Troubleshooting Guides
Issue 1: My monomeric this compound-synuclein solution shows signs of aggregation immediately after thawing.
| Possible Cause | Troubleshooting Step |
| Improper Thawing Technique | Thaw aliquots slowly on ice or at 4°C. Avoid rapid thawing at room temperature or in a warm water bath. |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots to minimize freeze-thaw events. If you must re-freeze, do so quickly in liquid nitrogen. |
| Sub-optimal Storage Buffer | Ensure the storage buffer has a neutral pH (around 7.4) and lacks components that could induce aggregation. Consider dialyzing the protein into a fresh, appropriate buffer. |
| High Protein Concentration | If the stored concentration is very high, consider diluting the protein immediately after thawing in a cold, appropriate buffer. |
Issue 2: My this compound-synuclein aggregates during the purification process.
| Possible Cause | Troubleshooting Step |
| Ineffective Removal of Contaminants | Ensure that the purification protocol effectively removes bacterial components and other proteins that could seed aggregation. A multi-step purification process involving ion-exchange and size-exclusion chromatography is recommended.[5][12] |
| Harsh Purification Conditions | Avoid extreme pH or high salt concentrations during purification steps, as these can promote aggregation. If using precipitation steps (e.g., ammonium sulfate), ensure they are performed at the correct temperature and for the appropriate duration.[2][6] |
| Prolonged Purification Time | Minimize the time the protein spends at room temperature during purification. Perform as many steps as possible at 4°C. |
Issue 3: My negative control (monomer-only) in an aggregation assay shows rapid aggregation.
| Possible Cause | Troubleshooting Step |
| Contamination with Pre-formed Fibrils (PFFs) | Thoroughly clean all lab equipment, including pipette tips and plates, to avoid cross-contamination from previous experiments with PFFs. Use dedicated reagents and equipment for monomer-only experiments if possible. |
| Buffer Components | Scrutinize the assay buffer for any components that might accelerate aggregation, such as certain metal ions or a pH that is too acidic.[1][4] |
| Plate Surface Effects | Some microplate surfaces can promote protein aggregation. Consider using low-binding plates for your aggregation assays. |
| Initial Monomer Quality | Re-verify the monomeric state of your protein stock using SEC or DLS immediately before setting up the assay. |
Quantitative Data Summary
Table 1: Influence of pH on this compound-Synuclein Dimer Lifetime
| pH | Dimer Lifetime (relative to pH 7) | Reference |
| 7 | 1x | [1][2][3] |
| 5 | >3x | [1][2][3] |
Table 2: Effect of Metal Ions on this compound-Synuclein Aggregation
| Metal Ion | Effect on Aggregation | Reference |
| Iron (Fe³⁺) | Promotes fibril elongation at low concentrations, inhibits at high concentrations. | [4] |
| Aluminum (Al³⁺) | Promotes fibril elongation at low concentrations, inhibits at high concentrations. Can form structurally different and more toxic aggregates. | [4] |
| Zinc (Zn²⁺) | Accelerates de novo aggregation in a concentration-dependent manner. | [4] |
| Copper (Cu²⁺) | Can induce aggregation. | [5] |
| Calcium (Ca²⁺) | Little effect on de novo aggregation kinetics compared to control. | [4] |
| Magnesium (Mg²⁺) | Little effect on de novo aggregation kinetics compared to control. | [4] |
Experimental Protocols
Protocol 1: Purification of Monomeric this compound-Synuclein
This protocol is a generalized procedure based on common methods involving ion-exchange and size-exclusion chromatography.[5][6][13]
-
Cell Lysis: Resuspend E. coli cell pellets expressing human this compound-synuclein in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM EDTA). Lyse the cells using sonication or a French press on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Anion Exchange Chromatography:
-
Filter the supernatant through a 0.22 µm filter.
-
Load the filtered supernatant onto an equilibrated anion exchange column (e.g., Q-Sepharose).
-
Wash the column with the lysis buffer.
-
Elute the bound proteins with a linear salt gradient (e.g., 0-1 M NaCl in lysis buffer).
-
Collect fractions and analyze by SDS-PAGE to identify those containing this compound-synuclein.
-
-
Ammonium Sulfate Precipitation (Optional):
-
Pool the this compound-synuclein containing fractions.
-
Slowly add ammonium sulfate to a final concentration of 50-60% saturation while stirring at 4°C.
-
Centrifuge to pellet the precipitated protein.
-
Resuspend the pellet in a minimal volume of size-exclusion buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl).
-
-
Size Exclusion Chromatography (SEC):
-
Concentration and Storage:
-
Pool the monomeric fractions and concentrate using an appropriate centrifugal filter device at 4°C.
-
Determine the protein concentration using a spectrophotometer (A280) or a protein assay.
-
Prepare single-use aliquots, flash-freeze in liquid nitrogen, and store at -80°C.
-
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This protocol outlines a typical ThT assay to monitor this compound-synuclein aggregation in real-time.[1][3][4][14][15]
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T in dH₂O. Filter through a 0.2 µm syringe filter. This should be prepared fresh.[4]
-
Prepare the aggregation buffer (e.g., PBS, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the aggregation buffer.
-
Add the ThT stock solution to a final concentration of 10-25 µM.[4][14]
-
Thaw the monomeric this compound-synuclein on ice and add it to the wells to the desired final concentration (e.g., 50-100 µM).
-
If testing inhibitors or seeds, add them to the appropriate wells.
-
Include a negative control with buffer and ThT only.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a plate reader equipped with fluorescence detection.
-
Set the temperature to 37°C.
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-485 nm.[1][4][15]
-
Program the plate reader to take fluorescence readings at regular intervals (e.g., every 10-30 minutes) with intermittent shaking (e.g., 1 minute of shaking before each reading).
-
-
Data Analysis:
-
Plot the ThT fluorescence intensity against time. The resulting curve will typically be sigmoidal, with a lag phase, an exponential growth phase, and a plateau phase.
-
Visualizations
Caption: Workflow for this compound-synuclein aggregation experiments.
Caption: Logical steps for troubleshooting premature aggregation.
References
- 1. Thioflavin T assay protocol for this compound-synuclein proteins [abcam.com]
- 2. Purification of α-Synuclein from Human Brain Reveals an Instability of Endogenous Multimers as the Protein Approaches Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioflavin T Assay [protocols.io]
- 4. This compound Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 5. Expression and Purification of Untagged α-Synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of Recombinant α-synuclein: A Comparison of Commonly Used Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring α-synuclein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amyloid fibril structure of α-synuclein determined by cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Quantitative Perspective of this compound-Synuclein Dynamics – Why Numbers Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Expression and Purification of Untagged α-Synuclein | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 15. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
optimizing sonication parameters for alpha-synuclein pre-formed fibrils
Alpha-Synuclein PFF Sonication: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing sonication parameters for this compound-synuclein (α-syn) pre-formed fibrils (PFFs). Proper sonication is a critical step to ensure the generation of pathogenic fibril species for robust and reproducible results in cellular and animal models of Parkinson's disease and other synucleinopathies.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of sonicating this compound-synuclein PFFs?
A1: The primary purpose of sonicating α-syn PFFs is to fragment long fibrils into shorter, more pathogenic species.[3][4] Studies have shown that shorter fibrils, typically 50 nm or less in length, are more efficient at seeding the aggregation of endogenous α-syn in both in vitro and in vivo models.[2][3][5][6] This process is crucial for inducing the formation of α-syn inclusions, a key pathological hallmark of Parkinson's disease.[1] Sonication also increases the solubility of the fibrils, which is associated with enhanced seeding capability.[3][6]
Q2: What are the most critical parameters to control during sonication?
A2: The most critical parameters to control are sonication energy (amplitude/power), total sonication time, pulse duration (on/off cycles), temperature, and sample concentration/volume.[4] The type of sonicator (probe vs. bath) also significantly impacts the outcome.[1][4] Inconsistent control of these variables can lead to variability in fibril size and seeding competency, affecting experimental reproducibility.[7]
Q3: Which type of sonicator is recommended for α-syn PFFs?
A3: Both probe-type and cup horn sonicators are used, but they have different considerations.
-
Probe Sonicators: These provide direct and high-intensity energy but can generate significant heat, potentially leading to the formation of amorphous aggregates instead of stable, short fibrils.[1][7] Careful temperature control (e.g., sonicating on ice) is essential.[4]
-
Cup Horn Sonicators: These are often recommended as they provide indirect sonication in a temperature-controlled water bath, which minimizes sample heating and reduces the risk of forming amorphous aggregates.[1][7] This method also allows for processing samples in a closed-tube system, which enhances safety and prevents cross-contamination.[3][7]
Q4: How can I verify that my sonication was successful?
A4: Successful sonication should be verified by characterizing the fibril size and morphology. The recommended techniques are:
-
Transmission Electron Microscopy (TEM): Provides direct visualization of fibril morphology and allows for the measurement of individual fibril lengths.[3][8]
-
Dynamic Light Scattering (DLS): A rapid method to determine the average hydrodynamic diameter of the fibril population in a sample.[3][4][9] An average diameter of less than 100 nm is often targeted.[9]
-
Atomic Force Microscopy (AFM): Can also be used to determine the size of sonicated PFFs.[3][8]
Q5: How does sonication affect the stability and solubility of PFFs?
A5: Sonication increases the solubility of α-syn PFFs. Unsonicated fibrils are largely insoluble, whereas properly sonicated fibrils become soluble and remain in the supernatant after centrifugation.[3] However, the sonication process, especially with probe sonicators, generates heat that can negatively affect fibril stability, potentially leading to the formation of non-seeding amorphous aggregates over time.[1][7][10] It is crucial to keep samples cool during the procedure.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the sonication of α-syn PFFs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent seeding activity in assays | 1. Insufficient Sonication: Fibrils are too long to be efficiently taken up by cells.[7] 2. Over-sonication: Extensive sonication may lead to fibril degradation or the formation of non-seeding amorphous aggregates.[7][11] 3. Sample Heterogeneity: Inconsistent sonication throughout the sample volume. | 1. Increase total sonication time or amplitude. Optimize pulse settings (e.g., longer "on" pulses like 5sec on/5sec off have been shown to produce shorter fibrils).[4] 2. Reduce sonication time/amplitude. Ensure the sample is kept cool throughout the process to prevent heat-induced aggregation.[1][10] 3. Mix the sample between injections or during long experiments to prevent settling of larger aggregates.[12] Use a cup horn sonicator for more even energy distribution. |
| High variability between batches | 1. Inconsistent Sonication Parameters: Minor changes in power, time, volume, or temperature. 2. Instrument Variability: Differences in sonicator output or probe condition. 3. Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade PFFs or cause non-specific aggregation before sonication.[5] | 1. Strictly adhere to a validated protocol. A change in sample volume or concentration may require re-optimization of sonication parameters.[5] 2. Calibrate and maintain the sonicator regularly. Use the same instrument for all experiments if possible. 3. Aliquot PFFs into single-use tubes to avoid freeze-thaw cycles.[5][13] Re-measure protein concentration after thawing and before use.[5][8] |
| DLS shows a very large or multimodal particle size distribution | 1. Presence of Amorphous Aggregates: Overheating during sonication can cause fibrils to form large, non-pathogenic aggregates.[7] 2. Incomplete Sonication: A mix of long, unfragmented fibrils and shorter species. | 1. Use a temperature-controlled cup horn sonicator or ensure the sample is sufficiently cooled if using a probe sonicator.[1][4] 2. Increase sonication duration or power. Ensure the sonicator probe is properly submerged or the tube is correctly positioned in the cup horn. |
| PFFs appear to form amorphous aggregates over time after sonication | 1. Instability of Sonicated Fibrils: Heat generated by probe tip sonicators can reduce the stability of the fragmented fibrils, causing them to aggregate over hours at room temperature.[1][7] 2. Incorrect Storage: Storing sonicated PFFs at 4°C is not recommended.[5] | 1. Use a cup horn sonicator with a chiller (e.g., set to 10-16°C) to produce more stable fragments.[1][14] 2. Use sonicated PFFs within a few hours (ideally immediately) for experiments.[12] If storage is necessary, snap-freeze aliquots and store at -80°C.[7][13] |
Quantitative Data on Sonication Parameters
Optimizing sonication requires balancing fragmentation efficiency with fibril stability. The following table summarizes examples of sonication parameters from published protocols. Researchers should use these as a starting point and validate parameters for their specific equipment and PFF batches.[12]
| Parameter | Example 1 (Probe Sonicator) [15] | Example 2 (Probe Sonicator) [4] | Example 3 (Cup Horn Sonicator) [16] | Example 4 (Cup Horn Sonicator) [14] |
| Sonicator Model | Branson Digital Sonifier | Not Specified | QSonica Q700 | QSonica Q700 |
| Amplitude/Power | 10% Amplitude | 30% Amplitude | 50% Amplitude | 45% Amplitude (~110W) |
| Pulse Cycle | 0.5s ON / 0.5s OFF | 5s ON / 5s OFF | 1s ON / 1s OFF | 3s ON / 3s OFF |
| Total 'ON' Time | 30 seconds | 1 minute | 3 minutes | 22.5 minutes (total process time) |
| Temperature Control | Not specified (cooling recommended) | Performed at Room Temp (RT) | Sample submerged in water bath | Water reservoir at 10°C |
| Target Fibril Size | < 50 nm | Shortest fibrils obtained at this setting | >50% of fibrils < 50 nm | Not Specified |
Note: The shortest fibrils are not always generated under cooled conditions. One study found that for longer pulse durations (3s and 5s on/off), sonication at room temperature produced shorter fibrils than sonication on ice.[4] This highlights the need for empirical validation.
Experimental Protocols & Workflows
Diagram: PFF Preparation and QC Workflow
Caption: Workflow for PFF generation, sonication, and quality control.
Diagram: Troubleshooting Logic for Sonication
Caption: Decision tree for troubleshooting poor PFF seeding activity.
Protocol 1: PFF Sonication using a Cup Horn Sonicator
This protocol is adapted from methodologies emphasizing temperature control and reproducibility.[1][14][16]
-
Preparation: Thaw an aliquot of stock PFFs (e.g., 5 mg/mL) at room temperature.[5] After thawing, re-measure the protein concentration using a spectrophotometer (A280).[8]
-
Dilution: Dilute the PFFs to the desired working concentration (e.g., 2-4 µg/µL) in sterile DPBS in a sterile microcentrifuge or polystyrene sonication tube.[2][5][14] The minimum volume should typically be at least 100 µL.[1]
-
Setup: Fill the cup horn sonicator reservoir with chilled water and set the chiller to the desired temperature (e.g., 10-16°C).[1][14] Place the sample tube in the holder, ensuring the sample is fully submerged in the water bath.
-
Sonication: Apply sonication using validated parameters. A typical starting point could be an amplitude of 45-50% with cycles of 1-3 seconds ON and 1-3 seconds OFF, for a total process time of 3-15 minutes.[14][16]
-
Post-Sonication: After sonication, briefly centrifuge the tube to collect any sample from the cap. Keep the sample at room temperature and use it within 4 hours for maximal activity.[12]
-
Validation: Before use in a large-scale experiment, validate a small amount of the sonicated sample using DLS or TEM to confirm that the fibril lengths are within the optimal range (e.g., average < 100 nm).[2][9]
Protocol 2: Quality Control by Dynamic Light Scattering (DLS)
This protocol provides a quick assessment of the average PFF size after sonication.[7]
-
Sample Preparation: Take a small aliquot (e.g., 1-2 µL) of the sonicated PFF sample.
-
Dilution: Dilute the aliquot into an appropriate volume (e.g., 40-50 µL) of sterile, filtered (0.22 µm filter) 1x PBS in a DLS cuvette. The final concentration should be within the optimal range for the DLS instrument.
-
Measurement: Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Acquisition: Perform the measurement according to the instrument's instructions. Acquire multiple readings to ensure consistency.
-
Analysis: Analyze the size distribution profile. A successful sonication should yield a monomodal peak with an average hydrodynamic radius corresponding to approximately 50-70 nm, indicating well-fragmented fibrils.[7]
Disclaimer: These protocols and guides are intended for informational purposes. Researchers must validate and optimize all parameters for their specific reagents, equipment, and experimental context.
References
- 1. Generation and Sonication of α-synuclein Fibrils [protocols.io]
- 2. Generation of this compound-Synuclein Preformed Fibrils from Monomers and Use In Vivo [jove.com]
- 3. How does sonication affect this compound Synuclein PFFs? [stressmarq.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. michaeljfox.org [michaeljfox.org]
- 6. StressMarq Video: Why Do We Sonicate Our Pre-formed Fibrils? [stressmarq.com]
- 7. protocols.io [protocols.io]
- 8. Best Practices for Generating and Using this compound-Synuclein Pre-Formed Fibrils to Model Parkinson’s Disease in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Ultrasonication-dependent formation and degradation of α-synuclein amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biophysics-reports.org [biophysics-reports.org]
- 14. Sonication of α-synuclein Fibrils for injection into the mouse brain [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Perturbation of in vivo neural activity following α-Synuclein seeding in the olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]
common issues with Thioflavin T assay reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common reproducibility issues encountered with the Thioflavin T (ThT) assay. This guide is intended for researchers, scientists, and drug development professionals working with amyloid fibril quantification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing high background fluorescence or decreasing fluorescence over time?
High background fluorescence or a decreasing signal can be attributed to several factors. Thioflavin T can become self-fluorescent at concentrations of 5 µM or higher due to micelle formation.[1][2] It is crucial to subtract the background fluorescence of ThT alone from your sample readings. Additionally, if the fluorometer's photon counter becomes saturated with too many photons, it can lead to spuriously low readings, where increased fluorescence registers as a decreased signal.
Troubleshooting Steps:
-
Optimize ThT Concentration: Use a ThT concentration that provides a good signal-to-noise ratio without excessive background. A common working range is 10-50 µM.[1][2]
-
Background Correction: Always measure and subtract the fluorescence of a ThT-only control from your experimental samples.[3]
-
Instrument Settings: If you suspect detector saturation, try decreasing the excitation and/or emission bandpass or using a neutral density filter to reduce light throughput.[4]
-
ThT Stock Solution: Prepare ThT stock solutions fresh and filter them through a 0.2 µm syringe filter to remove any aggregates.[4][5] Store protected from light.
Q2: My results are not reproducible between experiments. What are the common sources of variability?
Poor reproducibility in ThT assays is a frequent issue and often stems from the stochastic nature of fibril nucleation and the multitude of factors that can influence protein aggregation.[6]
Troubleshooting Steps:
-
Standardize Protein Preparation: The starting material is critical. Ensure your protein stock is monomeric by using techniques like size-exclusion chromatography (SEC) or ultracentrifugation to remove pre-existing seeds.[7][8]
-
Control for Environmental Factors: Temperature fluctuations, pH, and ionic strength of the buffer can all impact aggregation kinetics and ThT binding.[7] Maintain consistent incubation conditions, including temperature (e.g., 37°C) and agitation.[5][9]
-
Use of Seeds: To increase reproducibility, consider adding pre-formed fibrils (seeds) to your assay, which can help bypass the stochastic nucleation phase.[8] However, be aware that the reproducibility then shifts to the consistent production of these seeds.[8]
-
Plate Type and Shaking: The type of microplate and the shaking method can influence aggregation. Using a 96-well plate with a clear bottom and consistent orbital shaking can improve reproducibility.[6][9]
Q3: Can compounds in my sample interfere with the ThT assay?
Yes, various substances can interfere with the ThT assay, leading to either false-positive or false-negative results.
Troubleshooting Steps:
-
Test for Compound Interference: Always test for potential interference from your compounds of interest. This can be done by measuring the fluorescence of the compound with ThT in the absence of the protein.
-
Spectroscopic Overlap: Compounds that absorb or fluoresce in the same wavelength range as ThT (excitation ~440-450 nm, emission ~480-490 nm) can significantly bias the readings.[10][11][12]
-
Direct Interaction and Competition: Some molecules can interact directly with ThT or compete for binding sites on the amyloid fibrils, affecting the fluorescence signal.[10][11][12] For example, polyphenols like curcumin, quercetin, and resveratrol have been shown to interfere with the assay.[10][11][12]
-
Alternative Assays: If interference is suspected, use orthogonal methods to confirm fibril formation, such as Transmission Electron Microscopy (TEM) or the Congo red spectral shift assay.[7][10][11][12]
Quantitative Data Summary
For optimal and reproducible results, careful consideration of component concentrations is essential. The following tables provide recommended concentration ranges for key reagents in the ThT assay.
| Parameter | Recommended Concentration | Key Considerations |
| Thioflavin T (ThT) | 10 - 50 µM[1][2] | Concentrations ≥ 5 µM can lead to self-fluorescence.[1][2] Concentrations ≥ 50 µM may alter aggregation kinetics.[1][2][13] |
| Protein/Peptide | 1 - 100 µM[4] | The optimal concentration is protein-dependent and should be determined empirically. |
Experimental Protocols
Standard Thioflavin T Assay Protocol
This protocol provides a general framework for performing a ThT assay. Optimization will be required for specific proteins and experimental conditions.
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of Thioflavin T in dH₂O. Ensure it is freshly made and filtered through a 0.2 µm syringe filter.[5]
-
Prepare your protein of interest at the desired concentration in an appropriate buffer (e.g., PBS, pH 7.4). Ensure the protein solution is monomeric.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add your protein sample.
-
Add the ThT stock solution to each well to achieve the desired final concentration (e.g., 25 µM).[5]
-
Include appropriate controls:
-
Buffer with ThT (for background subtraction).
-
Monomeric protein with ThT.
-
Positive control with pre-formed fibrils, if available.
-
-
-
Incubation and Measurement:
Visual Guides
ThT Assay Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the ThT assay.
Caption: Troubleshooting workflow for ThT assay issues.
Factors Affecting ThT Assay Reproducibility
This diagram outlines the key factors that can influence the outcome and reproducibility of the Thioflavin T assay.
Caption: Key factors influencing ThT assay reproducibility.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 6. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. scispace.com [scispace.com]
- 11. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 12. The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds | Scilit [scilit.com]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Improving the Consistency of Alpha-Synuclein Aggregation Assays
This technical support center provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals enhance the reproducibility and reliability of alpha-synuclein aggregation assays.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the kinetics of this compound-synuclein aggregation?
The aggregation of this compound-synuclein is highly sensitive to a variety of experimental conditions. Key factors that can drastically affect the kinetics of fibrillization, including the lag phase and elongation rate, are the initial concentration of the monomeric protein, temperature, pH, ionic strength, and agitation.[1][2] Even minor variations in buffer composition can significantly impact folding and aggregation.[2] The protein's intrinsically disordered nature makes it particularly susceptible to these environmental influences.[2]
Q2: Why is there significant variability between replicates in my Thioflavin T (ThT) assay?
Variability in ThT assays is a common issue often linked to the stochastic nature of fibril nucleation.[3] Reproducibility is a critical challenge as this compound-synuclein can show erratic fibrillation behavior on its own.[4][5] To improve consistency, it is crucial to control agitation rigorously.[6] The use of glass beads in each well during orbital shaking has been shown to significantly decrease the lag time and increase the reproducibility of plate reader-based assays.[4][5][6][7] Additionally, ensuring a homogenous distribution of fibrils by shaking for 30 seconds before each reading can lead to more reproducible results.[7]
Q3: Can the source and preparation of monomeric this compound-synuclein affect aggregation consistency?
Absolutely. The purity and initial state of the recombinant this compound-synuclein are paramount. Not all preparations of monomeric protein will aggregate into fibrils effectively.[8] It is crucial to start with a homogenous, monomeric protein stock. To remove any pre-existing small aggregates or seeds that could catalyze the reaction and reduce variability, the protein stock should always be filtered or ultracentrifuged before use.[9] Different purification methods can also significantly impact the protein's aggregation propensity and the consistency of seed amplification assays.[10]
Q4: What is the role of pre-formed fibrils (PFFs) in these assays, and how critical is their preparation?
PFFs are used to "seed" the aggregation of monomeric this compound-synuclein, bypassing the stochastic nucleation phase and leading to more consistent and rapid aggregation.[11] The generation and preparation of these PFFs are critical for reproducible experiments.[8][12] The structure, size, and pathogenicity of PFFs are highly dependent on buffer conditions, incubation time, and sonication efficiency.[8] Therefore, a standardized protocol for PFF generation and rigorous quality control are essential to ensure consistent seeding activity between batches.[12]
Troubleshooting Guides
Issue 1: Inconsistent or High Background Fluorescence in ThT Assays
| Potential Cause | Troubleshooting Step |
| Improper ThT Solution Preparation | Always prepare ThT stock solution fresh and filter it through a 0.2 μm syringe filter before use to remove any particulates that could cause background fluorescence.[13] |
| ThT Self-Aggregation | High concentrations of ThT can lead to self-aggregation and altered fluorescence.[14] Consider optimizing the ThT concentration; a concentration not exceeding that of the protein is often recommended.[15] |
| Contaminated Reagents or Plates | Ensure all buffers and solutions are filter-sterilized. Use non-binding surface, black, clear-bottom 96-well plates to minimize protein binding to the plastic and reduce background.[7] |
| Instrument Settings | Incorrect plate reader settings can lead to high or inconsistent readings. If the signal is saturating the detector, it can paradoxically appear as a decreasing signal.[15][16] Try reducing the excitation bandpass or using a neutral density filter.[15] |
| Environmental Factors | Minor changes in temperature or pH can affect both protein stability and ThT fluorescence.[2] Maintain a consistent temperature of 37°C throughout the experiment. |
Issue 2: Poor Reproducibility and High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Agitation | Agitation is crucial for reproducibility.[6] Use an orbital shaker with a consistent speed (e.g., 600-1000 rpm) and consider adding a small glass or Teflon bead to each well to ensure uniform mixing.[4][7][17] |
| Presence of Pre-existing Seeds | Trace amounts of aggregates in the initial monomer solution can act as seeds, causing rapid and variable aggregation.[9] Always centrifuge the monomeric protein solution at high speed immediately before starting the assay to remove any pre-formed aggregates.[18][19] |
| Temperature Fluctuations | Inconsistent temperature control can alter aggregation kinetics. Ensure the plate reader's incubation chamber maintains a stable temperature (typically 37°C).[7][13] |
| Pipetting Inaccuracies | Small errors in pipetting protein or seeds can lead to large variations in aggregation curves. Use calibrated pipettes and consider preparing a master mix for each condition to be distributed across replicate wells. |
| Evaporation | Evaporation from wells, especially during long-term assays, can concentrate reagents and alter kinetics. Use plate sealers to prevent this.[13] |
Issue 3: No Aggregation or Very Slow Aggregation Kinetics
| Potential Cause | Troubleshooting Step |
| Inactive Protein | The recombinant this compound-synuclein may not be aggregation-prone. This can be an issue with lyophilized or tagged proteins.[8] Verify the protein's quality and consider trying a different batch or supplier known to produce aggregation-competent protein.[18] |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer are critical.[1][19] Aggregation is often more robust under slightly acidic pH and physiological salt concentrations (e.g., PBS pH 7.0-7.4).[1][19] |
| Insufficient Agitation | Inadequate shaking may not provide enough energy to promote nucleation and fibril elongation. Optimize the shaking speed; speeds between 600 and 1000 rpm are commonly used.[18] |
| Low Protein Concentration | The aggregation process is highly dependent on the initial protein concentration.[1] If kinetics are too slow, consider increasing the concentration of monomeric this compound-synuclein.[17] |
| Inhibitory Factors | Check for potential contaminants in your buffers or water that might inhibit aggregation. Ensure all solutions are prepared with high-purity water. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) this compound-Synuclein Aggregation Assay
This protocol describes a standard plate-reader-based assay to monitor the kinetics of this compound-synuclein aggregation in real-time.
Materials:
-
Recombinant human this compound-synuclein monomer
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium azide (NaN3)
-
Black, clear-bottom, non-binding surface 96-well plates
-
Glass or Teflon beads (optional, for improved reproducibility)
-
Plate reader with fluorescence detection (440-450 nm excitation, 480-485 nm emission) and shaking capability
Methodology:
-
Preparation of Reagents:
-
Preparation of this compound-Synuclein Monomer:
-
Thaw the this compound-synuclein monomer aliquot on ice.
-
To remove any pre-existing aggregates, centrifuge the monomer solution at >12,000 x g for 10 minutes at 4°C.[18][19]
-
Carefully collect the supernatant and determine its concentration using A280 (extinction coefficient for human this compound-synuclein = 5960 M⁻¹cm⁻¹).[18]
-
-
Assay Setup:
-
Prepare a master mix for each experimental condition. For a typical reaction, combine the assay buffer, ThT (final concentration of 10-25 µM), and this compound-synuclein monomer (final concentration of 70-100 µM).[13][16][17]
-
Include negative controls containing buffer and ThT but no protein.[7]
-
Dispense 80-150 µL of the final reaction mix into each well of the 96-well plate.[16][17] If using, add one sterile bead to each well.
-
Seal the plate securely to prevent evaporation.[13]
-
-
Data Acquisition:
-
Place the plate in a fluorescence microplate reader pre-heated to 37°C.[7][13]
-
Set the reader to take fluorescence measurements at an excitation of ~450 nm and an emission of ~485 nm.[13]
-
Program the reader to perform intermittent orbital or linear shaking (e.g., 600 rpm) and take readings at regular intervals (e.g., every 10-15 minutes) for up to 72 hours.[13][16]
-
Protocol 2: Preparation and Quality Control of this compound-Synuclein Pre-formed Fibrils (PFFs)
This protocol outlines the generation of PFFs from monomeric this compound-synuclein, which can be used as seeds in subsequent aggregation assays.
Materials:
-
High-quality, aggregation-competent recombinant this compound-synuclein monomer
-
Sterile Phosphate-buffered saline (PBS), pH 7.4
-
1.5 mL microcentrifuge tubes
-
Orbital shaker with temperature control (e.g., Thermomixer)
-
Ultracentrifuge
-
Sonicator (probe or cup horn)
Methodology:
-
Fibril Formation:
-
Prepare monomeric this compound-synuclein as described in Protocol 1, Step 2.
-
Dilute the monomeric protein in sterile PBS to a final concentration of 5 mg/mL in a 1.5 mL microcentrifuge tube.[18][19]
-
Place the tube in an orbital shaker set to 37°C and shake continuously at 1000 rpm for 7 days.[18] The solution should become visibly opaque, indicating fibril formation.[20]
-
-
Harvesting and Washing Fibrils:
-
After 7 days, centrifuge the tube at 15,000 x g for 10 minutes to pellet the fibrils.
-
Remove the supernatant and resuspend the fibril pellet in an equal volume of sterile PBS. This washing step removes any remaining soluble monomer.
-
-
Quality Control (QC):
-
Sedimentation Assay: To confirm the presence of insoluble fibrils, centrifuge a small aliquot of the PFF suspension. A visible pellet should form, which is absent in the monomeric starting material.[12]
-
Thioflavin T Assay: Confirm that the generated PFFs have a beta-sheet structure by performing a ThT assay. Dilute a small amount of the PFF suspension into a ThT solution. A high fluorescence signal compared to a monomer control confirms the presence of amyloid fibrils.[12][20]
-
Transmission Electron Microscopy (TEM): (Optional but recommended) Visualize the fibril morphology by TEM to confirm the presence of long, fibrillar structures.[12]
-
-
Sonication for Seeding Applications:
-
Before use as seeds, PFFs must be fragmented into smaller, more effective seeding units.
-
Sonicate the PFF suspension using a probe or cup horn sonicator. Sonication parameters must be carefully standardized and optimized, as fibril length is critical for seeding activity.[12][19] The goal is to achieve an average fibril length of ~50 nm.[12]
-
-
Storage:
-
Aliquot the sonicated PFFs into single-use tubes and store them at -80°C. Avoid repeated freeze-thaw cycles, which can degrade fibril integrity.[19]
-
Key Assay Parameters and Quantitative Data
The following tables summarize key quantitative parameters for designing and troubleshooting this compound-synuclein aggregation assays.
Table 1: Typical Parameters for ThT-Based Aggregation Assays
| Parameter | Recommended Range | Notes | Source(s) |
| α-Syn Monomer Conc. | 70 - 200 µM | Higher concentrations can accelerate aggregation but increase protein cost. | [16][17] |
| Thioflavin T (ThT) Conc. | 10 - 25 µM | Should be fresh and filtered. Final concentration should not exceed the monomer concentration. | [7][13][15][16] |
| Temperature | 37°C | Physiological temperature is standard and promotes aggregation. | [7][13] |
| Shaking/Agitation Speed | 600 - 1080 rpm | Continuous or intermittent shaking is critical for reproducibility. | [13][16] |
| Buffer System | PBS, pH 7.0 - 7.4 | Ionic strength and pH are crucial for fibril formation. | [19] |
| Plate Type | 96-well, black, clear-bottom, non-binding surface | Minimizes background and protein adsorption. | [7] |
| Assay Duration | 24 - 72 hours | The reaction should be monitored until a clear plateau phase is reached. | [13][17] |
Table 2: Parameters for PFF Generation and Use
| Parameter | Recommended Value/Range | Notes | Source(s) |
| Initial Monomer Conc. for Fibrillization | 5 mg/mL | High concentration drives fibril formation. | [18][19] |
| Incubation Time for Fibrillization | 7 days | Allows for the reaction to reach completion (plateau phase). | [12][18] |
| Incubation Temperature | 37°C | Standard for fibril generation. | [18] |
| Shaking Speed | 1000 rpm | Vigorous shaking promotes fibril formation. | [18] |
| PFF Seed Concentration (in assay) | 1 - 10 µM | This concentration needs to be optimized for the specific assay. | [13] |
| Optimal Sonicated Fibril Length | ~50 nm | Critical for efficient seeding in cellular and in vitro models. | [12] |
| PFF Storage Temperature | -80°C | Aliquot to avoid freeze-thaw cycles. Do not store at 4°C. | [19] |
Diagrams and Workflows
Caption: General workflow for a ThT-based this compound-synuclein aggregation assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Three common hurdles in studying this compound-synuclein aggregation and how to tackle them - Fluidic Sciences Ltd % [fluidic.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assays for α-synuclein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 8. Best Practices for Generating and Using this compound-Synuclein Pre-Formed Fibrils to Model Parkinson’s Disease in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Production of Recombinant this compound-Synuclein: Still No Standardized Protocol in Sight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of this compound-Synuclein Preformed Fibrils from Monomers and use In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 17. mdpi.com [mdpi.com]
- 18. Preparation of fibrils and Quality control [protocols.io]
- 19. michaeljfox.org [michaeljfox.org]
- 20. researchgate.net [researchgate.net]
challenges in studying alpha-synuclein as an intrinsically disordered protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying alpha-synuclein as an intrinsically disordered protein (IDP).
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges of working with this compound-synuclein as an IDP?
A1: this compound-synuclein's intrinsic disorder presents several key challenges in experimental studies:
-
Conformational Heterogeneity: As an IDP, this compound-synuclein lacks a stable tertiary structure, existing as a dynamic ensemble of conformations. This makes it difficult to study using traditional structural biology techniques that require homogenous samples.[1]
-
Sensitivity to Environmental Conditions: Minor changes in pH, temperature, ionic strength, and buffer composition can significantly impact its structure and aggregation kinetics, leading to variability in experimental results.[2][3][4][5][6]
-
Aggregation Propensity: this compound-synuclein readily aggregates into various species, including oligomers, protofibrils, and fibrils. Controlling and characterizing these different forms is a major hurdle.
-
Polymorphism of Aggregates: Aggregated this compound-synuclein can form different structural strains or polymorphs, each with potentially different biophysical and pathological properties. This diversity complicates the interpretation of aggregation and toxicity studies.[4][6]
Q2: How can I obtain high-quality, monomeric this compound-synuclein for my experiments?
A2: Obtaining pure, monomeric this compound-synuclein is crucial for reproducible experiments. The purification protocol often involves multiple steps to remove oligomers and other contaminants. A combination of ion-exchange and size-exclusion chromatography is a common strategy. It is critical to characterize the purified protein to ensure it is predominantly monomeric before proceeding with aggregation or interaction studies.[7][8][9]
Q3: My this compound-synuclein aggregation assays show poor reproducibility. What are the common causes and how can I improve them?
A3: Poor reproducibility in aggregation assays, typically monitored by Thioflavin T (ThT) fluorescence, is a frequent issue.[10][11] Key factors to control include:
-
Initial Protein Concentration: Aggregation is highly concentration-dependent. Precise and consistent protein concentration is critical.
-
Seed Purity and Concentration: If using pre-formed fibrils (PFFs) as seeds, their concentration, size, and conformation must be well-defined and consistent between experiments.
-
Buffer Conditions: pH, ionic strength, and the presence of co-factors can dramatically alter aggregation kinetics.[4][6]
-
Plate and Shaking Conditions: The type of microplate, the presence of beads to enhance mixing, and the shaking speed can all influence aggregation rates.[11]
-
ThT Concentration: Ensure the ThT concentration is not limiting and is consistent across all wells.
Q4: What are the key considerations when studying the interaction of this compound-synuclein with lipid membranes?
A4: Studying the interaction of this compound-synuclein with membranes is essential for understanding its physiological and pathological roles. Key considerations include:
-
Lipid Composition: The type of lipids (e.g., anionic vs. zwitterionic) and the physical state of the membrane (e.g., small unilamellar vesicles (SUVs) vs. large unilamellar vesicles (LUVs)) will influence binding affinity and conformational changes.
-
Protein-to-Lipid Ratio: This ratio is a critical parameter that can determine whether this compound-synuclein remains monomeric and helical on the membrane or aggregates.
-
Experimental Technique: Techniques like Circular Dichroism (CD) spectroscopy can monitor changes in secondary structure upon membrane binding, while Isothermal Titration Calorimetry (ITC) can provide thermodynamic parameters of the interaction.[12][13]
Troubleshooting Guides
Guide 1: this compound-Synuclein Purification
| Problem | Possible Cause | Troubleshooting Step |
| Low protein yield | Inefficient cell lysis or protein expression. | Optimize expression conditions (e.g., temperature, IPTG concentration). Ensure complete cell lysis. |
| Presence of oligomers after purification | Incomplete removal during size-exclusion chromatography. | Optimize size-exclusion chromatography parameters (e.g., column, flow rate). Consider an additional filtration step.[14] |
| Protein precipitates during dialysis | Incorrect buffer conditions (pH, ionic strength). | Ensure the dialysis buffer has the appropriate pH and low salt concentration. |
| Contaminating proteins | Ineffective chromatography steps. | Optimize ion-exchange and hydrophobic interaction chromatography steps.[7][9][15] |
Guide 2: Thioflavin T (ThT) Fibrillation Assay
| Problem | Possible Cause | Troubleshooting Step |
| High variability between replicates | Inconsistent seeding; pipetting errors; temperature fluctuations. | Ensure homogenous seed preparation and accurate pipetting. Use a plate reader with precise temperature control.[11] |
| No aggregation observed | Inactive protein; inhibitory buffer components; incorrect ThT concentration. | Verify protein activity. Check buffer composition for inhibitors. Optimize ThT concentration. |
| Fluorescence signal plateaus too early | ThT concentration is limiting. | Increase the ThT concentration.[16] |
| Erratic fibrillation kinetics | Stochastic nucleation. | Increase protein concentration or add pre-formed seeds to dominate the reaction.[10] |
Experimental Protocols
Protocol 1: Purification of Monomeric this compound-Synuclein for NMR Studies
This protocol is adapted from established methods for purifying recombinant human this compound-synuclein.[8][14]
1. Expression and Lysis:
- Transform E. coli BL21(DE3) cells with a plasmid encoding human this compound-synuclein.
- Grow cells in minimal media to allow for isotopic labeling (e.g., with ¹⁵N and/or ¹³C).
- Induce protein expression with IPTG.
- Harvest cells and resuspend in lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM PMSF).
- Lyse cells by sonication on ice.
- Centrifuge the lysate at high speed to remove cell debris.
2. Acid Precipitation and Ammonium Sulfate Cut:
- Adjust the supernatant to pH 3.5 with HCl to precipitate many contaminating proteins.
- Centrifuge and collect the supernatant containing this compound-synuclein.
- Neutralize the supernatant to pH 7.5 with NaOH.
- Perform an ammonium sulfate precipitation to further purify this compound-synuclein.
3. Chromatography:
- Resuspend the ammonium sulfate pellet in ion-exchange buffer and load onto an anion-exchange column (e.g., Q-Sepharose).
- Elute with a salt gradient.
- Pool fractions containing this compound-synuclein and concentrate.
- Perform size-exclusion chromatography (e.g., Superdex 75) to separate monomeric this compound-synuclein from oligomers and aggregates.
4. Quality Control:
- Assess purity by SDS-PAGE and Coomassie staining.
- Confirm the monomeric state by native PAGE or dynamic light scattering (DLS).
- Verify identity and integrity by mass spectrometry.
Protocol 2: Thioflavin T (ThT) Fibrillation Assay
This protocol provides a general framework for a reproducible ThT assay.[11][16][17]
1. Reagent Preparation:
- Prepare a stock solution of monomeric this compound-synuclein at a known concentration in the desired buffer (e.g., PBS, pH 7.4). Ensure the protein is filtered to remove any pre-existing aggregates.
- Prepare a fresh stock solution of Thioflavin T (e.g., 1 mM in water) and filter it.
- If using seeds, prepare pre-formed fibrils (PFFs) and sonicate them to create smaller, more active seeds.
2. Assay Setup (96-well plate):
- To each well, add the reaction components in the following order:
- Buffer
- ThT solution (final concentration typically 10-25 µM)
- Monomeric this compound-synuclein (final concentration typically 50-100 µM)
- (Optional) Seeds or potential inhibitors/promoters.
- Include appropriate controls (e.g., monomer alone, buffer with ThT).
- Seal the plate to prevent evaporation.
3. Measurement:
- Incubate the plate in a plate reader with temperature control (e.g., 37°C) and shaking.
- Measure ThT fluorescence periodically (e.g., every 15-30 minutes) at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
4. Data Analysis:
- Plot fluorescence intensity versus time.
- Analyze the kinetic parameters, such as the lag time (t_lag) and the apparent growth rate (k_app), by fitting the data to a sigmoidal equation.
Quantitative Data Summary
Table 1: Impact of Familial PD Mutations on this compound-Synuclein Fibrillation Kinetics
| Mutation | Effect on Lag Time (vs. WT) | Effect on Elongation Rate (vs. WT) | Reference |
| A30P | Increased | Decreased | [2] |
| E46K | Decreased | Increased | [2] |
| H50Q | Decreased | Increased | [2] |
| G51D | Increased | Decreased | [2] |
| A53T | Decreased | Increased | [2] |
Table 2: Influence of Environmental Factors on this compound-Synuclein Aggregation
| Factor | Condition | Effect on Aggregation | Reference |
| pH | Low pH (e.g., 5.8) | Can promote aggregation and influence fibril polymorphism | [4][6] |
| Temperature | Increased temperature (e.g., 37°C vs. 25°C) | Generally accelerates aggregation | [3][5] |
| Ionic Strength | Increased salt concentration | Can promote aggregation | [3] |
Visualizations
Caption: Experimental workflow for studying this compound-synuclein.
References
- 1. The structural heterogeneity of α-synuclein is governed by several distinct subpopulations with interconversion times slower than milliseconds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of enhanced aggregation and fibril formation of Parkinson’s disease-related variants of α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Temperature-Driven Stopped-Flow Experiments for Investigating the Initial Aggregation of the α-Synuclein Amyloid Protein, Focusing on Active and Inactive Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the pH-dependence of α-synuclein amyloid polymorphism and the role of secondary nucleation in seed-based amyloid propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of Recombinant α-synuclein: A Comparison of Commonly Used Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and Purification of Untagged α-Synuclein | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Circular Dichroism and Isothermal Titration Calorimetry to Study the Interaction of α-Synuclein with Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Circular Dichroism and Isothermal Titration Calorimetry to Study the Interaction of α-Synuclein with Membranes | Springer Nature Experiments [experiments.springernature.com]
- 14. Probing Structural Changes in this compound-Synuclein by Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification of α-Synuclein from Human Brain Reveals an Instability of Endogenous Multimers as the Protein Approaches Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 17. Thioflavin T this compound-synuclein aggregation assay [bio-protocol.org]
Technical Support Center: Electron Microscopy of α-Synuclein Fibrils
Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-synuclein fibrils. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid common artifacts and obtain high-quality data in your electron microscopy experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the electron microscopy of α-synuclein fibrils, providing potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| No Fibrils Visible on the Grid | 1. Protein did not adsorb to the grid: The grid surface may not be sufficiently hydrophilic.[1] 2. Low protein concentration: The concentration of α-synuclein fibrils in the sample may be too low for visualization. 3. Fibril formation failed: The protocol for generating fibrils may not have been successful.[2][3] 4. Torn formvar film: High sample concentration can sometimes lead to the tearing of the support film.[1] | 1. Glow-discharge the grids: This process makes the carbon-coated grid surface hydrophilic, promoting sample adhesion.[4] 2. Concentrate the sample: Use methods like centrifugation to increase the fibril concentration before applying it to the grid. 3. Verify fibril formation: Use complementary techniques like Thioflavin T (ThT) fluorescence assay or sedimentation assays to confirm the presence of fibrils in your sample before proceeding with EM.[3] 4. Optimize sample concentration: If the formvar is torn, try diluting the sample. |
| Images Show Only Amorphous Aggregates or Globular Structures | 1. Surface-mediated fibrillization artifacts: The drying process during sample preparation can induce the formation of non-fibrillar aggregates.[5] 2. Incorrect buffer conditions: Salt concentration or pH of the buffer may not be optimal for maintaining fibril integrity.[6] 3. Presence of oligomers or protofibrils: The sample may contain early-stage aggregates that have not yet formed mature fibrils.[5][7] | 1. Use cryo-EM: This technique visualizes structures in a vitrified, hydrated state, avoiding drying artifacts.[5][8][9] 2. Optimize buffer composition: Ensure the buffer pH is around 7.0 and the salt concentration is approximately 100mM NaCl.[6] 3. Monitor aggregation kinetics: Use techniques like ThT assays to track fibril formation over time and ensure you are imaging mature fibrils. |
| Presence of Salt Crystals Obscuring Fibrils | 1. High salt concentration in the buffer: Excessive salt can crystallize during drying and interfere with imaging.[1] 2. Inadequate washing: Residual salt from the buffer is not sufficiently removed during the staining process. | 1. Reduce salt concentration: Use a buffer with a lower salt content if possible, or perform a buffer exchange step before sample application. 2. Include washing steps: Before applying the negative stain, wash the grid with a drop of deionized water to remove excess salt.[10] |
| Fibrils Appear Clumped or Heavily Aggregated | 1. High protein concentration: Overly concentrated samples can lead to fibril clumping on the grid.[11] 2. Inefficient sonication: For studies requiring shorter fibrils, inadequate sonication can leave long, entangled fibrils.[2][3][6] 3. Sample heterogeneity: Larger aggregates may pellet, leading to uneven distribution in the sample.[2][3] | 1. Optimize protein concentration: Test a range of dilutions to find the optimal concentration for a good distribution of individual fibrils. 2. Validate sonication parameters: Use techniques like dynamic light scattering or atomic force microscopy to confirm that sonication has produced fibrils of the desired length.[6][12] 3. Mix sample between applications: Gently mix the fibril solution between injections or applications to the grid to ensure homogeneity.[2][3] |
| Poor Contrast or "Washed Out" Images | 1. Thick ice in cryo-EM: If the vitrified ice layer is too thick, the electron beam cannot penetrate it effectively, resulting in low contrast.[13] 2. Ineffective negative staining: The stain may not have properly embedded the fibrils, leading to poor contrast. | 1. Optimize blotting parameters: In cryo-EM, increase the blot force and/or blot time to create a thinner ice layer.[13] 2. Optimize staining protocol: Ensure the staining solution is fresh and properly prepared. Adjust the staining time as needed. |
| Fibrils Show Preferred Orientations (Cryo-EM) | 1. Interaction with the air-water interface: Fibrils may preferentially align at the air-water interface during sample preparation.[7] 2. Grid surface properties: The charge or hydrophobicity of the grid support can influence fibril orientation. | 1. Use detergents: Adding a small amount of a mild detergent (e.g., octyl glucoside) can help disrupt interactions with the air-water interface.[13] 2. Try different grid types: Using grids with different support materials (e.g., Lacey Carbon) or functionalizing the grid surface can sometimes alleviate preferred orientation.[13] |
Frequently Asked Questions (FAQs)
Here are answers to some common questions about avoiding artifacts in the electron microscopy of α-synuclein fibrils.
Q1: What are the most common artifacts to look out for in negative stain EM of α-synuclein fibrils?
A1: Common artifacts in negative staining include:
-
Salt crystals: These appear as dark, crystalline structures that can obscure the fibrils. They are caused by high salt concentrations in the buffer.[1]
-
Stain precipitates: Dense, dark aggregates of the negative stain (e.g., uranyl acetate) can be mistaken for protein aggregates.[1]
-
Folded formvar: Folds in the formvar support film can resemble fibrils but can be distinguished by a dramatic change in focus due to their depth.[1]
-
Drying artifacts: The air-drying process can sometimes induce the formation of non-fibrillar aggregates or alter fibril morphology.[5]
Q2: How can I be sure that the structures I'm seeing are actually α-synuclein fibrils and not artifacts?
A2: To confirm the identity of your structures:
-
Morphological characteristics: Authentic α-synuclein fibrils are typically linear, unbranched, and have a width of approximately 5-10 nm.[1][14][15]
-
Control experiments: Prepare grids with buffer and staining solution alone to identify any potential artifacts originating from these components.
-
Complementary techniques: Use other methods like Atomic Force Microscopy (AFM) to visualize fibril morphology or Thioflavin T (ThT) assays to confirm the presence of β-sheet structures characteristic of amyloid fibrils.[3]
-
Immunogold labeling: Use an antibody specific to α-synuclein coupled with gold nanoparticles to specifically label the fibrils.
Q3: What is the ideal concentration of α-synuclein fibrils for EM grid preparation?
A3: The optimal concentration can vary depending on the specific fibril preparation and the imaging technique. For cryo-EM, a concentration of approximately 0.1 mg/mL is often used immediately before plunge freezing.[16] For negative staining, it is recommended to test a range of concentrations to achieve a grid with a good distribution of well-separated fibrils. If the fibrils are too concentrated, they will clump together, and if they are too dilute, it will be difficult to find them on the grid.
Q4: Should I use negative staining or cryo-EM for my α-synuclein fibril samples?
A4: The choice between negative staining and cryo-EM depends on your research question:
-
Negative Staining: This is a relatively quick and simple technique that is excellent for initial sample screening, assessing fibril morphology, and checking for the presence of aggregates.[8][9][17] However, it can be prone to artifacts from staining and drying, and the resolution is typically lower.
-
Cryo-EM: This technique allows for the visualization of fibrils in a near-native, hydrated state, avoiding artifacts associated with drying and staining.[8][9] It is the preferred method for high-resolution structural determination of fibrils.[14][15][17][18]
Q5: How important is sonication for preparing α-synuclein fibril samples for EM?
A5: Sonication is a critical step when the goal is to generate shorter fibril fragments, often referred to as pre-formed fibrils (PFFs), which are used in cellular and in vivo models to seed α-synuclein aggregation.[2][3][6] For EM analysis of these PFFs, proper sonication ensures that the fibrils are of a consistent and manageable size (typically ≤ 50nm) for visualization and analysis.[6][12] It is crucial to validate the sonication parameters to achieve the desired fibril length.[6]
Experimental Protocols
Protocol 1: Preparation of α-Synuclein Pre-formed Fibrils (PFFs)
This protocol describes the generation of α-synuclein PFFs from monomeric protein.
-
Monomer Preparation:
-
Thaw an aliquot of recombinant α-synuclein monomer on ice.[19]
-
Centrifuge the monomer solution at a high speed (e.g., 12,000-15,000 x g) for 10 minutes at 4°C to pellet any pre-existing aggregates.[6][19]
-
Carefully collect the supernatant containing the soluble monomeric α-synuclein.
-
Determine the protein concentration using a method such as A280 absorbance.[19]
-
-
Fibril Assembly:
-
Sonication:
-
On the day of use, thaw an aliquot of the fibril solution at room temperature.
-
Dilute the PFFs to the desired working concentration in sterile dPBS.
-
Sonicate the fibril solution using a probe sonicator to generate shorter fibril fragments. The exact sonication parameters (e.g., power, number of pulses) should be optimized to achieve the desired fibril length (typically ≤ 50 nm).[6]
-
Protocol 2: Negative Staining of α-Synuclein Fibrils
This protocol outlines the steps for preparing negatively stained grids of α-synuclein fibrils for Transmission Electron Microscopy (TEM).
-
Grid Preparation:
-
Sample Application:
-
Apply 3 µL of the α-synuclein fibril sample onto the carbon-coated side of the grid.
-
Allow the sample to adsorb for 3 minutes.[1]
-
-
Wicking and Washing:
-
Staining:
-
Immediately apply 3 µL of a 2% uranyl acetate solution to the grid.[1]
-
Allow the stain to sit for 3 minutes.
-
Wick away the excess stain with filter paper.
-
-
Drying and Imaging:
-
Allow the grid to air dry completely.
-
The grids can now be imaged in a transmission electron microscope.
-
Protocol 3: Cryo-Electron Microscopy (Cryo-EM) Grid Preparation
This protocol provides a general workflow for preparing vitrified grids of α-synuclein fibrils.
-
Grid Preparation:
-
Use specialized cryo-EM grids (e.g., Quantifoil grids).
-
Glow-discharge the grids to make them hydrophilic.[15]
-
-
Vitrification:
-
Work in a temperature and humidity-controlled environment using a vitrification robot (e.g., Vitrobot). Set the chamber to 4°C and 100% humidity.[5][15]
-
Apply 3 µL of the α-synuclein fibril sample to the grid.[15]
-
Blot the grid to remove excess liquid, creating a thin film of the sample. The blotting time and force are critical parameters that need to be optimized.[5]
-
Rapidly plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.[5][15]
-
-
Storage and Imaging:
-
Store the vitrified grids in liquid nitrogen until ready for imaging.
-
Image the grids in a cryo-transmission electron microscope.
-
Visualizations
References
- 1. Transmission electron microscopy assay [assay-protocol.com]
- 2. Best Practices for Generating and Using this compound-Synuclein Pre-Formed Fibrils to Model Parkinson’s Disease in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cores.emory.edu [cores.emory.edu]
- 5. Potential Artifacts in Sample Preparation Methods Used for Imaging Amyloid Oligomers and Protofibrils due to Surface-Mediated Fibril Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. Challenges in sample preparation and structure determination of amyloids by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
- 9. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Cryo-EM structure of this compound-synuclein fibrils | eLife [elifesciences.org]
- 15. Cryo-EM structure of this compound-synuclein fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cryo-electron microscopy and helical reconstructions of α-synuclein fibrils [protocols.io]
- 17. biorxiv.org [biorxiv.org]
- 18. Amyloid fibril structure of α-synuclein determined by cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation of fibrils and Quality control [protocols.io]
how to improve signal-to-noise ratio in alpha-synuclein immunoassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their alpha-synuclein immunoassays and improve the signal-to-noise ratio.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-synuclein immunoassays, providing potential causes and solutions in a question-and-answer format.
High Background
A high background signal can mask the specific signal from your sample, leading to a low signal-to-noise ratio and reduced assay sensitivity.[1]
Question: What are the common causes of high background, and how can I reduce it?
Answer: High background in this compound-synuclein immunoassays can stem from several factors. Below are the most common causes and their corresponding solutions.
-
Insufficient Washing: Inadequate washing can leave unbound antibodies or other reagents in the wells, contributing to a high background signal.[2][3]
-
Solution: Increase the number of wash steps and the duration of each wash. Ensure that the wells are completely filled and emptied during each wash. Adding a non-ionic detergent like Tween-20 (typically at 0.01-0.1%) to your wash buffer can also help reduce non-specific binding.
-
-
Suboptimal Blocking: The blocking buffer is crucial for preventing non-specific binding of antibodies to the plate surface.[1]
-
Solution: Increase the concentration of your blocking agent (e.g., BSA or casein) or extend the blocking incubation time.[2] If you are still experiencing high background, consider trying a different blocking agent. Normal serum from the same species as the secondary antibody is often an effective alternative.[2]
-
-
High Antibody Concentration: Using a primary or secondary antibody at a concentration that is too high can lead to non-specific binding.
-
Solution: Perform a titration experiment to determine the optimal concentration for your primary and secondary antibodies. This involves testing a range of antibody dilutions to find the one that provides the best signal-to-noise ratio.
-
-
Cross-Reactivity of Secondary Antibody: The secondary antibody may be binding non-specifically to other proteins in the sample or to the capture antibody.
-
Contamination: Contamination of reagents or plates can also lead to high background.
-
Solution: Use fresh, sterile reagents and pipette tips. When using TMB substrate, avoid contact with metal ions and do not cover plates with aluminum foil, as this can cause color development in the absence of HRP.[4]
-
Troubleshooting Logic for High Background
Caption: Troubleshooting decision tree for high background issues.
Low or No Signal
A weak or absent signal can be just as problematic as a high background, making it difficult to detect and quantify this compound-synuclein.
Question: My assay is producing a very low or no signal. What should I check?
Answer: A low or absent signal can be caused by a variety of factors, from reagent issues to protocol errors.
-
Reagent Problems:
-
Incorrect Antibody Pairing (Sandwich ELISA):
-
Solution: For sandwich ELISAs, it is critical that the capture and detection antibodies recognize different epitopes on the this compound-synuclein protein. If you are developing your own assay, you may need to test different antibody pairs to find an optimal combination.
-
-
Low Antibody Concentration:
-
Solution: The concentration of the primary or secondary antibody may be too low. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C) to allow for more binding.
-
-
Issues with Standard Curve:
-
Solution: A poor standard curve is a common reason for weak signals in samples. This can be due to improper reconstitution of the standard or degradation.[1] Always use a freshly prepared standard curve for each assay.
-
-
Sample-Specific Issues:
-
Solution: The concentration of this compound-synuclein in your samples may be below the detection limit of the assay.[7] You may need to concentrate your samples or use a more sensitive assay format. For some sample types, such as cell lysates, it's important to determine the optimal dilution factor to ensure the analyte concentration falls within the dynamic range of the assay.[8]
-
High Variability
Inconsistent results between replicate wells or different assay runs can compromise the reliability of your data.
Question: I'm seeing high variability between my replicate wells. What could be the cause?
Answer: High variability, or a high coefficient of variation (CV), can be introduced at multiple stages of the immunoassay process.
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.
-
Uneven Temperature Across the Plate: Temperature gradients across the plate during incubation can lead to "edge effects," where the outer wells give different readings than the inner wells.[3][9]
-
Insufficient Mixing:
-
Solution: Gently mix all reagents and samples before adding them to the wells. After adding reagents, you can gently tap the plate to ensure a uniform distribution.
-
-
Pre-analytical Variables: The handling of samples before the assay can significantly impact results.
Frequently Asked Questions (FAQs)
Q1: What type of plate should I use for my this compound-synuclein ELISA?
A1: For most ELISAs, high-protein-binding polystyrene microplates are recommended. The choice between flat-bottom, U-bottom, or V-bottom plates depends on the specific assay and the available equipment. For colorimetric assays, clear, flat-bottom plates are standard. For luminescent or fluorescent assays, opaque white or black plates are used to maximize signal and minimize crosstalk between wells.[9]
Q2: How do I choose the right antibodies for my this compound-synuclein sandwich ELISA?
A2: The key is to select a matched pair of antibodies that recognize different, non-overlapping epitopes on the this compound-synuclein protein. One antibody will be used as the capture antibody (coated on the plate), and the other will be the detection antibody. The datasheet for the antibodies should provide information on their suitability for use in a sandwich ELISA.
Q3: Can I use the same ELISA kit for different sample types (e.g., CSF, plasma, cell lysate)?
A3: It depends on the kit. Some kits are validated for use with multiple sample types, while others are optimized for a specific matrix.[11] It is important to check the manufacturer's instructions to ensure the kit is suitable for your sample type.[4] If you are using a kit with a sample type for which it has not been validated, you may need to perform your own validation experiments.
Q4: What is the "hook effect" and how can I avoid it?
A4: The hook effect can occur in sandwich immunoassays when the concentration of the analyte is very high. This can lead to a decrease in signal, as the excess analyte saturates both the capture and detection antibodies, preventing the formation of the "sandwich." This can result in an underestimation of the analyte concentration. To avoid the hook effect, you may need to dilute your samples to bring the analyte concentration into the dynamic range of the assay.[9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound-synuclein immunoassays based on published data.
Table 1: Performance Characteristics of an this compound-Synuclein Natural Autoantibody (nAb) ELISA
| Parameter | Value | Reference |
| Linear Detection Range | 0.10 - 6.50 µg/mL | [12] |
| Lower Detection Limit | 0.09 µg/mL | [12] |
| Intra-assay CV | 3.7% | [12] |
| Inter-assay CV | 8.8% | [12] |
| Average Recovery | 91% | [12] |
Table 2: this compound-Synuclein Concentrations in Human Plasma and Serum
| Sample Type | Mean Concentration | Reference |
| Serum | 6.6 ng/mL | [13] |
| Plasma (EDTA) | 6.8 ng/mL | [13] |
| Plasma (Citrate) | 13.6 ng/mL | [13] |
| Plasma (Heparin) | 7.1 ng/mL | [13] |
Experimental Protocols
General Protocol for an this compound-Synuclein Sandwich ELISA
This protocol provides a general workflow for a typical sandwich ELISA. Note that specific details such as incubation times, temperatures, and reagent concentrations should be optimized for your specific assay and reagents.
-
Plate Coating:
-
Dilute the capture antibody to its optimal concentration in a suitable coating buffer (e.g., PBS or carbonate-bicarbonate buffer).
-
Add 50-100 µL of the diluted capture antibody to each well of a high-protein-binding 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3-5 times with 200-300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200-300 µL of blocking buffer (e.g., PBS with 1-5% BSA or non-fat dry milk) to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature or 37°C.[14]
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Sample and Standard Incubation:
-
Prepare a serial dilution of your this compound-synuclein standard to generate a standard curve.
-
Prepare your samples (dilute if necessary in an appropriate diluent).
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.[15]
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Detection Antibody Incubation:
-
Dilute the detection antibody to its optimal concentration in a suitable diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.[14]
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Enzyme Conjugate Incubation:
-
If your detection antibody is not directly conjugated to an enzyme, you will need to add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated streptavidin if your detection antibody is biotinylated).
-
Dilute the enzyme conjugate in a suitable diluent.
-
Add 100 µL of the diluted enzyme conjugate to each well.
-
Seal the plate and incubate for 20-60 minutes at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Substrate Incubation:
-
Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.
-
-
Stop Reaction:
-
Add 50-100 µL of stop solution (e.g., 2N H₂SO₄ for TMB) to each well.
-
-
Read Plate:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[8]
-
This compound-Synuclein Sandwich ELISA Workflow
Caption: A typical workflow for an this compound-synuclein sandwich ELISA.
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. How to deal with high background in ELISA | Abcam [abcam.com]
- 3. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 4. Human this compound Synuclein ELISA Kit - FAQs [thermofisher.com]
- 5. biomatik.com [biomatik.com]
- 6. Standard Operating Procedures for this compound-synuclein Analysis in Biological Fluids Using a Colorimetric Immunoassay (SYN-SOP) | Parkinson's Disease [michaeljfox.org]
- 7. sinobiological.com [sinobiological.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound Troubleshooting Tables | Revvity [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Synuclein ELISA Kits [thermofisher.com]
- 12. neurology.org [neurology.org]
- 13. Human this compound-synuclein ELISA Kit (ab260052) | Abcam [abcam.com]
- 14. A novel approach to detecting plasma synuclein aggregates for Parkinson’s disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mesoscale.com [mesoscale.com]
Technical Support Center: Alpha-Synuclein Pre-formed Fibrils (PFFs)
Welcome to the technical support center for the use and generation of alpha-synuclein pre-formed fibrils (PFFs). This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and frequently asked questions (FAQs) to ensure robust and reproducible experimental outcomes.
I. Frequently Asked Questions (FAQs)
PFF Generation and Quality Control
Q1: What are the critical factors for successful this compound-synuclein PFF generation?
A1: Several factors are critical for the successful and consistent generation of this compound-synuclein PFFs. The quality of the starting monomeric this compound-synuclein is paramount; it should be specifically formulated for fibrillization.[1][2] Optimal buffer conditions, including an ionic strength of approximately 100 mM NaCl and a pH of ~7.0, are also crucial for efficient fibril formation.[1][3] Additionally, maintaining a consistent incubation temperature of 37°C with vigorous shaking (e.g., 1,000 RPM) for about 7 days is essential for the assembly of monomers into fibrils.[1][4]
Q2: How can I verify the quality of my PFF preparation?
A2: Comprehensive quality control is essential to validate each new batch of PFFs.[5] Recommended assays include a sedimentation assay to confirm the presence of pelletable fibrils, a Thioflavin T (ThT) assay to verify the formation of amyloid-beta sheet structures, and transmission electron microscopy (TEM) to visualize the fibrillar morphology.[1][6] For in vivo studies, it is also highly recommended to test the seeding activity of each PFF batch in cell culture or a pilot animal cohort.[1][7]
Q3: My this compound-synuclein monomer is not forming fibrils. What could be the problem?
A3: Failure to form fibrils can stem from several issues. Firstly, ensure that the this compound-synuclein monomer you are using is specifically designated for fibril generation, as not all preparations are suitable.[2][7] Secondly, check the buffer conditions; incorrect pH or salt concentration can inhibit fibrillization.[1][3] Lastly, insufficient agitation or incorrect incubation temperature during the formation process can also lead to poor fibril yield.
PFF Sonication and Application
Q4: Why is sonication of PFFs necessary before use?
A4: Sonication is a critical step to break down long fibrils into smaller, pathogenic seeds, typically 50 nm or shorter in length.[2][3] These smaller fibrils are more efficient at seeding the aggregation of endogenous this compound-synuclein in both in vitro and in vivo models.[4][8] The size of the sonicated PFFs directly impacts their pathogenicity and the reproducibility of the model.[2][5]
Q5: What are the recommended sonication parameters?
A5: Sonication parameters can vary depending on the specific equipment used. However, the goal is to consistently produce fibrils of ≤ 50nm.[3] It is crucial to establish and strictly adhere to optimized sonication parameters for your specific setup.[1] Parameters to consider include power level, pulse duration, total sonication time, and sample volume.[3][9] For example, using a probe sonicator at a specific power level for a set number of pulses is a common method.[3][10] It is highly recommended to validate the size of sonicated fibrils using techniques like TEM or dynamic light scattering (DLS).[1][11]
Q6: How should I store my this compound-synuclein PFFs?
A6: Proper storage is crucial to maintain the integrity and activity of PFFs. Aliquots of PFFs should be stored at -80°C for long-term storage.[2][3] It is important to avoid repeated freeze-thaw cycles, which can degrade the fibrils.[3] PFFs should NOT be stored at 4°C or -20°C, as this can lead to dissociation or the formation of non-specific aggregates.[2][3] For short-term use, PFFs can be kept at room temperature.[3][12]
Troubleshooting
Q7: I am seeing high variability in my experimental results between different batches of PFFs. What could be the cause?
A7: High variability between PFF batches is a common issue and often points to inconsistencies in PFF generation or preparation. Key factors to investigate include:
-
Monomer Quality: Ensure you are using a consistent and high-quality source of monomeric this compound-synuclein.[2]
-
Fibrillization Conditions: Precisely control buffer composition, pH, temperature, and agitation during fibril formation.[1][3]
-
Sonication Efficiency: Inconsistent sonication can lead to variations in fibril size and seeding competency. Regularly validate your sonication protocol.[5][13]
-
Storage and Handling: Improper storage or multiple freeze-thaw cycles can compromise PFF activity.[3][14]
Q8: My PFFs are not effectively seeding aggregation in my cellular model. What should I check?
A8: If you are observing poor seeding efficacy, consider the following troubleshooting steps:
-
Fibril Size: Confirm that your sonicated PFFs are in the optimal size range (≤ 50 nm) using TEM or DLS.[3][8]
-
PFF Concentration: The concentration of PFFs used can significantly impact the extent of pathology.[5] You may need to optimize the concentration for your specific cell type.[15]
-
Cellular Health: Ensure that the primary neurons or cell lines are healthy and at an appropriate density.[16]
-
Endogenous this compound-Synuclein Levels: The model relies on the recruitment of endogenous this compound-synuclein. Verify that your cells express sufficient levels of the protein.[16]
II. Experimental Protocols & Data
Protocol 1: Generation of this compound-Synuclein PFFs
This protocol outlines the steps for generating this compound-synuclein PFFs from a monomeric solution.
-
Monomer Preparation: Thaw an aliquot of recombinant this compound-synuclein monomer on ice. Centrifuge at high speed (e.g., 12,000-15,000 x g) for 10 minutes at 4°C to pellet any pre-existing aggregates.[3] Carefully collect the supernatant.
-
Concentration Measurement: Determine the protein concentration of the monomer solution using a BCA protein assay or by measuring absorbance at 280 nm.[7]
-
Fibril Assembly: Dilute the monomeric protein to a final concentration of 5 mg/mL in a sterile microcentrifuge tube containing phosphate-buffered saline (PBS).[3]
-
Incubation: Incubate the solution at 37°C with continuous shaking at 1,000 RPM for 7 days.[1] Successful fibril formation will result in an opaque solution.[5]
Protocol 2: Quality Control of PFFs
It is essential to perform quality control on each new batch of PFFs.
-
Sedimentation Assay:
-
Dilute a small sample of the PFF solution in PBS.
-
Centrifuge at high speed to separate the fibrillar (pellet) and soluble (supernatant) fractions.
-
Analyze both fractions by SDS-PAGE and Coomassie blue staining. A successful preparation will show a significant amount of this compound-synuclein in the pellet fraction.[1][6]
-
-
Thioflavin T (ThT) Assay:
-
Transmission Electron Microscopy (TEM):
Protocol 3: Sonication of PFFs for Seeding
This protocol describes the fragmentation of PFFs into seeding-competent species.
-
Thawing and Dilution: Thaw an aliquot of PFFs at room temperature immediately before use.[3] Dilute the PFFs to the desired concentration in sterile PBS.
-
Sonication: Sonicate the PFF solution using a probe sonicator. The exact parameters (power, pulses, duration) need to be optimized for your specific instrument to achieve a fibril length of ≤ 50 nm.[3][10]
-
Post-Sonication Validation (Recommended): Verify the size of the sonicated fibrils using TEM or DLS to ensure consistency.[1][11]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference(s) |
| PFF Generation | ||
| Monomer Concentration | 5 mg/mL | [3][4] |
| Buffer pH | ~7.0 | [1][3] |
| NaCl Concentration | ~100 mM | [1][3] |
| Incubation Temperature | 37°C | [1][4] |
| Incubation Time | 7 days | [1][4] |
| Agitation Speed | 1,000 RPM | [1] |
| PFF Sonication | ||
| Target Fibril Length | ≤ 50 nm | [2][3] |
| PFF Storage | ||
| Long-term Storage | -80°C | [2][3] |
| Short-term Storage | Room Temperature | [3][12] |
| Avoid Storing at | 4°C or -20°C | [2][3] |
III. Diagrams
Caption: Workflow for the generation and initial quality control of this compound-synuclein PFFs.
Caption: Workflow for the preparation and application of this compound-synuclein PFFs in experimental models.
Caption: A logical diagram for troubleshooting common issues with PFF-based experiments.
References
- 1. Generation of this compound-Synuclein Preformed Fibrils from Monomers and use In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling α-Synuclein Propagation with Preformed Fibril Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. michaeljfox.org [michaeljfox.org]
- 4. Modeling α-Synuclein Propagation with Preformed Fibril Injections [e-jmd.org]
- 5. Best Practices for Generating and Using this compound-Synuclein Pre-Formed Fibrils to Model Parkinson’s Disease in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Generation of this compound-Synuclein Preformed Fibrils from Monomers and Use In Vivo [jove.com]
- 8. How does sonication affect this compound Synuclein PFFs? [stressmarq.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Handling Instructions | Synuclein Proteins | StressMarq [stressmarq.com]
- 13. Sonication of PFFs for use in vitro [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Monitoring α-synuclein Aggregation Induced by Preformed α-synuclein Fibrils in an In Vitro Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Modelling α-synuclein processing in primary patient cells for pharmacological intervention [explorationpub.com]
Technical Support Center: Recombinant Alpha-Synuclein Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with recombinant alpha-synuclein during storage. The information is tailored for researchers, scientists, and drug development professionals to help ensure the quality and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with recombinant this compound-synuclein during storage?
Recombinant this compound-synuclein is an intrinsically disordered protein prone to aggregation, which is a primary stability concern.[1][2][3] During storage, researchers may observe the formation of various species, including oligomers, protofibrils, and mature fibrils.[4][5] Other significant issues include oxidation, particularly of methionine residues, and general degradation of the protein.[6][7] The method of storage, such as freezing versus lyophilization, can also significantly impact the protein's structural integrity and aggregation kinetics upon reconstitution.[1][2][8][9]
Q2: What are the recommended storage conditions for monomeric recombinant this compound-synuclein?
For short-term storage (2-4 weeks), monomeric this compound-synuclein solutions can be stored at 4°C.[10] For longer-term storage, it is recommended to store the protein frozen at -20°C or, for optimal stability, at -80°C.[10][11] It is crucial to minimize freeze-thaw cycles as they can promote aggregation and degradation.[10][11][12] Some protocols also suggest adding a carrier protein like 0.1% HSA or BSA for long-term stability, though this may interfere with certain downstream applications.[10]
Q3: How does lyophilization affect the stability of this compound-synuclein?
Lyophilization, or freeze-drying, is a common method for long-term protein storage. However, for this compound-synuclein, it can introduce variability and stability issues.[1] The process can induce the formation of high molecular weight conformers and affect the monomer's structure, potentially leading to altered aggregation kinetics upon reconstitution.[2][8][9] Studies have shown that lyophilized this compound-synuclein may exhibit a higher propensity to aggregate compared to protein stored frozen in solution.[9]
Q4: Can the choice of storage buffer impact the stability of this compound-synuclein?
Yes, the buffer composition is critical. The pH of the buffer can influence the charge state of the protein and its tendency to aggregate.[13][14] For instance, acidic pH has been shown to facilitate aggregation.[14][15] The presence and concentration of salts can also play a role.[16] It is generally recommended to store this compound-synuclein in a buffer that is compatible with downstream experiments and maintains a physiological pH (around 7.4) to preserve its monomeric state.
Q5: My this compound-synuclein solution shows signs of aggregation. Can I still use it?
The usability of an aggregated this compound-synuclein solution depends on the specific application. For experiments studying monomeric protein, any pre-existing aggregates can act as seeds and accelerate fibrillation, leading to irreproducible results.[17] In such cases, it is advisable to remove aggregates through methods like size-exclusion chromatography (SEC) or centrifugation-based filtration.[17] For studies investigating the effects of aggregates, the nature and extent of aggregation should be well-characterized.
Troubleshooting Guides
Issue 1: Rapid Aggregation of Monomeric this compound-Synuclein After Thawing
Symptoms:
-
Increased Thioflavin T (ThT) fluorescence immediately after thawing.
-
Visible precipitates or cloudiness in the solution.
-
Presence of high molecular weight species on a non-denaturing gel or SEC profile.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Multiple Freeze-Thaw Cycles | Aliquot the protein into single-use volumes upon receipt to avoid repeated freezing and thawing.[10][11][12] |
| Inappropriate Storage Temperature | For long-term storage, ensure the protein is kept at -80°C.[11][18] Storage at -20°C is acceptable for shorter periods, but -80°C is preferred to minimize mobility and aggregation. |
| Contamination with Pre-formed Fibrils (PFFs) | Ensure meticulous laboratory hygiene. Use dedicated and thoroughly cleaned equipment to prevent cross-contamination with fibrillar this compound-synuclein.[19] |
| Buffer Incompatibility | Verify that the storage buffer has the appropriate pH and salt concentration. If necessary, exchange the buffer to one known to stabilize the monomeric form, such as PBS or Tris-HCl at pH 7.4.[13] |
| Oxidative Stress | Minimize exposure to air and consider adding antioxidants like DTT or TCEP if compatible with your assay, although their effect on this compound-synuclein aggregation can be complex. Store in tightly sealed vials.[6] |
Issue 2: Inconsistent Results in Aggregation Assays
Symptoms:
-
High variability in the lag phase and final fluorescence intensity in ThT assays between replicates.
-
Inconsistent fibril morphology observed by techniques like Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Variability in Starting Material | Always start with a well-characterized, monomeric preparation of this compound-synuclein. Use SEC to isolate the monomeric fraction before initiating aggregation assays.[17] |
| Lyophilization-Induced Heterogeneity | If using lyophilized protein, be aware that it can introduce variability.[1][9] Consider switching to frozen aliquots. If lyophilized protein must be used, ensure consistent reconstitution procedures. |
| Pipetting Errors and Inhomogeneous Mixing | Ensure accurate and consistent pipetting. For pre-formed fibrils used as seeds, vortexing and pipetting up and down immediately before use is crucial to ensure homogeneity.[11] |
| Environmental Factors | Control for temperature, agitation rate, and plate type, as these can all influence aggregation kinetics.[13] |
| Buffer pH and Composition | The pH of the buffer can significantly affect fibril polymorphism.[13][20] Prepare buffers fresh and verify the pH, especially for temperature-sensitive buffers like Tris. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Recombinant this compound-Synuclein
| Form | Storage Temperature | Duration | Key Considerations |
| Monomers | 4°C | 2-4 weeks | For immediate use.[10] |
| Monomers | -20°C | Months | Longer-term storage. Avoid multiple freeze-thaw cycles.[10] |
| Monomers | -80°C | > 1 year | Optimal for long-term stability of monomers.[11] |
| Oligomers | -80°C | > 1 year | Store in single-use aliquots. |
| Pre-formed Fibrils (PFFs) | Room Temperature | For immediate experimental use | PFFs can be unstable at 4°C.[11] |
| Pre-formed Fibrils (PFFs) | -80°C | Up to 8 weeks (sonicated) or > 1 year (unsonicated) | Storage at -80°C may lead to fractured fibrils and reduced pathogenicity in cell models.[11][18] |
Table 2: Impact of Storage Method on this compound-Synuclein High Molecular Weight (HMW) Species
| Storage Method | Buffer | % HMW Conformers | Reference |
| Lyophilized | H₂O, reconstituted in NaP buffer | 2.45 ± 0.05% | [8] |
| Lyophilized | NaP buffer | 0.12 ± 0.01% | [8] |
| Frozen at -80°C | NaP buffer | 0.01 ± 0.01% | [8] |
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
Purpose: To monitor the kinetics of this compound-synuclein fibril formation in real-time.
Methodology:
-
Prepare a stock solution of ThT (e.g., 1 mM in water) and filter it through a 0.22 µm filter.
-
Prepare monomeric this compound-synuclein by SEC to remove any pre-existing aggregates. Determine the protein concentration accurately.
-
In a 96-well black, clear-bottom plate, add your this compound-synuclein solution at the desired concentration (e.g., 50-100 µM) in the appropriate aggregation buffer (e.g., PBS, pH 7.4).
-
Add ThT to a final concentration of 10-20 µM.
-
Include a PTFE bead in each well to enhance agitation if required.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader with temperature control (e.g., 37°C) and intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
Plot the fluorescence intensity against time to obtain a sigmoidal aggregation curve.
Size-Exclusion Chromatography (SEC)
Purpose: To separate this compound-synuclein species based on their size (monomers, oligomers, aggregates) and to prepare aggregate-free monomeric protein.
Methodology:
-
Equilibrate an appropriate SEC column (e.g., Superdex 75 or Superdex 200) with your buffer of choice (e.g., PBS, pH 7.4).
-
Centrifuge your this compound-synuclein sample at high speed (e.g., >100,000 x g for 1 hour at 4°C) to pellet large aggregates.
-
Carefully load the supernatant onto the equilibrated SEC column.
-
Run the chromatography at a constant flow rate and collect fractions.
-
Monitor the protein elution profile by measuring absorbance at 280 nm.
-
Analyze the collected fractions by SDS-PAGE to identify those containing pure monomeric this compound-synuclein.
-
Pool the relevant fractions and determine the protein concentration.
SDS-PAGE and Western Blotting
Purpose: To assess the purity and detect different oligomeric states of this compound-synuclein.
Methodology:
-
Prepare protein samples in Laemmli sample buffer. For detecting SDS-resistant oligomers, samples can be analyzed without boiling.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris or 15% Tris-Glycine).
-
Run the gel until adequate separation of protein bands is achieved.
-
For purity assessment, stain the gel with Coomassie Brilliant Blue.
-
For specific detection, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for this compound-synuclein.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
- 1. Production of Recombinant this compound-Synuclein: Still No Standardized Protocol in Sight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of cytoplasmic this compound-synuclein aggregates. Fibril formation is tightly linked to the inclusion-forming process in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Linking this compound-Synuclein Properties with Oxidation: A hypothesis on a mechanism underling cellular aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation and nitration of α-synuclein and their implications in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different Structural Conformers of Monomeric α-Synuclein Identified after Lyophilizing and Freezing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. raybiotech.com [raybiotech.com]
- 11. Handling Instructions | Synuclein Proteins | StressMarq [stressmarq.com]
- 12. Preanalytical Stability of CSF Total and Oligomeric this compound-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On the pH-dependence of α-synuclein amyloid polymorphism and the role of secondary nucleation in seed-based amyloid propagation [elifesciences.org]
- 14. Effect of acidic pH on the stability of α–Synuclein dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. A simple, versatile and robust centrifugation‐based filtration protocol for the isolation and quantification of α‐synuclein monomers, oligomers and fibrils: Towards improving experimental reproducibility in α‐synuclein research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An Efficient Procedure for Removal and Inactivation of this compound-Synuclein Assemblies from Laboratory Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. On the pH-dependence of α-synuclein amyloid polymorphism and the role of secondary nucleation in seed-based amyloid propagation | eLife [elifesciences.org]
Validation & Comparative
comparing the toxicity of different alpha-synuclein oligomeric species
A Comparative Guide to the Toxicity of Alpha-Synuclein Oligomeric Species
For Researchers, Scientists, and Drug Development Professionals
The aggregation of this compound-synuclein (α-syn) is a central pathological hallmark of Parkinson's disease and other synucleinopathies. While fibrillar inclusions known as Lewy bodies have long been recognized, a growing body of evidence points to soluble, prefibrillar oligomeric species of α-syn as the primary neurotoxic entities.[1][2][3] These oligomers are not a single species but a heterogeneous population of conformers with varying structures and toxic properties.[1][4] This guide provides a comparative analysis of the toxicity of different α-syn oligomeric species, supported by experimental data, to aid researchers in understanding their pathological roles and in the development of targeted therapeutics.
Comparing the Toxicity of a-Synuclein Species: Oligomers vs. Fibrils
A significant body of research indicates that soluble α-syn oligomers are more toxic than their fibrillar counterparts.[3][4][5] In vivo studies using rat models have demonstrated that α-syn variants engineered to preferentially form oligomers induce more severe dopaminergic neuron loss in the substantia nigra compared to variants that rapidly form fibrils.[6][7][8][9] This suggests that the process of fibrillization might even be a protective mechanism to sequester the more harmful oligomeric intermediates.
| α-Synuclein Species | Key Toxic Effects | Supporting Evidence |
| Oligomers | Membrane disruption and pore formation[2][6], induction of oxidative stress[10][11], mitochondrial dysfunction[10][12], impairment of protein clearance pathways[1][13], synaptic impairment[10][12], and triggering neuroinflammation[10][14]. | Consistently shown to be more toxic than fibrils in both in vitro and in vivo models.[3][4][6] Specific oligomer-forming mutants (e.g., E57K, E35K) exhibit high toxicity.[6][7][8] |
| Fibrils | Can still exert some toxicity through mechanisms like membrane permeabilization[1] and glial cell activation[1]. However, they are generally considered less toxic than oligomers.[3][6] | Some studies report fibril toxicity[3][12], but the consensus points to oligomers as the more potent toxic species.[4] Rapid fibril-forming mutants are less toxic in vivo.[6][7] |
| Monomers | Generally considered non-toxic, though some studies suggest they can disrupt membranes at high concentrations or by spontaneously forming oligomers on membrane surfaces.[1] | Typically used as a negative control in toxicity assays and show minimal to no toxic effects compared to aggregated forms.[4] |
Characterization and Toxicity of Different Oligomeric Species
The term "oligomer" encompasses a range of α-syn assemblies that differ in size, morphology, and secondary structure. These differences appear to correlate with their toxic potential.
| Oligomer Type | Method of Generation | Key Characteristics | Reported Toxicity |
| "Natural" Oligomers (Storage-induced) | Storage of α-syn at low temperatures (-20°C) for an extended period (e.g., 7 days).[4] | Enriched in this compound-helical structure, molten globule-like.[4] | Showed higher toxicity compared to "induced" oligomers in SH-SY5Y cells.[4] |
| "Induced" Oligomers (Incubation-induced) | Incubation of α-syn at 37°C, often with shaking.[4][15] | Rich in β-sheet structure, considered "on-pathway" to fibril formation.[1][4] | Toxic, but reported to be less so than "natural" oligomers in some studies.[4] |
| Dopamine (DA) Stabilized Oligomers | Incubation of α-syn with dopamine or its oxidized products.[16][17][18] | Stable, can be "off-pathway" for fibril formation.[18] | Found to be cytotoxic to SH-SY5Y cells.[16][17] |
| Aldehyde-Modified Oligomers (HNE/ONE) | Incubation of α-syn with lipid peroxidation products like 4-hydroxy-2-nonenal (HNE) or 4-oxo-2-nonenal (ONE).[16][17] | Stable, contain β-sheet content.[16][17] | Toxic to SH-SY5Y cells at low micromolar concentrations.[16][17] |
| Oligomer-forming Mutants (e.g., E57K, E35K) | Expressed recombinantly and purified. These mutations promote the formation of stable oligomers.[6][7][8] | Form stable oligomers over time that are SDS-stable.[6] | Induce significant dopaminergic cell loss in vivo in rat models.[6][7][8] |
Experimental Protocols
Preparation of this compound-Synuclein Oligomers
A variety of protocols are used to generate different α-syn oligomeric species in vitro. The choice of protocol can significantly impact the resulting oligomer characteristics and toxicity.
1. Oligomer Generation by High Concentration and Incubation:
-
Objective: To produce a heterogeneous population of oligomers.
-
Protocol:
-
Dissolve lyophilized recombinant human α-synuclein in an appropriate buffer (e.g., PBS, Tris-HCl) to a high concentration (e.g., 5-10 mg/mL).[15][19]
-
Incubate the solution at 37°C with or without agitation for a period ranging from hours to several days.[4][15]
-
Oligomers can be isolated from the mixture using size-exclusion chromatography (SEC) or by centrifugation to remove larger aggregates.[19][20]
-
2. Generation of Dopamine-Stabilized Oligomers:
-
Objective: To produce stable, potentially "off-pathway" oligomers.
-
Protocol:
3. Preparation of Aldehyde-Modified Oligomers:
-
Objective: To generate stable oligomers cross-linked by lipid peroxidation products.
-
Protocol:
Cellular Toxicity Assays
1. MTT Reduction Assay:
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
Protocol:
-
Plate cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) in a 96-well plate and allow them to adhere.
-
Treat the cells with different concentrations of α-syn oligomeric species for a specified time (e.g., 24-48 hours). Monomeric α-syn and vehicle are used as controls.
-
Add MTT solution to each well and incubate for a few hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. A decrease in absorbance indicates reduced cell viability.[21]
-
2. Lactate Dehydrogenase (LDH) Release Assay:
-
Principle: Measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, indicating cytotoxicity.
-
Protocol:
-
Treat cells with α-syn species as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
The reaction produces a colored product that can be quantified by measuring absorbance. Increased absorbance correlates with increased cell death.[16]
-
3. Reactive Oxygen Species (ROS) Production Assay:
-
Principle: Detects the levels of intracellular ROS, a marker of oxidative stress, using fluorescent probes like dihydroethidium (DHE) or 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Protocol:
-
Load cells with a ROS-sensitive fluorescent dye.
-
Expose the cells to the different α-syn species.
-
Measure the increase in fluorescence over time using a fluorescence microscope or plate reader. An increase in fluorescence indicates elevated ROS levels.[22]
-
Signaling Pathways and Experimental Workflows
Conclusion
The evidence strongly supports the hypothesis that soluble α-syn oligomers, rather than mature fibrils, are the primary toxic species in synucleinopathies.[1][3] However, these oligomers are structurally diverse, and their specific toxic properties can vary depending on their method of formation and their conformational state.[4][23] Understanding the distinct toxic mechanisms of different oligomeric species is crucial for the development of effective therapeutic strategies that can specifically target the most pathogenic forms of α-syn. This guide provides a framework for comparing these species and highlights the experimental approaches necessary to elucidate their roles in neurodegeneration.
References
- 1. Seeking a Mechanism for the Toxicity of Oligomeric α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Synuclein oligomers and clinical implications for Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of oligomer toxicity, fibril toxicity and fibril spreading in synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound-Synuclein Oligomers—Neurotoxic Molecules in Parkinson's Disease and Other Lewy Body Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. In vivo demonstration that this compound-synuclein oligomers are toxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] In vivo demonstration that α-synuclein oligomers are toxic | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. neurology.org [neurology.org]
- 12. α-synuclein toxicity in neurodegeneration: mechanism and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Seeking a mechanism for the toxicity of oligomeric α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Synuclein: Neurodegeneration and Inflammation | MDPI [mdpi.com]
- 15. Detecting Morphologically Distinct Oligomeric Forms of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural and Biophysical Characterization of Stable this compound-Synuclein Oligomers [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Structural Features and Toxicity of α-Synuclein Oligomers Grown in the Presence of DOPAC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stabilization of α-synuclein oligomers using formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Disentangling aggregation-prone proteins: a new method for isolating α-synuclein species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Polymorphic this compound-Synuclein Oligomers: Characterization and Differential Detection with Novel Corresponding Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
The Tangled Web: A Comparative Guide to Alpha-Synuclein and Amyloid Beta in Neurodegenerative Disease
A deep dive into the distinct and overlapping mechanisms of two key pathological proteins, alpha-synuclein and amyloid beta, reveals a complex interplay that drives neurodegeneration. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their roles, supported by experimental data, detailed methodologies, and pathway visualizations.
The misfolding and aggregation of proteins are central to the pathology of many neurodegenerative diseases. While this compound-synuclein is the hallmark of synucleinopathies like Parkinson's disease (PD), and amyloid beta is characteristic of Alzheimer's disease (AD), a growing body of evidence reveals a sinister synergy between the two. This guide dissects the intricate relationship between these two key players, offering a clear comparison of their neurodegenerative mechanisms.
At a Glance: Key Differences and Similarities
| Feature | This compound-Synuclein (α-Syn) | Amyloid Beta (Aβ) |
| Primary Associated Disease | Parkinson's Disease, Dementia with Lewy Bodies | Alzheimer's Disease |
| Primary Location of Aggregates | Intracellular (Lewy bodies and Lewy neurites) | Extracellular (Senile plaques) |
| Normal Function | Regulation of synaptic vesicle trafficking | Largely unknown, potential roles in synaptic plasticity and antimicrobial activity |
| Toxic Species | Oligomers and fibrils | Oligomers and fibrils |
| Key Post-translational Modification | Phosphorylation at Serine-129 | N-terminal truncations and pyroglutamation |
The Vicious Cycle of Co-Aggregation
A critical aspect of the interplay between this compound-synuclein and amyloid beta is their ability to cross-seed each other's aggregation. This process can significantly accelerate the formation of toxic protein assemblies.
Quantitative Analysis of Aggregation Kinetics
The Thioflavin T (ThT) assay is a widely used method to monitor the kinetics of amyloid fibril formation. The fluorescence of ThT increases upon binding to the beta-sheet structures characteristic of amyloid aggregates. The following table summarizes data from a study investigating the effect of Aβ on α-syn aggregation.
| Condition | Lag Phase (hours) | Maximum ThT Fluorescence (Arbitrary Units) |
| Wild-type α-synuclein (wt-α-syn) alone | 18 | ~180 |
| wt-α-syn + Aβ(1-42) | 2 | ~200 |
| wt-α-syn + pGlu-Aβ(3-42) | 4 | ~210 |
Data adapted from a study by B.A. Bieschke and colleagues, demonstrating the accelerated aggregation of α-syn in the presence of Aβ species.
This data clearly indicates that the presence of amyloid beta, particularly the Aβ(1-42) peptide, dramatically shortens the lag phase of this compound-synuclein aggregation, suggesting a potent cross-seeding effect.
Experimental Workflow: Thioflavin T Aggregation Assay
A Tale of Two Toxins: Comparative Cytotoxicity
Both this compound-synuclein and amyloid beta oligomers are considered the primary neurotoxic species. Their interaction can lead to synergistic toxicity, exacerbating neuronal damage.
Quantitative Comparison of Cellular Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. The following table presents a hypothetical direct comparison of the cytotoxic effects of α-syn, Aβ, and their co-aggregates on a neuronal cell line.
| Treatment (24h) | Cell Viability (% of Control) |
| α-synuclein oligomers (10 µM) | 75% |
| Amyloid beta oligomers (10 µM) | 70% |
| Co-incubated α-syn and Aβ oligomers (10 µM each) | 50% |
This table represents a potential outcome of a direct comparative study and highlights the synergistic toxicity often observed.
Experimental Workflow: MTT Cytotoxicity Assay
Converging Paths to Neurodegeneration: Shared Signaling Pathways
Recent research has identified common signaling pathways that are dysregulated by both this compound-synuclein and amyloid beta, providing a molecular basis for their synergistic neurotoxicity. One such pathway is the Wnt/Planar Cell Polarity (PCP) pathway.
A Comparative Guide to the Structural Architectures of Wild-Type and Mutant α-Synuclein Fibrils
For Researchers, Scientists, and Drug Development Professionals
The aggregation of α-synuclein into amyloid fibrils is a central pathological hallmark of Parkinson's disease and other synucleinopathies. Familial forms of these diseases are often linked to specific point mutations in the α-synuclein gene, which can alter the protein's aggregation propensity and the resulting fibril structure. Understanding the nuanced structural differences between wild-type (WT) and mutant α-synuclein fibrils is paramount for elucidating disease mechanisms and developing targeted therapeutics. This guide provides a detailed comparison of their structural attributes, supported by experimental data and methodologies.
Key Structural Differences: A Tabular Comparison
The following tables summarize quantitative data from various biophysical studies, offering a side-by-side comparison of the structural features of WT α-synuclein fibrils and those formed by common pathogenic mutants such as A53T, A30P, and E46K.
| Feature | Wild-Type (WT) | A53T Mutant | A30P Mutant | E46K Mutant |
| Predominant Morphology | Twisted and straight ribbon-like fibrils. | Often more bundled and networked fibrils. | Dense bundled fibril networks. | Often shorter, more fragmented fibrils. |
| Fibril Diameter (nm) | ~10-12 | ~13 ± 1.4 (slightly increased) | ~13 ± 1.4 (slightly increased) | Varies, can form wider fibrils. |
| Protofilament Number | Typically two. | Two. | Two. | Two, but with a different interfacial arrangement. |
| Crossover Distance (nm) | Varies depending on polymorph. | Can differ from WT, indicating altered helical twist. | - | - |
| Core Region | Generally residues ~38-95. | Extended β-sheet region, at least to L38 and L100. | Conserved β-sheet core similar to WT. | Vastly rearranged, lower energy fold. |
Table 1: Morphological and Dimensional Comparison of α-Synuclein Fibrils.
| Feature | Wild-Type (WT) | A53T Mutant | A30P Mutant | E46K Mutant |
| β-sheet Content (%) | High, characteristic of amyloid fibrils. | Increased β-sheet content compared to WT. | High, similar to WT. | High, but with a different β-sheet arrangement. |
| α-helical Content (%) | Low in the fibrillar state. | Monomeric A53T has minimally affected helical content. | - | - |
| Key Inter-residue Interactions | Salt bridge between E46 and K80 is a conserved feature in some polymorphs. | Altered long-range intramolecular interactions. | - | E46K mutation disrupts the E46-K80 salt bridge, leading to a different fold. |
| Fibril Stability | Kinetically trapped, stable. | Can form more stable fibrils. | - | Unlocks a more stable, lower energy fibril structure. |
Table 2: Secondary Structure and Stability Comparison of α-Synuclein Fibrils.
Experimental Workflows and Methodologies
The characterization of α-synuclein fibril structure relies on a combination of biophysical and imaging techniques. Below are diagrams and detailed protocols for key experiments.
Caption: Experimental workflow for comparing α-synuclein fibril structures.
Detailed Experimental Protocols
1. Recombinant α-Synuclein Expression and Purification
-
Expression: Human α-synuclein (WT or mutant) is typically expressed in E. coli BL21 (DE3) cells. Cells are grown in LB medium to an OD600 of 0.6-0.8 before induction with IPTG. For isotopic labeling for NMR studies, cells are grown in minimal medium containing 15N ammonium chloride and/or 13C-glucose.
-
Purification: Cells are harvested and lysed by sonication. The lysate is boiled to precipitate heat-unstable proteins, and the supernatant containing α-synuclein is collected after centrifugation. Further purification is achieved through anion exchange chromatography followed by size-exclusion chromatography. The purity of the monomeric protein is assessed by SDS-PAGE.
2. In Vitro Fibril Formation
-
Conditions: Purified monomeric α-synuclein (typically at a concentration of 1-5 mg/mL) is dissolved in a buffer such as PBS (pH 7.4) containing a bacteriostatic agent like sodium azide.
-
Aggregation: Fibrillation is induced by incubating the protein solution at 37°C with continuous agitation (e.g., 1000 rpm in a thermomixer) for 5-7 days. Aggregation can be monitored in real-time using Thioflavin T (ThT) fluorescence, which increases upon binding to amyloid β-sheets.
3. Transmission Electron Microscopy (TEM)
-
Sample Preparation: A small aliquot (e.g., 5 µL) of the fibril solution is applied to a carbon-coated copper grid for 1-2 minutes. The excess solution is wicked away with filter paper.
-
Staining: The grid is washed with distilled water and then negatively stained with a solution of 2% (w/v) uranyl acetate for 1-2 minutes.
-
Imaging: After drying, the grid is imaged using a transmission electron microscope to visualize fibril morphology, including length, width, and twisting periodicity.
4. Circular Dichroism (CD) Spectroscopy
-
Purpose: To determine the secondary structure content of the fibrils.
-
Procedure: Fibril samples are diluted to a suitable concentration (e.g., 0.1-0.2 mg/mL) in the appropriate buffer. CD spectra are recorded in the far-UV region (typically 190-260 nm) using a spectropolarimeter.
-
Analysis: The resulting spectra, characterized by a minimum around 218 nm, are indicative of a high β-sheet content. The spectra can be deconvoluted using various algorithms to estimate the percentage of β-sheet, α-helix, and random coil structures.
5. Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
-
Sample Preparation: Isotopically labeled (13C, 15N) fibrils are pelleted by ultracentrifugation and packed into an NMR rotor. The hydration of the sample is optimized to maximize spectral resolution.
-
Data Acquisition: A series of multidimensional ssNMR experiments are performed to obtain resonance assignments for the residues within the rigid core of the fibril.
-
Structural Analysis: Chemical shifts are sensitive to the secondary structure, and intermolecular contacts can be identified to build a model of the fibril architecture.
6. Cryo-Electron Microscopy (Cryo-EM)
-
Sample Vitrification: A small volume of the fibril solution is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.
-
Data Collection: The vitrified grids are imaged in a cryo-electron microscope, collecting thousands of images of the fibrils in different orientations.
-
Image Processing and 3D Reconstruction: The images are processed to reconstruct a high-resolution 3D density map of the fibril. An atomic model of the fibril structure is then built into this map.
Structural Insights and Signaling Pathways
The structural polymorphism of α-synuclein fibrils, influenced by mutations, has significant implications for disease pathogenesis. Different fibril strains can exhibit varying levels of cytotoxicity and seeding capacity, potentially contributing to the clinical heterogeneity observed in synucleinopathies.
Caption: Impact of mutations on α-synuclein fibril structure and pathology.
Unveiling the Aggregation Propensity: A Comparative Guide to the Seeding Activity of Alpha-Synuclein Strains
For researchers, scientists, and drug development professionals navigating the complex landscape of synucleinopathies, understanding the distinct seeding activities of different alpha-synuclein (α-syn) strains is paramount. These structurally distinct polymorphs of aggregated α-syn are increasingly recognized as key drivers of the diverse pathological and clinical presentations observed in diseases like Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA).[1][2][3] This guide provides an objective comparison of the seeding performance of various α-syn strains, supported by experimental data and detailed methodologies, to aid in the design of more targeted research and therapeutic strategies.
The "prion-like" propagation of misfolded α-syn, where pathological aggregates template the conversion of native protein, is a central tenet of disease progression in synucleinopathies.[4][5][6] Different "strains" or polymorphs of α-syn fibrils, however, exhibit marked differences in their ability to seed this aggregation, influencing the kinetics of fibril formation, the morphology of the resulting aggregates, and the specific cell types affected.[3][7][8] This heterogeneity is a critical factor in the differential diagnosis and the development of strain-specific therapies.[9][10]
Comparative Seeding Activity of this compound-Synuclein Strains
The seeding activity of various α-synuclein strains can be quantified using several in vitro and cellular assays. The following table summarizes key quantitative data from studies comparing the seeding propensity of different α-syn polymorphs.
| Strain/Polymorph | Assay Type | Key Seeding Parameters | Observations | Reference |
| Fibrils (in vitro generated) | Thioflavin T (ThT) Aggregation Assay | Shorter lag phase, faster aggregation rate compared to monomers. | Act as potent seeds, accelerating the fibrillization of monomeric α-syn.[11] | [11] |
| Oligomers (in vitro generated) | ThT Aggregation Assay / Neuronal Seeding | Did not seed fibril formation in vitro or induce significant p-α-syn inclusions in neurons. | Less efficient at seeding fibrillar aggregation compared to fibrils.[12] | [12] |
| Ribbons (in vitro generated) | Cryo-EM and Seeding Assay | Displayed different seeding capacities compared to other polymorphs. | Structural differences at the fibril level translate to functional differences in seeding.[13] | [13] |
| MSA-derived α-syn aggregates | RT-QuIC / In vivo inoculation | Higher seeding activity and more potent inducers of pathology compared to PD-derived aggregates.[8][9] | MSA strains exhibit greater potency in seeding α-syn pathology.[8][9] | [8][9] |
| DLB-derived α-syn aggregates | RT-QuIC | Different seeding kinetics compared to PD-derived seeds. Generated proteinase K-resistant fibrillar species.[9][10] | DLB and PD strains are biochemically and kinetically distinct.[9][10] | [9][10] |
| PD-derived α-syn aggregates | RT-QuIC | Failed to efficiently convert wild-type α-synuclein substrate under conditions where DLB seeds were active.[10] | Exhibit lower seeding propensity in certain RT-QuIC paradigms compared to DLB strains.[10] | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of α-synuclein seeding activity. Below are outlines of key experimental protocols cited in the comparison.
Thioflavin T (ThT) Aggregation Assay
This assay monitors the kinetics of amyloid fibril formation in real-time.[14]
-
Preparation of α-Synuclein Monomers and Seeds:
-
Assay Setup:
-
A reaction mixture is prepared containing monomeric α-synuclein, Thioflavin T dye, and the specific α-synuclein seed strain being tested.
-
The mixture is incubated in a microplate reader with intermittent shaking at 37°C.[15]
-
-
Data Acquisition:
-
Data Analysis:
-
The fluorescence intensity is plotted against time to generate aggregation curves.
-
Key parameters such as the lag time (time to initial fluorescence increase) and the apparent rate constant of aggregation (slope of the exponential phase) are calculated to compare seeding efficiency.
-
Real-Time Quaking-Induced Conversion (RT-QuIC) Assay
RT-QuIC is a highly sensitive method for detecting pathological α-synuclein seeds in biological samples.[4][17][18]
-
Reaction Mixture Preparation:
-
Seeding:
-
Amplification Cycles:
-
The plate is subjected to cycles of shaking (quaking) and incubation in a fluorescence plate reader.[22] The shaking fragments the growing aggregates, creating more seeds for amplification.
-
-
Fluorescence Monitoring:
-
ThT fluorescence is monitored in real-time to detect the amplification of α-synuclein aggregates.[17]
-
-
Analysis:
Cell-Based Seeding Assay
These assays assess the ability of exogenous α-synuclein strains to induce the aggregation of endogenous α-synuclein within cultured cells.[5][23][24]
-
Cell Culture:
-
Treatment with α-Synuclein Seeds:
-
Cells are treated with well-characterized α-synuclein strains (e.g., PFFs).[24]
-
-
Incubation:
-
Cells are incubated for a period ranging from days to weeks to allow for the uptake of seeds and the induction of intracellular aggregation.
-
-
Detection of Aggregates:
-
Intracellular α-synuclein aggregates are typically detected by immunofluorescence staining for phosphorylated α-synuclein (pSer129), a common pathological marker.[12]
-
-
Quantification:
-
The extent of induced aggregation can be quantified by measuring the fluorescence intensity or the number and size of intracellular inclusions.
-
Visualizing the Process: Workflows and Pathways
To better illustrate the experimental and biological processes involved in α-synuclein seeding, the following diagrams are provided.
Caption: Experimental workflow for comparing α-synuclein seeding activity.
Caption: Generalized pathway of α-synuclein seeding and induced pathology.
References
- 1. Frontiers | The Concept of α-Synuclein Strains and How Different Conformations May Explain Distinct Neurodegenerative Disorders [frontiersin.org]
- 2. The Concept of α-Synuclein Strains and How Different Conformations May Explain Distinct Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of α-Synuclein Strains in the Pathogenesis of Parkinson’s Disease: A Retrospective Study[v1] | Preprints.org [preprints.org]
- 4. α-Synuclein Seeding Assay Using RT-QuIC | Springer Nature Experiments [experiments.springernature.com]
- 5. α-Synuclein Seeding Assay Using Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Differential seeding and propagating efficiency of α-synuclein strains generated in different conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. α-Synuclein Strains Target Distinct Brain Regions and Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Seeding variability of different this compound synuclein strains in synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fibril growth and seeding capacity play key roles in α-synuclein-mediated apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cryo-EM of full-length α-synuclein reveals fibril polymorphs with a common structural kernel [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. This compound Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. α-Synuclein Seeding Assay Using RT-QuIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Seed amplification assay for the detection of pathologic this compound-synuclein aggregates in cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improving protocols for α-synuclein seed amplification assays: analysis of preanalytical and analytical variables and identification of candidate parameters for seed quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Refining α-synuclein seed amplification assays to distinguish Parkinson's disease from multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The past, present, and future roles of α-synuclein seed amplification assays [movementdisorders.org]
- 23. Cellular models of this compound–synuclein toxicity and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cellular Models of this compound-Synuclein Aggregation: What Have We Learned and Implications for Future Study [mdpi.com]
Unraveling the Pathogenic Embrace: An In Vitro Comparison of Alpha-Synuclein and Tau Cross-Seeding
A deep dive into the molecular interplay between two key proteins implicated in neurodegenerative diseases reveals a complex and synergistic relationship. This guide provides a comparative analysis of in vitro studies on the cross-seeding of alpha-synuclein and tau, offering researchers, scientists, and drug development professionals a comprehensive overview of the experimental data and methodologies in this critical area of research.
The co-occurrence of this compound-synuclein and tau pathologies is a hallmark of several neurodegenerative disorders, including Parkinson's disease with dementia and certain forms of Alzheimer's disease.[1][2][3] Understanding the mechanisms by which these two proteins interact and promote each other's aggregation is crucial for the development of effective therapeutic strategies. In vitro studies provide a controlled environment to dissect the molecular intricacies of this pathological cross-talk.
Quantitative Comparison of Cross-Seeding Effects
In vitro assays consistently demonstrate that this compound-synuclein and tau can directly interact and synergistically promote each other's fibrillation.[1] The following tables summarize key quantitative findings from representative studies, highlighting the impact of cross-seeding on the aggregation kinetics of both proteins.
| Experiment | Protein Monomer | Seed | Lag Time (hours) | Maximum ThT Fluorescence (Arbitrary Units) | Reference |
| Tau Aggregation | Tau (K18) | - | ~20 | 100 | [4] |
| Tau (K18) | This compound-Synuclein Fibrils | ~10 | 150 | [4] | |
| This compound-Synuclein Aggregation | This compound-Synuclein | - | ~30 | 80 | [4] |
| This compound-Synuclein | Tau Fibrils (K18) | ~25 | 120 | [4] | |
| Co-aggregation | This compound-Synuclein + Tau (K19) | - | ~15 | 200 | [1] |
Table 1: Effect of Cross-Seeding on Aggregation Kinetics. This table illustrates the typical acceleration of amyloid fibril formation observed in Thioflavin T (ThT) fluorescence assays when monomers of one protein are seeded with pre-formed fibrils of the other. The presence of this compound-synuclein fibrils significantly reduces the lag phase of tau aggregation and increases the total amount of aggregated tau. A similar, albeit less pronounced, effect is seen when tau fibrils are used to seed this compound-synuclein aggregation. Co-incubation of both monomers also leads to a marked acceleration of aggregation.[1][4]
| Cell Line | Expressed Protein | Seed Treatment | Seeding Efficiency (% of control) | Reference |
| HEK293T | Human P301L Tau | This compound-Synuclein Fibrils | 180% | [4] |
| Human P301L Tau | Tau + this compound-Synuclein Copolymers | 250% | [4] | |
| HEK293T | Human WT this compound-Synuclein | Tau Fibrils (K18) | 130% | [4] |
| Human WT this compound-Synuclein | Tau + this compound-Synuclein Copolymers | 110% | [4] |
Table 2: Cellular Seeding Efficiency. This table presents data from cell-based assays where the seeding competency of different fibrillar species is evaluated. This compound-synuclein fibrils can efficiently seed the aggregation of intracellular tau.[4] Interestingly, copolymer fibrils containing both tau and this compound-synuclein show an even greater potency in seeding tau pathology, while their effect on this compound-synuclein seeding is less pronounced.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in this field. Below are protocols for key experiments cited in the comparison.
Thioflavin T (ThT) Fluorescence Aggregation Assay
This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time.
-
Protein Preparation: Recombinant full-length human this compound-synuclein and tau (e.g., K18 fragment) are expressed in E. coli and purified to high homogeneity. Monomeric protein solutions are prepared by size-exclusion chromatography to remove any pre-existing aggregates.
-
Seed Preparation: Pre-formed fibrils (PFFs) of this compound-synuclein or tau are generated by incubating monomeric protein solutions under aggregating conditions (e.g., 37°C with continuous shaking) until fibril formation reaches a plateau, as monitored by ThT fluorescence. Fibrils are then fragmented by sonication to generate active seeds.
-
Assay Setup: Reactions are set up in a 96-well black, clear-bottom plate. Each well contains a final volume of 100-200 µL.
-
Monomer Solution: Prepare a solution of monomeric this compound-synuclein or tau at a final concentration of 10-100 µM in an appropriate buffer (e.g., PBS, pH 7.4).
-
Thioflavin T: Add ThT to a final concentration of 10-25 µM.[5]
-
Seeds: For seeded reactions, add 1-10% (w/w) of sonicated PFFs to the monomer solution.
-
-
Incubation and Measurement: The plate is sealed and incubated in a plate reader at 37°C with intermittent shaking. ThT fluorescence is measured at regular intervals (e.g., every 15-30 minutes) with excitation at ~440-450 nm and emission at ~480-485 nm.[5][6]
-
Data Analysis: The fluorescence intensity is plotted against time to generate aggregation curves. The lag time and the maximum fluorescence intensity are calculated to quantify the aggregation kinetics.
Cell-Based Seeding Assay
This assay assesses the ability of exogenous protein aggregates to induce the aggregation of endogenous proteins within a cellular environment.
-
Cell Culture: Human embryonic kidney (HEK293T) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently transfected with plasmids encoding the protein of interest (e.g., human P301L mutant tau or wild-type this compound-synuclein).
-
Seed Treatment: 24 hours post-transfection, the culture medium is replaced with fresh medium containing the desired concentration of sonicated PFFs (e.g., 1-2 µM).[4]
-
Incubation: Cells are incubated with the seeds for 48-72 hours to allow for internalization and induction of intracellular aggregation.
-
Biochemical Fractionation: Cells are harvested and lysed in a Triton X-100-containing buffer to separate the soluble and insoluble protein fractions. The insoluble fraction, containing the aggregated protein, is collected by centrifugation.
-
Western Blot Analysis: The amount of aggregated protein in the insoluble fraction is quantified by Western blotting using specific antibodies against tau or this compound-synuclein.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of the protein aggregates formed in vitro.
-
Sample Preparation: A small aliquot (e.g., 5 µL) of the protein aggregate solution is applied to a carbon-coated copper grid for 1-5 minutes.
-
Negative Staining: The excess sample is wicked away with filter paper, and the grid is washed with distilled water. The grid is then stained with a 2% (w/v) solution of uranyl acetate for 1-2 minutes.
-
Imaging: The grid is allowed to air dry completely before being imaged using a transmission electron microscope. The resulting micrographs reveal the ultrastructure of the fibrils, such as their width, length, and twisting periodicity. For co-aggregation studies, immunogold labeling with antibodies specific to this compound-synuclein and tau can be used to visualize the distribution of each protein within the fibrils.[7]
Visualizing the Interplay
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanism of this compound-synuclein and tau cross-seeding.
References
- 1. Structural basis of the interplay between α-synuclein and Tau in regulating pathological amyloid aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential cross-seeding properties of tau and α-synuclein in mouse models of tauopathy and synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | α-synuclein and tau: interactions, cross-seeding, and the redefinition of synucleinopathies as complex proteinopathies [frontiersin.org]
- 4. Differential cross-seeding properties of tau and α-synuclein in mouse models of tauopathy and synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 6. agilent.com [agilent.com]
- 7. m.youtube.com [m.youtube.com]
Small Molecule Inhibitors of Alpha-Synuclein Aggregation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aggregation of the alpha-synuclein (α-Syn) protein is a pathological hallmark of several neurodegenerative diseases, including Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. This process involves the misfolding of soluble α-Syn monomers into neurotoxic oligomers and insoluble amyloid fibrils. Consequently, the inhibition of α-Syn aggregation by small molecules represents a promising therapeutic strategy. This guide provides a comparative overview of the efficacy of several small molecule inhibitors, supported by experimental data and detailed methodologies.
Comparative Efficacy of Small Molecule Inhibitors
The following tables summarize the in vitro and in cellulo efficacy of prominent small molecule inhibitors targeting this compound-synuclein aggregation. It is important to note that direct comparison of potency can be challenging due to variations in experimental conditions across different studies.
| Inhibitor | Assay Type | α-Synuclein Concentration | Inhibitor Concentration | % Inhibition | Reference |
| SynuClean-D | Thioflavin T (ThT) Assay | 70 µM | 100 µM | ~53% | [1] |
| ThT Assay | 70 µM | 10 µM | ~34% | [1] | |
| H4 Cell-based Assay | - | 10 µM | Significant reduction in inclusions | ||
| ZPD-2 | ThT Assay | 70 µM | 100 µM | ~80% | [2] |
| ThT Assay (A30P variant) | - | - | ~96% | [3] | |
| ThT Assay (H50Q variant) | - | - | ~94% | [3] | |
| Anle138b | ThT Assay | - | - | Inhibition of oligomer formation | [4][5] |
| Binding Assay | - | - | Kd = 190 ± 120 nM (for fibrils) | [5] | |
| Fasudil | ThT Assay | 100 µM | 10:1 (Fasudil:α-Syn) | Delayed nucleation & reduced slope | [6] |
| H4 Cell-based Assay | - | - | Significant reduction in aggregation | [7] |
Table 1: In Vitro and In Cellulo Efficacy of Small Molecule Inhibitors on this compound-Synuclein Aggregation. This table presents a summary of the inhibitory effects of selected small molecules on α-Syn aggregation as determined by various assays. The percentage of inhibition and other qualitative observations are provided along with the experimental context.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in this compound-synuclein aggregation and the experimental approaches to study its inhibition, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. health.uconn.edu [health.uconn.edu]
- 4. Synthesis and Preliminary Characterization of Putative Anle138b-Centered PROTACs against α-Synuclein Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro and In Vivo Models of Alpha-Synuclein Pathology
For Researchers, Scientists, and Drug Development Professionals
The misfolding and aggregation of alpha-synuclein are central to the pathology of a range of neurodegenerative disorders, collectively known as synucleinopathies, which include Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. To investigate the mechanisms of this compound-synuclein-driven neurodegeneration and to develop effective therapeutic interventions, a variety of experimental models have been established. These models, broadly categorized as in vitro and in vivo, each offer unique advantages and limitations in recapitulating the complexities of human disease. This guide provides an objective comparison of these models, supported by experimental data, detailed protocols, and visual representations of key biological processes.
Key Differences at a Glance
In vitro models, which utilize cellular systems outside of a living organism, provide a controlled environment for dissecting molecular mechanisms. They are generally high-throughput and ethically less complex than animal studies.[1] In contrast, in vivo models, which employ living organisms, offer a more holistic view of the disease process, incorporating the complexities of a whole biological system, including the immune response and systemic effects.[2]
Quantitative Comparison of this compound-Synuclein Pathology Models
The choice of model system can significantly impact the observed kinetics of this compound-synuclein aggregation, its toxicity, and its propagation. The following tables summarize quantitative data from various studies to highlight these differences.
Table 1: Comparison of this compound-Synuclein Aggregation Kinetics
| Model System | This compound-Synuclein Variant | Method | Key Findings |
| In Vitro | |||
| Recombinant Protein | Wild-Type, A30P, E46K, A53T | Thioflavin T (ThT) fluorescence assay | Disease-associated mutants (A30P, E46K, A53T) generally exhibit faster aggregation kinetics compared to wild-type this compound-synuclein.[3][4] |
| Recombinant Protein | αSyn-140, αSyn-112, αSyn-98 | ThT fluorescence assay | Splice isoforms αSyn-112 and αSyn-98 show accelerated aggregation kinetics compared to the full-length αSyn-140.[5] |
| Yeast (S. cerevisiae) | Wild-Type vs. A53T | Microfluidics-controlled expression and fluorescence microscopy | The aggregation threshold for the A53T mutant is approximately 56% of that for wild-type this compound-synuclein, indicating a higher propensity to aggregate.[6] |
| In Vivo | |||
| Transgenic Mice (M83) | Human A53T | Intramuscular injection of mutant αS fibrils (H50Q, G51D, A53E) | Injection of H50Q, G51D, or A53E fibrils leads to a modestly decreased time to paralysis compared to wild-type fibrils.[7][8][9] E46K fibrils show significantly delayed and less efficient seeding.[7][8][9] |
Table 2: Comparison of this compound-Synuclein-Mediated Neurotoxicity
| Model System | This compound-Synuclein Variant | Method | Key Findings |
| In Vitro | |||
| Primary Hippocampal Neurons | Wild-Type Pre-formed Fibrils (PFFs) | Electrophysiology (mEPSC frequency) | PFFs induce a time- and dose-dependent reduction in synaptic activity.[10] |
| Dopaminergic N27 Cells | Wild-Type PFFs | Western blot for cellular senescence markers | PFFs induce changes in cellular senescence markers (decreased Lamin B1 and HMGB1, increased p21).[11] |
| In Vivo | |||
| C. elegans | Wild-Type, A30P, A53T, A56P, TP | Visualization of dopaminergic neuron degeneration | Expression of rationally designed pre-fibrillar, oligomer-forming mutants (A56P, TP) leads to more pronounced neurodegeneration (63-88% neurite defects) compared to wild-type (8-13%) and familial mutants (A30P: 42-45%, A53T: 36-48%).[12] |
| Rats | Wild-Type PFFs + AAV-α-synuclein ("SynFib" model) | Immunohistochemistry for dopaminergic neuron loss | Combined PFF injection and AAV-mediated overexpression of this compound-synuclein in the substantia nigra leads to >60% dopamine cell loss.[13] |
Table 3: Comparison of this compound-Synuclein Propagation Efficiency
| Model System | This compound-Synuclein Variant/Strain | Method | Key Findings |
| In Vitro | |||
| Primary Neurons | Recombinant PFFs | Immunocytochemistry for pS129-α-synuclein | PFFs can induce the recruitment of endogenous this compound-synuclein into pathological aggregates.[10][14] |
| In Vivo | |||
| Transgenic Mice (M20) | Wild-Type, H50Q, G51D, A53E PFFs | Immunohistochemistry for pS129-α-synuclein | Hippocampal injection of H50Q and G51D fibrils results in more widespread pathology compared to wild-type fibrils.[7] |
| Transgenic Mice (human wild-type α-syn) | Three different in vitro generated PFF strains (A, B, C) | Immunohistochemistry for pS129-α-synuclein following intramuscular injection | Different PFF strains exhibit distinct seeding and propagation efficiencies, with one strain generated in mildly acidic buffer (Strain C) showing the most effective propagation from the periphery to the central nervous system.[15] |
| Wild-Type Mice | Brain lysates from Multiple System Atrophy (MSA) patients vs. recombinant PFFs | Immunohistochemistry for pS129-α-synuclein | MSA brain lysates induce pathology in transgenic mice expressing A53T human this compound-synuclein, but not in those expressing wild-type human this compound-synuclein, suggesting strain-like properties.[16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are summaries of key experimental protocols.
Protocol 1: In Vitro Generation of this compound-Synuclein Pre-formed Fibrils (PFFs)
This protocol outlines the steps for generating this compound-synuclein PFFs from recombinant monomeric protein, a critical reagent for both in vitro and in vivo seeding models.[17][18][19][20][21][22]
-
Monomer Preparation:
-
Start with purified, endotoxin-low recombinant this compound-synuclein monomer.
-
Thaw the monomer on ice.
-
Centrifuge at high speed (e.g., 12,000-15,000 x g) for 10 minutes at 4°C to remove any pre-existing aggregates.
-
Carefully collect the supernatant.
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
-
Fibril Assembly:
-
Dilute the monomeric protein to a final concentration of 5 mg/mL in a sterile phosphate-buffered saline (PBS) solution.
-
Incubate the solution in a thermomixer at 37°C with continuous shaking (e.g., 1000 rpm) for 5-7 days. The solution should become visibly turbid.
-
-
Quality Control:
-
Sedimentation Assay: Centrifuge an aliquot of the fibril solution at high speed. A pellet should be visible, indicating the formation of insoluble fibrils.
-
Thioflavin T (ThT) Assay: Mix an aliquot of the fibril solution with ThT dye. A significant increase in fluorescence compared to monomeric protein confirms the presence of amyloid-like fibrils.
-
Transmission Electron Microscopy (TEM): Visualize an aliquot of the fibril solution under an electron microscope to confirm the presence of fibrillar structures.
-
-
Sonication for Seeding:
-
Prior to use in seeding experiments, sonicate the PFFs to generate smaller fragments (typically around 50 nm in length), which are more efficient at seeding. Use a probe sonicator with optimized power and pulse settings.
-
-
Storage:
-
Aliquot the sonicated PFFs into single-use tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: In Vivo this compound-Synuclein Seeding Model via Stereotaxic Injection of PFFs
This protocol describes the induction of this compound-synuclein pathology in the brains of rodents through the stereotaxic injection of PFFs.[13][19][23][24][25]
-
Animal Preparation:
-
Use adult mice or rats (e.g., wild-type C57BL/6J mice or Sprague-Dawley rats).
-
Anesthetize the animal using isoflurane or another appropriate anesthetic.
-
Secure the animal in a stereotaxic frame.
-
-
PFF Preparation:
-
Thaw an aliquot of sonicated PFFs at room temperature.
-
Dilute the PFFs to the desired concentration (e.g., 2-5 mg/mL) in sterile PBS.
-
-
Stereotaxic Injection:
-
Make a small incision in the scalp to expose the skull.
-
Drill a small burr hole at the desired coordinates for the target brain region (e.g., striatum or substantia nigra).
-
Slowly inject a small volume (e.g., 2-5 µL) of the PFF solution into the target region using a microsyringe.
-
Leave the needle in place for a few minutes after the injection to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle and suture the scalp incision.
-
-
Post-operative Care and Monitoring:
-
Provide appropriate post-operative care, including analgesics and monitoring for any adverse effects.
-
House the animals for the desired duration of the experiment (typically weeks to months).
-
-
Pathological Analysis:
-
At the end of the experiment, perfuse the animals and collect the brains.
-
Process the brain tissue for immunohistochemical analysis of this compound-synuclein pathology (e.g., using antibodies against phosphorylated this compound-synuclein at serine 129), neuroinflammation (e.g., markers for microglia and astrocytes), and neuronal loss (e.g., tyrosine hydroxylase staining for dopaminergic neurons).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound-synuclein pathology can aid in understanding the experimental models and the disease itself.
This compound-Synuclein Aggregation and Neurotoxicity Pathway
The following diagram illustrates the conformational changes of this compound-synuclein from its soluble monomeric state to the formation of neurotoxic oligomers and insoluble fibrils, which are hallmarks of synucleinopathies.
Caption: this compound-synuclein aggregation and neurotoxicity pathway.
Cell-to-Cell Propagation of this compound-Synuclein
This diagram illustrates the proposed mechanisms by which pathological this compound-synuclein can spread from one neuron to another, contributing to the progression of the disease.
Caption: Mechanisms of this compound-synuclein cell-to-cell propagation.
Experimental Workflow for PFF-based Models
This diagram outlines the general workflow for generating and utilizing this compound-synuclein pre-formed fibrils in both in vitro and in vivo models.
Caption: Experimental workflow for PFF-based models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of α-synuclein in vitro aggregation kinetics by its alternative splice isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Characterization of α-Synuclein Aggregation in Living Cells through Automated Microfluidics Feedback Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the in vivo induction and transmission of α-synuclein pathology by mutant α-synuclein fibril seeds in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the in vivo induction and transmission of α-synuclein pathology by mutant α-synuclein fibril seeds in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. α-Synuclein (αSyn) Preformed Fibrils Induce Endogenous αSyn Aggregation, Compromise Synaptic Activity and Enhance Synapse Loss in Cultured Excitatory Hippocampal Neurons | Journal of Neuroscience [jneurosci.org]
- 11. This compound-Synuclein Preformed Fibrils Induce Cellular Senescence in Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pre-fibrillar α-synuclein variants with impaired β-structure increase neurotoxicity in Parkinson's disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Combined α-Synuclein/Fibril (SynFib) Model of Parkinson-Like Synucleinopathy Targeting the Nigrostriatal Dopamine System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Quality Over Quantity: Advantages of Using this compound-Synuclein Preformed Fibril Triggered Synucleinopathy to Model Idiopathic Parkinson’s Disease [frontiersin.org]
- 15. Differential seeding and propagating efficiency of α-synuclein strains generated in different conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative analyses of the in vivo induction and transmission of α-synuclein pathology in transgenic mice by MSA brain lysate and recombinant α-synuclein fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. michaeljfox.org [michaeljfox.org]
- 18. michaeljfox.org [michaeljfox.org]
- 19. Generation of this compound-Synuclein Preformed Fibrils from Monomers and Use In Vivo [jove.com]
- 20. Generation of this compound-Synuclein Preformed Fibrils from Monomers and use In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. biospective.com [biospective.com]
- 24. researchgate.net [researchgate.net]
- 25. Modeling α-Synuclein Propagation with Preformed Fibril Injections - PMC [pmc.ncbi.nlm.nih.gov]
structural differences between patient-derived and synthetic alpha-synuclein strains
A comparative analysis of patient-derived and synthetic alpha-synuclein strains is crucial for researchers in the field of neurodegenerative diseases. This guide provides an objective comparison of their structural and functional differences, supported by experimental data, to aid scientists and drug development professionals in their research.
Structural and Functional Differences
This compound-synuclein (α-syn) is an intrinsically disordered protein that can aggregate into various fibrillar structures, or "strains," implicated in synucleinopathies such as Parkinson's disease (PD), Multiple System Atrophy (MSA), and Dementia with Lewy Bodies (DLB).[1][2] The structural polymorphism of these strains is thought to underlie the clinical and pathological heterogeneity of these diseases.[3][4][5]
Patient-derived α-synuclein strains , isolated from the brains of individuals with synucleinopathies, exhibit distinct structural and pathological characteristics compared to their synthetic counterparts , which are typically generated by inducing the aggregation of recombinant α-synuclein in vitro.[6][7]
Cryo-electron microscopy (cryo-EM) has revealed that fibrils amplified from patient brain homogenates possess unique folds that differ from previously characterized in vitro generated fibrils.[8] For instance, α-synuclein fibrils from MSA patients are composed of two distinct types of twisted filaments, whereas fibrils from DLB patients are thinner and lack this twisted morphology.[6] In contrast, synthetic α-synuclein can form a variety of polymorphs, such as "ribbons" (flat and twisted) and "fibrils" (cylindrical), depending on the in vitro conditions.[6]
Functionally, these structural differences translate into varying degrees of pathogenicity. MSA-derived strains, for example, have been shown to be significantly more potent in inducing motor deficits, neurodegeneration, α-synuclein pathology, and neuroinflammation in animal models when compared to PD and DLB strains.[3][4][5] This suggests that the specific conformation of α-synuclein aggregates dictates the characteristics of the resulting synucleinopathy.[3][4]
Post-translational modifications (PTMs), such as phosphorylation, ubiquitination, and nitration, are abundant in α-synuclein from pathological inclusions in patient brains and are believed to play a critical role in the aggregation process and strain determination.[9][10][11][12] These modifications are often absent or not precisely replicated in synthetic α-synuclein preparations, contributing to the observed structural and functional disparities.
Quantitative Data Comparison
The following tables summarize the key quantitative and qualitative differences between patient-derived and synthetic this compound-synuclein strains based on published experimental data.
Table 1: Structural Comparison of this compound-Synuclein Strains
| Feature | Patient-Derived (MSA) | Patient-Derived (DLB) | Synthetic (Recombinant) |
| Morphology | Twisted, ribbon-like filaments[6][7] | Thinner, less twisted filaments[6][7] | Polymorphic (e.g., ribbons, fibrils)[6] |
| Protofilament Arrangement | Two protofilaments forming a polar fibril[13][14] | Specific arrangement can vary[6] | Two protofilaments, often staggered[13][14][15] |
| Core Structure (Cryo-EM) | Unique folds, distinct from synthetic[8] | Unique folds, distinct from synthetic[16] | Well-defined core, typically residues 38-95[13][14][15] |
| Post-Translational Modifications | Abundant (e.g., phosphorylation, ubiquitination)[9][17] | Present, but may differ from MSA[9] | Typically absent unless specifically introduced[18] |
Table 2: Pathological and Biochemical Comparison
| Feature | Patient-Derived (MSA) | Patient-Derived (PD) | Patient-Derived (DLB) | Synthetic (Recombinant) |
| Seeding Potency | High[6] | Moderate to High[3][4] | Low to Modest[3][4][5] | Variable, dependent on polymorph[6] |
| In Vivo Neurotoxicity | High[3][4][7] | Moderate[3][4] | Low to Modest[3][4][5] | Variable, strain-dependent[19] |
| Induction of Neuroinflammation | High[3][4] | Moderate[3][4] | Low[3][4] | Variable[19] |
| Propagation in Animal Models | Robust[20] | Evident[20] | Limited[3][4] | Can propagate, but may differ from patient-derived[20] |
| Protease Resistance | High[7] | Moderate[7] | Variable[7] | Variable[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of this compound-synuclein strains.
Expression and Purification of Recombinant Human α-Synuclein
This protocol is adapted from established methods for producing synthetic α-synuclein.[18][21]
-
Transformation: Transform a plasmid containing the human α-synuclein gene into E. coli BL21 (DE3) cells.
-
Culture: Grow the transformed cells in Terrific Broth medium at 37°C with shaking.
-
Induction: Induce protein expression with IPTG.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a high-salt buffer. Lyse the cells by sonication.
-
Purification:
-
Boil the lysate for 15-20 minutes to precipitate heat-labile proteins.
-
Centrifuge to remove precipitated proteins and collect the supernatant.
-
Dialyze the supernatant against a low-salt buffer.
-
Apply the dialyzed sample to an anion-exchange chromatography column (e.g., Hi-Trap Q HP).
-
Elute α-synuclein using a linear salt gradient.
-
Confirm the purity of fractions using SDS-PAGE.
-
Perform gel filtration chromatography as a final purification step.
-
-
Storage: Concentrate the purified protein, aliquot, and store at -80°C.
Preparation of Patient-Derived α-Synuclein Seeds via PMCA
Protein Misfolding Cyclic Amplification (PMCA) is used to amplify α-synuclein aggregates from brain tissue.[3][4]
-
Brain Homogenate Preparation: Homogenize post-mortem brain tissue from a confirmed synucleinopathy case in a conversion buffer.
-
PMCA Reaction:
-
Mix a small amount of the brain homogenate (the "seed") with a substrate solution containing recombinant human α-synuclein monomer.
-
Subject the mixture to cycles of sonication and incubation in a programmable sonicator. Sonication breaks down larger aggregates, creating more fibril ends for monomer recruitment, while incubation allows for fibril elongation.
-
-
Monitoring Amplification: Monitor the aggregation process using Thioflavin T (ThT) fluorescence.
-
Characterization: Characterize the amplified fibrils using transmission electron microscopy (TEM) and Western blotting.
Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
Cryo-EM provides high-resolution structural information of α-synuclein fibrils.[13][15][22]
-
Sample Preparation: Apply a small volume of the purified fibril solution to a cryo-EM grid.
-
Vitrification: Plunge-freeze the grid in liquid ethane to embed the fibrils in a thin layer of vitreous ice.
-
Data Acquisition: Collect images of the frozen fibrils using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing:
-
Perform motion correction and contrast transfer function (CTF) estimation.
-
Pick individual fibril segments from the micrographs.
-
Perform 2D and 3D classification to select for homogenous fibril populations.
-
-
3D Reconstruction: Reconstruct a high-resolution 3D map of the fibril using helical reconstruction software.
-
Model Building: Build an atomic model of the α-synuclein protein into the cryo-EM density map.
Mass Spectrometry for Post-Translational Modification Analysis
Mass spectrometry (MS) is a powerful tool for identifying and quantifying PTMs on α-synuclein.[9][23]
-
Sample Preparation: Isolate α-synuclein from brain tissue or cell lysates, often through immunoprecipitation.
-
Enzymatic Digestion: Digest the purified α-synuclein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the separated peptides using tandem mass spectrometry (MS/MS). The first mass spectrometer selects peptides of a specific mass-to-charge ratio, which are then fragmented. The second mass spectrometer analyzes the masses of the resulting fragments.
-
-
Data Analysis: Use specialized software to search the fragment ion spectra against a protein sequence database to identify the peptides and their PTMs.
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships.
Caption: Workflow for comparing patient-derived and synthetic α-synuclein strains.
Caption: Cascade from α-synuclein strain properties to pathological outcome.
References
- 1. Frontiers | Rationally Designed Variants of α-Synuclein Illuminate Its in vivo Structural Properties in Health and Disease [frontiersin.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. The structural differences between patient-derived α-synuclein strains dictate characteristics of Parkinson's disease, multiple system atrophy and dementia with Lewy bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The structural differences between patient-derived α-synuclein strains dictate characteristics of Parkinson’s disease, multiple system atrophy and dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structural differences between patient-derived α-synuclein strains dictate characteristics of Parkinson’s disease, … [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. The Concept of α-Synuclein Strains and How Different Conformations May Explain Distinct Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound-synuclein Post-translational Modifications as Potential Biomarkers for Parkinson Disease and Other Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Posttranslational Modifications of α-Synuclein, Their Therapeutic Potential, and Crosstalk in Health and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Roles of Post-translational Modifications on α-Synuclein in the Pathogenesis of Parkinson’s Diseases [frontiersin.org]
- 13. Research Collection | ETH Library [research-collection.ethz.ch]
- 14. Cryo-EM structure of this compound-synuclein fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cryo-EM structure of this compound-synuclein fibrils | eLife [elifesciences.org]
- 16. This compound-synuclein: a pathological factor with Aβ and tau and biomarker in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. youtube.com [youtube.com]
- 20. Differential pathological dynamics triggered by distinct Parkinson patient–derived α-synuclein extracts in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Expression and Purification of Human α-Synuclein | McGovern Medical School [med.uth.edu]
- 22. High-Resolution Cryo-EM Structure Determination of α-synuclein - A Prototypical Amyloid Fibril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Navigating the Landscape of Alpha-Synuclein Detection: A Comparative Guide to Seed Amplification Assays
For researchers, scientists, and drug development professionals, the accurate detection of pathological alpha-synuclein (α-syn) is paramount for advancing the diagnosis and treatment of synucleinopathies such as Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA). The emergence of α-synuclein seed amplification assays (α-syn SAA) has marked a significant breakthrough in this field, offering unprecedented sensitivity and specificity. This guide provides a comprehensive comparison of α-syn SAA performance across various patient samples and contrasts it with alternative detection methods, supported by experimental data and detailed methodologies.
The core principle of α-syn SAA lies in its ability to amplify minute quantities of misfolded α-syn aggregates, the pathological hallmark of synucleinopathies, present in patient biospecimens.[1][2] These assays, which include Real-Time Quaking-Induced Conversion (RT-QuIC) and Protein Misfolding Cyclic Amplification (PMCA), exploit the prion-like ability of pathological α-syn "seeds" to induce the misfolding and aggregation of recombinant α-syn substrate.[3][4] This amplification process allows for the detection of pathology at early stages of the disease.[2]
Performance of this compound-Synuclein Seed Amplification Assays: A Multi-Tissue Comparison
The diagnostic accuracy of α-syn SAA has been rigorously validated in numerous studies across a range of patient samples. Cerebrospinal fluid (CSF) has been the most extensively studied specimen, consistently demonstrating high sensitivity and specificity.[1][5] However, the quest for less invasive diagnostic procedures has driven research into more accessible tissues like skin, blood plasma, and olfactory mucosa.[2][6]
A multi-laboratory study confirmed the reproducibility and high diagnostic performance of α-syn SAA in CSF for early-stage Parkinson's disease, with sensitivity ranging from 86% to 96% and specificity from 93% to 100%.[7] A systematic review and network meta-analysis further solidified these findings, reporting an overall sensitivity of 86% and specificity of 92% across various tissues.[8] Notably, CSF, skin, and blood-derived extracellular vesicles have shown the highest diagnostic accuracy.[8]
| Sample Type | Assay Type | Sensitivity (%) | Specificity (%) | Key Findings & Citations |
| Cerebrospinal Fluid (CSF) | α-syn SAA (RT-QuIC/PMCA) | 86 - 96 | 90 - 100 | High diagnostic accuracy for early PD and other synucleinopathies. Considered a "golden standard" for α-syn SAA.[6][7][8][9][10] |
| Skin Biopsies | α-syn SAA (RT-QuIC/PMCA) | 73.2 - 94 | 78.6 - 98 | Minimally invasive with diagnostic performance nearly paralleling CSF.[6][10][11][12][13] A streamlined SAA on skin samples achieved 92.46% sensitivity and 93.33% specificity.[13] |
| Blood (Plasma/Extracellular Vesicles) | α-syn SAA | High | High | Extracellular vesicles from blood show high diagnostic accuracy.[8] A promising, minimally invasive avenue. |
| Olfactory Mucosa | α-syn SAA (RT-QuIC) | 47 | 100 | Variable sensitivity reported, with one study showing 47% sensitivity and 100% specificity.[11] The olfactory bulb is an early site of pathology.[6] |
| Submandibular Gland | α-syn SAA | 73.2 | 78.6 | A study reported these values for FFPE specimens, noting that frozen specimens may yield higher sensitivity and specificity.[10] |
| Urine | α-syn SAA | 22 | 100 | Proof-of-concept for α-syn detection, but currently low sensitivity.[11] |
| Saliva | α-syn SAA | Undetectable | - | α-synuclein was undetectable in one study.[11] |
Alternative Methods for this compound-Synuclein Detection
Prior to the advent of seed amplification assays, immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) were the primary tools for quantifying total α-synuclein in biological fluids.[14] While valuable, these methods have limitations.
Immunoassays (ELISA, MSD, Quanterix): These assays measure the total concentration of α-synuclein. However, they often fail to distinguish between the normal, monomeric form and the pathological, aggregated species.[14][15] Studies comparing different immunoassay platforms have shown variability in the quantified levels of total α-synuclein.[15][16][17] While sensitive enough to detect group-level differences between PD patients and controls, their utility as standalone diagnostic tools for individuals is limited by this lack of specificity for the pathological form.[17] A significant drawback is their inability to detect C-terminally truncated variants of α-synuclein, which are associated with the disease.[15][18]
Experimental Protocols
This compound-Synuclein Seed Amplification Assay (General Workflow)
The α-syn SAA protocol, while varying in specific parameters between laboratories, follows a general workflow. The two main variations are RT-QuIC and PMCA. RT-QuIC utilizes shaking-induced amplification and provides results more rapidly (1-5 days), while PMCA involves cycles of sonication and incubation and can take longer (13-15 days).[3][19]
1. Sample Preparation:
-
CSF: CSF is collected via lumbar puncture and can be used directly or after a brief centrifugation step.
-
Skin: A small skin biopsy is obtained, homogenized, and centrifuged to prepare a supernatant for analysis.
-
Other Tissues: Similar homogenization and extraction procedures are applied to other tissue samples like olfactory mucosa or submandibular gland.
2. Assay Reaction:
-
The prepared patient sample (the "seed") is added to a reaction mixture in a multi-well plate.
-
This mixture contains recombinant α-synuclein protein as the substrate, along with a fluorescent dye (e.g., Thioflavin T) that binds to amyloid fibrils.
-
Other components of the reaction buffer can include salts and detergents to optimize the amplification process.
3. Amplification:
-
The plate is subjected to cycles of vigorous shaking (in RT-QuIC) or sonication (in PMCA) interspersed with periods of incubation.
-
This energy input facilitates the fragmentation of growing aggregates, creating more "seeds" and exponentially amplifying the misfolded form.
4. Detection:
-
The aggregation process is monitored in real-time by measuring the fluorescence of the amyloid-binding dye.
-
A positive sample will show a characteristic sigmoidal curve of increasing fluorescence over time, indicating the amplification of α-synuclein aggregates.
Visualizing the Workflow
Caption: General workflow of an this compound-synuclein seed amplification assay.
Conclusion
This compound-synuclein seed amplification assays represent a paradigm shift in the diagnosis of synucleinopathies. Their high sensitivity and specificity, particularly in CSF and increasingly in more accessible tissues like skin, offer a reliable means of detecting the core pathology of these devastating neurodegenerative diseases. While alternative methods like traditional immunoassays have a role in quantifying total protein levels, they lack the diagnostic precision of SAAs, which specifically detect the disease-associated aggregated forms. The ongoing refinement of SAA protocols and their application to a wider range of minimally invasive biospecimens hold immense promise for early diagnosis, patient stratification in clinical trials, and the objective assessment of therapeutic interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. α-Synuclein seeding amplification assays for diagnosing synucleinopathies: an innovative tool in clinical implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α‐Synuclein Seed Amplification Assays in the Diagnosis of Synucleinopathies Using Cerebrospinal Fluid—A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RT-QuIC and Related Assays for Detecting and Quantifying Prion-like Pathological Seeds of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Accurate detection of pathologic α-synuclein in CSF, skin, olfactory mucosa, and urine with a uniform seeding amplification assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. This compound-Synuclein Seed Amplification Assays in Parkinson’s Disease: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Central and peripheral α‐synuclein in Parkinson disease detected by seed amplification assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.regionh.dk [research.regionh.dk]
- 12. Skin α-Synuclein Aggregation Seeding Activity as a Novel Biomarker for Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A skin-specific α-Synuclein seeding amplification assay for diagnosing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative Analysis of Total this compound-Synuclein (αSYN) Immunoassays Reveals That They Do Not Capture the Diversity of Modified αSYN Proteoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody‐based methods for the measurement of α‐synuclein concentration in human cerebrospinal fluid – method comparison and round robin study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Different Platform Immunoassays for the Measurement of Plasma this compound-Synuclein in Parkinson's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative Analysis of Total this compound-Synuclein (αSYN) Immunoassays Reveals That They Do Not Capture the Diversity of Modified αSYN Proteoforms | Parkinson's Disease [michaeljfox.org]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to Alpha Emitter Waste Disposal
For researchers, scientists, and drug development professionals, the proper handling and disposal of alpha-emitting radioactive waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and efficient management of this compound waste streams. By adhering to these procedures, laboratories can build a strong foundation of trust and safety, extending value beyond the products they create.
This compound-emitting radionuclides, while having a short range, pose a significant internal hazard if inhaled or ingested. Therefore, meticulous adherence to disposal protocols is paramount to protect personnel and the environment.
Key Principles of this compound Waste Management
The overriding principle for managing laboratory waste is to have a disposal plan in place before any experiment begins.[1] This ensures that all generated waste, including this compound-contaminated materials, is handled in accordance with regulatory requirements, preventing unexpected complications. The primary strategies for managing radioactive waste involve a tiered approach: prevention and minimization, recycling and reuse, and finally, treatment and disposal.[1]
A crucial first step in managing this compound waste is characterization , which involves determining the radiological, chemical, and physical properties of the waste.[2] This includes identifying the specific this compound-emitting isotopes, their activity levels, and the presence of any hazardous chemical components, which would classify the material as "mixed waste."[2]
Procedural Guidance: From Generation to Disposal
The following sections provide a step-by-step guide for the proper disposal of this compound-emitting radioactive waste in a laboratory setting.
Step 1: Waste Segregation at the Source
Proper segregation of radioactive waste is fundamental to a safe and compliant disposal process.[1][3] Waste should be separated based on the specific isotope and its physical form.
Segregation Guidelines:
-
By Isotope: Whenever possible, waste from different this compound-emitting radionuclides should be collected in separate containers.[1][3] Some jurisdictions may permit the commingling of specific isotopes like Tritium (³H) and Carbon-14 (¹⁴C), but as a general rule for this compound emitters, separation is key.[4]
-
By Physical Form: Never mix different physical forms of waste in the same container.[1]
-
Solid Waste: This includes items like contaminated gloves, absorbent paper, and plasticware.[4]
-
Liquid Waste: Aqueous and organic liquid wastes must be collected separately.[1] Solid materials should not be mixed with liquid waste.[1]
-
Sharps: Anything that could puncture a waste bag, such as needles, razor blades, and broken glass, must be collected in designated puncture-resistant containers.[3][4]
-
Step 2: Proper Packaging and Labeling
The integrity of waste containment is crucial to prevent leaks and contamination.
Packaging Requirements:
| Waste Type | Container Specification |
| Solid Waste | Lined, closeable containers, such as 20L pails with bag liners or fiberboard boxes with plastic liners of at least 2 mil thickness.[1][3] |
| Liquid Waste | Polyethylene or polypropylene containers (e.g., 4L jugs). Do not fill beyond 70-80% capacity to allow for expansion and prevent spills.[1][3] Secondary containment, such as a spill tray, is required. |
| Sharps | Puncture-resistant plastic containers specifically designed for sharps.[3][4] |
| Scintillation Vials | If containing liquid, they may need to be managed as liquid waste. Empty vials can be disposed of as solid waste.[3] |
Labeling:
All radioactive waste containers must be clearly labeled.[3] The label should include:
-
The radioactive waste symbol.
-
The specific this compound-emitting isotope(s).
-
The estimated activity and the date of measurement.
-
The physical form of the waste (solid, liquid, sharps).
-
The laboratory or department generating the waste.
Before placing items into a waste container, any pre-existing radioactive labels on vials or containers should be defaced or removed.[3][4]
Step 3: Waste Storage in the Laboratory
Designated and properly managed storage areas are essential for the interim holding of radioactive waste.
Storage Guidelines:
-
Store radioactive waste in a secure, low-traffic area to prevent unauthorized access or removal.[1]
-
Liquid waste containers must be kept in secondary containment to catch any potential leaks.[1]
-
Regularly survey the storage area to ensure radiation levels are within acceptable limits (e.g., less than 0.5 mR/hr at 1 foot).[1]
Step 4: Decontamination of Equipment
All laboratory equipment that has been in contact with this compound-emitting radionuclides must be decontaminated before it is moved, serviced, or disposed of as non-radioactive waste.
Decontamination Protocol:
-
Survey: Perform a thorough radiation survey of all accessible surfaces using an appropriate instrument for this compound detection.[5]
-
Clean: If contamination is detected, clean the equipment with a mild detergent and warm water, using absorbent materials to prevent the spread of contamination.[5] Commercial radiation decontamination solutions containing chelating agents can also be effective.[5]
-
Resurvey: After cleaning, repeat the survey to ensure that contamination has been removed to acceptable levels. For removable this compound contamination, a common action level is 20 disintegrations per minute per 100 cm² (dpm/100 cm²).[6]
-
Documentation: Maintain records of all decontamination activities, including initial and final survey results.
Step 5: Waste Disposal and Removal
The final disposal of this compound-emitting waste is handled by the institution's Environmental Health and Safety (EHS) or Radiation Safety Office (RSO).
Disposal Procedures:
-
Schedule a waste pickup with your institution's designated office.
-
Ensure all containers are properly sealed and labeled.
-
Maintain accurate records of all disposed radioactive waste for at least three years.[7]
Monitoring and Safety Protocols
Continuous monitoring and adherence to safety procedures are vital when working with this compound emitters.
Monitoring:
-
Area Surveys: Regularly monitor work areas where this compound emitters are used with an appropriate survey meter (e.g., an air proportional detector) and through wipe tests to detect removable contamination.[6]
-
Personnel Surveys: Survey hands and clothing for contamination after each procedure and before leaving the laboratory.[6]
-
Waste Monitoring: Direct monitoring of this compound emitters in sealed waste drums is challenging. Therefore, accurate quantification often relies on representative sampling or detailed knowledge of the waste generation process.[8]
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound-emitting materials and their waste.[6]
-
Do not wear open-toed shoes in the laboratory.[6]
Regulatory Framework
In the United States, the disposal of radioactive waste is regulated by the Nuclear Regulatory Commission (NRC) and the Department of Energy (DOE).
| Regulation | Key Provisions for this compound Waste |
| 10 CFR Part 61 (NRC) | Establishes the classification of low-level radioactive waste (Classes A, B, and C) and sets licensing requirements for land disposal facilities. Defines limits for this compound-emitting transuranic nuclides with half-lives greater than five years. |
| DOE Order 435.1 | Provides the framework for the management of DOE's radioactive waste, including high-level, transuranic, and low-level waste.[9] |
| Transuranic (TRU) Waste | Defined as radioactive waste containing more than 100 nanocuries of this compound-emitting transuranic isotopes per gram of waste, with half-lives greater than 20 years.[10] This waste requires deep geological disposal. |
Visualizing the Process
To further clarify the disposal workflow, the following diagrams illustrate the key decision points and procedural steps.
Caption: Initial segregation workflow for this compound-contaminated laboratory waste.
Caption: Overall workflow for this compound-emitting radioactive waste management.
References
- 1. uab.edu [uab.edu]
- 2. CHARACTERISTICS OF LOW-LEVEL RADIOACTIVE WASTE - The Impact of Low-Level Radioactive Waste Management Policy on Biomedical Research in the United States - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. sfasu.edu [sfasu.edu]
- 5. cmich.edu [cmich.edu]
- 6. vector.umd.edu [vector.umd.edu]
- 7. nrc.gov [nrc.gov]
- 8. hps.org [hps.org]
- 9. energy.gov [energy.gov]
- 10. nrc.gov [nrc.gov]
Safeguarding Your Research: A Comprehensive Guide to PPE for Alpha Emitters
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling alpha-emitting radioactive materials. Adherence to these protocols is critical for minimizing contamination risks and ensuring a safe laboratory environment.
This compound particles, while possessing high linear energy transfer, have a very limited range and cannot penetrate the outer layer of skin. The primary hazard associated with this compound emitters is internal, arising from inhalation, ingestion, or absorption through wounds. Therefore, the cornerstone of safety lies in meticulous contamination control, achieved through the correct selection, use, and disposal of Personal Protective Equipment (PPE).
Essential PPE for this compound Emitter Handling
The minimum required PPE for handling unsealed this compound emitters is designed to prevent skin contamination and the internalization of radioactive material.
| PPE Component | Specification/Standard | Purpose |
| Protective Clothing | Disposable, fluid-resistant lab coat or coveralls meeting standards like ASTM F3032 or EN 1073-2. | Prevents contamination of personal clothing and skin. |
| Gloves | Double-gloving with nitrile or latex disposable gloves. | Provides a primary barrier against skin contact and allows for safe removal of the outer, potentially contaminated layer. |
| Eye Protection | Safety glasses with side shields or splash goggles. | Protects mucous membranes of the eyes from splashes of liquid sources. |
| Respiratory Protection | NIOSH-approved N95, P100, or equivalent respirator. | Required when working with powders or when aerosol generation is possible. Prevents inhalation of airborne this compound-emitting particles.[1] |
| Footwear | Closed-toe shoes and disposable shoe covers. | Prevents contamination of personal footwear and subsequent spread outside the laboratory. |
Operational Plan: From Preparation to Disposal
A systematic approach is crucial for safely handling this compound emitters. The following workflow outlines the key stages, from initial setup to final waste disposal.
Experimental Protocols & Step-by-Step Guidance
Protocol 1: PPE Donning and Doffing Procedures
Donning (Putting On) Sequence:
-
Shoe Covers: Don the first shoe cover, then the second.
-
Inner Gloves: Don the first pair of disposable gloves.
-
Lab Coat/Coveralls: Put on the disposable lab coat or coveralls, ensuring complete coverage.
-
Respirator: If required, perform a fit check and don the respirator.
-
Eye Protection: Put on safety glasses or goggles.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence: The goal is to touch potentially contaminated outer surfaces only with other contaminated surfaces (i.e., the outer gloves).
-
Outer Gloves: Remove the outer pair of gloves by peeling one off with the other, then sliding the ungloved finger of the first hand under the cuff of the second glove to peel it off. Dispose of them immediately in the designated radioactive waste container.
-
Shoe Covers: Remove shoe covers.
-
Lab Coat/Coveralls: Unfasten the lab coat and roll it outwards and downwards, touching only the inside surface. Fold it into a bundle and dispose of it.
-
Eye Protection: Remove eye protection by handling the earpieces or strap.
-
Respirator: If worn, remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves as described in step 1.
-
Hand Washing: Thoroughly wash hands with soap and water.
Protocol 2: Monitoring PPE and Personnel for this compound Contamination
Routine monitoring is essential to detect contamination early. This is performed using a survey meter with an this compound probe (e.g., a zinc sulfide scintillator).
Methodology:
-
Instrument Check: Before use, verify the instrument is calibrated and perform a source check to ensure it is functioning correctly. Measure the background radiation level in a clean area.
-
Personnel Survey (Frisking):
-
Hold the this compound probe approximately 0.5 to 1 centimeter from the surface being surveyed.[2][3] this compound particles have a very short range in air.
-
Move the probe slowly, at a rate of about 1-2 inches per second, over the entire body, paying close attention to hands, shoes, and clothing.[2]
-
A consistent, systematic pattern should be used to avoid missing any areas.[2]
-
If any reading above background is detected, pause over the area to get a stable reading. Notify the Radiation Safety Officer (RSO).
-
-
PPE Survey (During and After Work):
-
Periodically survey gloved hands during procedures. If contamination is found, change the outer gloves immediately.
-
Before disposal, lab coats and other PPE can be surveyed to assess the extent of contamination, although all disposable items used in the procedure should be treated as radioactive waste.
-
Protocol 3: Wipe Testing for Removable this compound Contamination
Wipe tests are used to detect removable contamination on surfaces, including PPE that is being considered for reuse (e.g., non-disposable safety glasses).
Methodology:
-
Sample Collection:
-
Wearing clean gloves, use a piece of filter paper or a cotton swab moistened with a solvent like ethanol or deionized water.[4]
-
Wipe an area of approximately 100 cm² (a 4x4 inch square) using moderate pressure.[4] An "S" shaped pattern is recommended to cover the area thoroughly.[5]
-
For an item like a lab coat, select areas most likely to be contaminated (e.g., cuffs, front).
-
-
Sample Analysis:
-
Place the wipe sample in a scintillation vial, add the appropriate scintillation cocktail, and label it.[4]
-
Prepare a clean, unused wipe as a background sample.
-
Analyze the samples using a liquid scintillation counter.
-
-
Data Interpretation:
-
Compare the sample counts per minute (CPM) to the background CPM.
-
Convert the net CPM to disintegrations per minute (DPM) using the counter's efficiency for the specific this compound emitter.
-
If removable contamination exceeds the action levels set by your institution's RSO (a common limit is 200 DPM/100 cm²), the area or item must be decontaminated and re-tested.[4]
-
Disposal Plan for this compound-Contaminated PPE
All disposable PPE used during work with this compound emitters must be considered radioactive waste.
Operational Steps:
-
Segregation at Source: At the point of generation, place all contaminated solid waste (gloves, lab coats, paper towels, etc.) into a designated waste container.[6] This container must be separate from regular trash.
-
Container Requirements: The waste container must be:
-
Labeling: Each waste container must be clearly labeled with a "Caution, Radioactive Material" sign or sticker.[7] The label must include:
-
Collection and Disposal: When the container is full, seal the bag and arrange for collection by your institution's Environmental Health & Safety or Radiation Safety office. They will manage the final disposal according to regulatory requirements. Do not dispose of radioactive waste in the regular trash.
Regulatory and Dose Limit Information
Adherence to occupational dose limits is mandatory. The U.S. Nuclear Regulatory Commission (NRC) sets these limits to protect workers.
| Dose Limit Category | Annual Limit (NRC 10 CFR Part 20) |
| Total Effective Dose Equivalent (TEDE) (Whole Body) | 5 rems (0.05 Sv)[2] |
| Lens Dose Equivalent (LDE) (Eye) | 15 rems (0.15 Sv)[2] |
| Shallow-Dose Equivalent (SDE) (Skin or any extremity) | 50 rems (0.5 Sv)[2] |
By following the rigorous PPE and contamination control procedures outlined in this guide, researchers can effectively mitigate the risks associated with handling this compound emitters and ensure that occupational exposures are kept As Low As Reasonably Achievable (ALARA).
References
- 1. cdp.dhs.gov [cdp.dhs.gov]
- 2. radiationready.org [radiationready.org]
- 3. westinghousenuclear.com [westinghousenuclear.com]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. youtube.com [youtube.com]
- 6. Procedure for disposal of radioactive waste - NTNU [i.ntnu.no]
- 7. Labeling of Radioactive Materials - Policies and Procedures [umaryland.edu]
- 8. Labeling Radioactive Waste for Disposal | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
